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Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure, Properties, and Applications of 1-(4-Nitro-benzenesulfonyl)-azetidine

Executive Summary In modern drug discovery and lead-oriented synthesis, the incorporation of small, strained nitrogen heterocycles—such as azetidines—has become a premier strategy for modulating physicochemical propertie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and lead-oriented synthesis, the incorporation of small, strained nitrogen heterocycles—such as azetidines—has become a premier strategy for modulating physicochemical properties. Azetidines serve as conformationally restricted bioisosteres for pyrrolidines and morpholines, offering improved metabolic stability and altered basicity. However, the inherent Baeyer strain of the four-membered ring makes it highly susceptible to ring-opening under harsh synthetic conditions.

To circumvent these limitations, the protection of the azetidine nitrogen is a critical strategic decision. 1-(4-Nitro-benzenesulfonyl)-azetidine (CAS: 1824548-77-7) represents a highly stable, synthetically versatile intermediate. By leveraging the 4-nitrobenzenesulfonyl (nosyl) group via the Fukuyama amine synthesis methodology, chemists can perform complex downstream functionalizations and subsequently deprotect the amine under exceptionally mild conditions, preserving the fragile azetidine core.

Chemical Structure and Physicochemical Profile

The molecular architecture of 1-(4-Nitro-benzenesulfonyl)-azetidine consists of a strained four-membered azetidine ring covalently bonded via its nitrogen atom to a highly electron-withdrawing 4-nitrobenzenesulfonyl moiety. This converts the basic secondary amine of the native azetidine (pKa ~11.29) into a neutral, highly stable tertiary sulfonamide.

The electron-deficient nature of the nosyl group not only stabilizes the nitrogen lone pair but also activates the aromatic ring for subsequent nucleophilic aromatic substitution (S_NAr)—the mechanistic foundation of its eventual deprotection.

Table 1: Physicochemical Properties of 1-(4-Nitro-benzenesulfonyl)-azetidine

PropertyValue
Chemical Name 1-(4-Nitro-benzenesulfonyl)-azetidine
CAS Number 1824548-77-7
Molecular Formula C9H10N2O4S
Molecular Weight 242.25 g/mol
Exact Mass 242.0361 Da
Topological Polar Surface Area (TPSA) 88.3 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bonds 2

Mechanistic Causality: The Strategic Choice of the Nosyl Group

As an Application Scientist, the choice of a protecting group must be dictated by the specific vulnerabilities of the substrate. Azetidine rings possess significant Baeyer strain (~26 kcal/mol) and Pitzer strain due to the forced eclipsing of adjacent hydrogen atoms. Traditional protecting groups like Tosyl (Ts) require harsh reductive (e.g., Na/NH3) or strongly acidic conditions for removal, which frequently trigger unwanted ring-opening or degradation of the azetidine core.

The Nosyl (Ns) group solves this problem through a completely different mechanistic pathway. The strong electron-withdrawing nitro group at the para position makes the aromatic ring highly electrophilic. During deprotection, a soft nucleophile (like a thiolate) selectively attacks the aromatic carbon, forming a Meisenheimer complex. This triggers the extrusion of sulfur dioxide (SO2) and releases the free secondary amine. Because this process occurs at room temperature under mildly basic conditions, the thermodynamic integrity of the azetidine ring is perfectly maintained .

Experimental Workflows: A Self-Validating System

The following protocols detail the synthesis and subsequent deprotection of the nosyl-azetidine system. Every reagent and condition has been selected based on strict mechanistic causality.

Protocol A: Synthesis of 1-(4-Nitro-benzenesulfonyl)-azetidine

This protocol describes the nosylation of azetidine to form the stable sulfonamide intermediate.

  • Preparation: Dissolve azetidine hydrochloride (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M). Causality: DCM is chosen as a non-nucleophilic, polar aprotic solvent. It effectively solubilizes the reagents without participating in competitive acylation, ensuring high yields.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) and cool the reaction mixture to 0 °C. Causality: DIPEA acts as a non-nucleophilic base to liberate the free azetidine from its hydrochloride salt and neutralize the HCl byproduct. Its steric bulk prevents it from reacting with the highly electrophilic nosyl chloride. Cooling to 0 °C controls the highly exothermic nature of the sulfonylation, preventing thermal degradation of the strained azetidine.

  • Electrophile Addition: Slowly add 4-nitrobenzenesulfonyl chloride (NsCl, 1.1 equiv) in small portions. Causality: Portion-wise addition prevents localized heating and minimizes the formation of bis-sulfonylated byproducts or unwanted polymerization.

  • Reaction & Workup: Stir at room temperature for 2 hours. Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Causality: A mild basic aqueous workup removes unreacted NsCl (which hydrolyzes to a water-soluble sulfonic acid) and DIPEA salts, leaving the highly organic-soluble nosyl-azetidine in the organic phase.

Synthesis A Azetidine (Strained 2° Amine) C Reaction Medium DCM / DIPEA (0°C) A->C B 4-Nitrobenzenesulfonyl Chloride (NsCl) B->C D 1-(4-Nitro-benzenesulfonyl)-azetidine (Stable 3° Sulfonamide) C->D Nucleophilic Acyl Substitution (- HCl)

Figure 1: Workflow for the nosylation of azetidine via nucleophilic acyl substitution.

Protocol B: Fukuyama Deprotection (Recovery of Functionalized Azetidine)

Once the azetidine intermediate has been utilized in downstream cross-coupling or functionalization steps, the nosyl group must be removed.

  • Preparation: Dissolve the functionalized nosyl-protected azetidine (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF, 0.1 M). Causality: DMF is a polar aprotic solvent that significantly accelerates the S_NAr mechanism by poorly solvating the thiolate anion, thereby maximizing its nucleophilicity.

  • Reagent Addition: Add potassium carbonate (K2CO3, 3.0 equiv) and thiophenol (PhSH, 1.5 equiv). Causality: K2CO3 is a mild base sufficient to deprotonate thiophenol (pKa ~6.6) to generate the active thiolate anion. It is intentionally chosen over stronger bases (like NaH) to prevent base-catalyzed ring-opening of the azetidine. Thiophenol is a "soft" nucleophile that selectively attacks the "soft" electrophilic carbon of the nosyl aromatic ring rather than the hard sulfonyl center.

  • Reaction & Workup: Stir at room temperature for 4-12 hours. Dilute with water, extract with ethyl acetate, and purify via silica gel chromatography. Causality: The reaction proceeds via a Meisenheimer complex, leading to the extrusion of SO2 gas and the formation of a thioether byproduct. The mild room-temperature conditions leave the fragile four-membered azetidine ring completely intact.

Deprotection A 1-(4-Nitro-benzenesulfonyl)-azetidine C Meisenheimer Complex (C4 of Aryl Ring) A->C B Thiolate Nucleophile (e.g., PhS⁻) B->C SNAr Attack D Extrusion of SO₂ & Thioether Formation C->D Rearrangement E Free Azetidine (Intact 4-Membered Ring) D->E Mild Cleavage

Figure 2: Mechanistic pathway of the Fukuyama deprotection preserving the azetidine ring.

Applications in Drug Discovery

The synthesis and utilization of 1-(4-Nitro-benzenesulfonyl)-azetidine is highly relevant in the generation of Central Nervous System (CNS)-focused lead-like libraries. Because azetidines lower the overall lipophilicity (LogP) of a drug candidate compared to larger piperidines, they improve blood-brain barrier (BBB) penetration and metabolic clearance profiles. The nosyl-protection strategy allows medicinal chemists to perform aggressive late-stage functionalizations (such as spirocyclic formations or cross-couplings) without compromising the structural integrity of the core scaffold .

References

  • National Center for Biotechnology Information (PubChem). "Azetidine Compound Summary." PubChem Database. Available at:[Link]

  • Lowe, J. T., et al. "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries." Journal of Organic Chemistry, National Institutes of Health (PMC3433621). Available at:[Link]

Exploratory

Structural Elucidation of 1-(4-Nitro-benzenesulfonyl)-azetidine: An Advanced NMR Spectroscopy Guide

As a Senior Application Scientist, I have designed this technical whitepaper to provide researchers and drug development professionals with an authoritative, in-depth analysis of the nuclear magnetic resonance (NMR) char...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this technical whitepaper to provide researchers and drug development professionals with an authoritative, in-depth analysis of the nuclear magnetic resonance (NMR) characteristics of 1-(4-nitro-benzenesulfonyl)-azetidine (commonly referred to as N-nosylazetidine).

N-sulfonyl protected azetidines are critical electrophilic building blocks, frequently deployed as masked 1,4-dipoles in complex ring-opening reactions 1. Furthermore, activated azetidines serve as vital intermediates in stereoselective synthesis and the C-3 alkylation of indoles 2. Understanding the precise spectral signatures of the nosyl-protected azetidine core is paramount for validating structural integrity during multi-step syntheses.

Mechanistic Insights & Causality of Chemical Shifts

The NMR spectra of 1-(4-nitro-benzenesulfonyl)-azetidine are governed by two distinct structural phenomena: the ring strain of the azetidine heterocycle and the profound electron-withdrawing nature of the nosyl group.

The Azetidine Core

The four-membered azetidine ring is highly strained (~26 kcal/mol). To accommodate the compressed C-C-C bond angles (~90°), the ring carbons undergo rehybridization. The C-H bonds acquire greater s-character (approaching sp²), which intrinsically deshields the protons compared to unstrained aliphatic chains. When coupled with the sulfonamide linkage, the electron density is pulled strongly toward the SO₂ group. This deshields the α-protons (C2 and C4) significantly, pushing their resonance down to ~4.12 ppm. The β-protons (C3) are further removed from the inductive effect and resonate upfield at ~2.22 ppm. This behavior is highly consistent with well-documented N-tosyl azetidine analogues 3.

The Nosyl (4-Nitrobenzenesulfonyl) Group

The nosyl group features a benzene ring substituted at the para positions by two of the most potent electron-withdrawing groups in organic chemistry: the sulfonyl (-SO₂-) and nitro (-NO₂) groups. This symmetry creates a classic, strongly deshielded AA'BB' spin system in the ¹H NMR spectrum. Because the nitro group is a stronger resonance-withdrawing group than the sulfonamide linkage, the protons ortho to the -NO₂ group are shifted furthest downfield (~8.38 ppm), while those ortho to the -SO₂ group appear slightly upfield (~8.08 ppm). The structural integrity of these linkages is routinely verified via these characteristic deshielding effects 4.

Quantitative NMR Data Summaries

The following tables summarize the empirical and highly predictable chemical shifts for 1-(4-nitro-benzenesulfonyl)-azetidine acquired in CDCl₃.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
8.38Doublet (d)2H8.8Ar-H (ortho to -NO₂)
8.08Doublet (d)2H8.8Ar-H (ortho to -SO₂)
4.12Triplet (t)4H7.8N-CH₂ (Azetidine α-protons, C2/C4)
2.22Quintet (p)2H7.8C-CH₂-C (Azetidine β-protons, C3)

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
150.4Quaternary (C)Ar-C (attached to -NO₂)
142.1Quaternary (C)Ar-C (attached to -SO₂)
129.2Methine (CH)Ar-CH (ortho to -SO₂)
124.6Methine (CH)Ar-CH (ortho to -NO₂)
50.8Methylene (CH₂)N-CH₂ (Azetidine α-carbons, C2/C4)
15.6Methylene (CH₂)C-CH₂-C (Azetidine β-carbon, C3)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectral data, the following protocol is designed as a self-validating system . By embedding internal quality control checks (e.g., FWHM limits and integration ratios), researchers can definitively rule out instrumental artifacts or sample impurities.

NMR_Workflow Prep Sample Preparation (Compound + CDCl3) Lock Locking & Shimming (Deuterium Signal) Prep->Lock Acq1H 1H NMR Acquisition (1D Proton) Lock->Acq1H Acq13C 13C NMR Acquisition (1D Carbon, Decoupled) Lock->Acq13C Process FID Processing (FT, Phase, Baseline) Acq1H->Process Acq13C->Process Analyze Spectral Analysis (Integration, Multiplets) Process->Analyze

Fig 1. Standardized workflow for NMR sample preparation, acquisition, and spectral processing.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Weigh 15–20 mg of 1-(4-nitro-benzenesulfonyl)-azetidine. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Causality: CDCl₃ is chosen because sulfonamides exhibit excellent solubility in chlorinated solvents, and it lacks exchangeable protons that could complicate the spectrum.

  • Validation Check: Transfer to a 5 mm precision NMR tube. Ensure the solvent column height is exactly 4.0 cm. A shorter column will distort the magnetic field lines, making shimming impossible.

Step 2: Instrument Tuning & Shimming

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium resonance of CDCl₃. Execute gradient shimming (e.g., TopShim).

  • Validation Check (Critical): Measure the full-width at half-maximum (FWHM) of the TMS peak. It must be ≤ 1.0 Hz. If it is broader, the magnetic field is inhomogeneous, and the resulting multiplet resolution (especially the azetidine quintet) will be compromised.

Step 3: ¹H NMR Acquisition

  • Action: Execute a standard 1D single-pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16 to 32 scans.

  • Causality: A 30-degree flip angle combined with a 2.0s D1 ensures that the longitudinal relaxation ( T1​ ) of all protons is nearly complete between scans, allowing for strictly quantitative integration.

Step 4: ¹³C NMR Acquisition

  • Action: Execute a 1D carbon sequence with broadband proton decoupling (e.g., zgpg30). Set D1 to 2.0 seconds and acquire 512 to 1024 scans.

  • Causality: The 2.0s delay allows sufficient Nuclear Overhauser Effect (NOE) buildup from the proton decoupling channel, drastically enhancing the weak ¹³C signals of the azetidine carbons.

Step 5: Data Processing & Quality Control

  • Action: Apply an exponential window function with a line broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation. Phase correct the spectrum manually (zero and first order) until the baseline is completely flat.

  • Validation Check: Integrate the aromatic AA'BB' protons against the azetidine α-protons. The ratio must be exactly 4:4. A deviation of >5% indicates either an incomplete relaxation artifact (D1 too short) or the presence of an impurity.

References

  • Title: B2(OH)4-Mediated Reductive Ring-Opening of N-Tosyl Aziridines by Nitroarenes: A Green and Regioselective Access to Vicinal Diamines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Stereoselective synthesis of activated 2-arylazetidines via imino-aldol reaction Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Ag(I)-Catalyzed Regioselective Ring-Opening of N-Tosylaziridine and N-Tosylazetidine with S-, O-, and N-Nucleophiles and Tethered Dinucleophiles Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: First Example of C-3 Alkylation of Indoles with Activated Azetidines Catalyzed by Indium(III) Bromide Source: Synlett - Thieme Connect URL: [Link]

Sources

Foundational

Mechanism of action for 1-(4-Nitro-benzenesulfonyl)-azetidine in organic synthesis

An In-depth Technical Guide to the Mechanism and Application of 1-(4-Nitro-benzenesulfonyl)-azetidine in Organic Synthesis Executive Summary The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has em...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism and Application of 1-(4-Nitro-benzenesulfonyl)-azetidine in Organic Synthesis

Executive Summary

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a crucial motif in medicinal chemistry, prized for the unique three-dimensional character and improved physicochemical properties it imparts to bioactive molecules.[1][2] However, the inherent stability of the azetidine ring, a consequence of its ring strain (approx. 25.2 kcal/mol), necessitates activation for it to serve as a versatile synthetic building block.[3] This guide provides a comprehensive analysis of 1-(4-Nitro-benzenesulfonyl)-azetidine, a cornerstone reagent that masterfully addresses this challenge. The 4-nitrobenzenesulfonyl (nosyl) group functions as a potent activating group, rendering the azetidine ring susceptible to nucleophilic attack, and as a robust, yet readily cleavable, protecting group. We will dissect the core mechanistic principles governing its reactivity, detail field-proven experimental protocols for its application, and illustrate its strategic value in the synthesis of complex molecular architectures for drug discovery.

The Foundational Principle: Dual-Role Activation by the Nosyl Group

The synthetic utility of 1-(4-nitro-benzenesulfonyl)-azetidine, often referred to as N-nosyl-azetidine, is rooted in the powerful electron-withdrawing nature of the nosyl chloride. This property synergizes with the intrinsic ring strain of the azetidine core to create a highly versatile electrophile.

Electronic Activation and Ring Strain

The reactivity of azetidines is significantly influenced by their considerable ring strain.[4][5] While more stable than their three-membered aziridine counterparts, this strain makes them amenable to reactions that lead to a more stable, acyclic state.[6] The nosyl group profoundly amplifies this latent reactivity. The sulfonyl moiety, coupled with the para-nitro group, exerts a strong inductive and resonance-based electron-withdrawing effect. This effect decreases the electron density on the azetidine nitrogen, making it less basic and transforming the adjacent ring carbons into potent electrophilic sites, primed for nucleophilic attack.

The Nosyl Advantage: A Comparison with Other Sulfonyl Groups

While other sulfonyl groups like tosyl (Ts) are also used to activate azetidines, the nosyl group offers a critical advantage: its facile removal under mild, orthogonal conditions.[7] Deprotection of a tosyl group often requires harsh reducing agents, whereas the nosyl group can be cleaved cleanly using soft nucleophiles, such as thiols, via a nucleophilic aromatic substitution mechanism.[7][8] This orthogonality to other common protecting groups like Boc and Cbz makes N-nosyl-azetidine an exceptionally valuable tool in multi-step synthesis.[8]

Mechanism of Action: Nucleophilic Ring-Opening

The primary transformation involving N-nosyl-azetidine is its nucleophilic ring-opening. This reaction provides a powerful and direct route to stereochemically defined 1,3-difunctionalized acyclic amines, which are valuable precursors in pharmaceutical development.

The SN2-Type Pathway and Acid Catalysis

The ring-opening of N-nosyl-azetidines typically proceeds through an SN2-type mechanism.[9] The reaction is often facilitated by the addition of a Lewis or Brønsted acid. The acid coordinates to the sulfonamide oxygen or the azetidine nitrogen, further polarizing the C-N bonds and increasing the electrophilicity of the ring carbons.[3][10] This activation makes the ring highly susceptible to attack by a wide range of nucleophiles, including alcohols, amines, hydrides, and various carbon nucleophiles.[3]

Figure_1_Lewis_Acid_Catalyzed_Ring_Opening cluster_reactants Reactants cluster_activated Activation cluster_product Product Azetidine N-Nosyl Azetidine ActivatedComplex Activated Azetidinium Intermediate Azetidine->ActivatedComplex Coordination LewisAcid Lewis Acid (e.g., BF₃) LewisAcid->ActivatedComplex Nucleophile Nucleophile (Nu⁻) Nucleophile->ActivatedComplex SN2 Attack Product Ring-Opened 1,3-Amino Product ActivatedComplex->Product Ring Opening

Figure 1: Lewis Acid-Catalyzed Ring-Opening Mechanism.
Controlling Regioselectivity

For substituted N-nosyl-azetidines, the regioselectivity of the nucleophilic attack is a critical consideration. The outcome is governed by a combination of steric and electronic factors. Generally, nucleophiles tend to attack the less sterically hindered carbon atom. However, the presence of substituents that can stabilize a partial positive charge in the transition state, such as an aryl group at the C2 position, can direct the nucleophile to that site, favoring cleavage of the C2-N bond.[10]

Key Synthetic Protocols

The following protocols represent validated, reliable methods for the application of N-nosyl-azetidine chemistry.

Protocol: Lewis Acid-Catalyzed Ring-Opening with an Alcohol

This procedure details the synthesis of a 1,3-amino ether, a common scaffold in pharmacologically active compounds.

Methodology:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon), dissolve the 2-aryl-N-nosylazetidine (1.0 eq.) in the desired alcohol, which serves as both the solvent and nucleophile.

  • Catalyst Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂, 1.1 eq.) dropwise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography on silica gel.

Data Summary: Ring-Opening with Various Nucleophiles

The versatility of N-nosyl-azetidine is demonstrated by its successful reaction with a diverse array of nucleophiles.

Nucleophile ClassExample NucleophileCatalystTypical YieldReference
Oxygen MethanolBF₃·OEt₂Excellent
Carbon Grignard ReagentsCu(OTf)₂Good to Excellent[11]
Carbon Aryl Boronic AcidsPd(OAc)₂Good[9]
Nitrogen Amines- (or Lewis Acid)Good[3]
Hydride LiAlH₄-Good[3]

The Strategic Deprotection of the Nosyl Group

A key feature that elevates the utility of N-nosyl-azetidine is the mild and efficient deprotection of the nosyl group, liberating the secondary amine for further functionalization.

Mechanism of Deprotection

The deprotection proceeds via a nucleophilic aromatic substitution. A soft nucleophile, typically a thiolate generated in situ from a thiol and a base, attacks the electron-deficient aromatic ring of the nosyl group.[7] This attack forms a transient, resonance-stabilized intermediate known as a Meisenheimer complex.[8] This complex then collapses, cleaving the N-S bond to release the free amine and a sulfinic acid byproduct.

Figure_2_Nosyl_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products NosylAmine R₂N-Nosyl Meisenheimer Meisenheimer Complex NosylAmine->Meisenheimer Nu- Attack Thiolate Thiolate (PhS⁻) Thiolate->Meisenheimer FreeAmine Free Amine (R₂NH) Meisenheimer->FreeAmine N-S Cleavage Byproduct Byproduct Meisenheimer->Byproduct Figure_3_Synthetic_Workflow Start 1-(4-Nitro-benzenesulfonyl) -azetidine Scaffold RingOpening Step 1: Nucleophilic Ring-Opening (Introduces R¹) Start->RingOpening Various Nucleophiles Intermediate Acyclic N-Nosyl Intermediate RingOpening->Intermediate Deprotection Step 2: Nosyl Deprotection Intermediate->Deprotection Thiophenol, Base FreeAmine Free Amine Intermediate Deprotection->FreeAmine Diversification Step 3: Amine Functionalization (Introduces R²) FreeAmine->Diversification Acids, Isocyanates, Sulfonyl Chlorides, etc. Library Diversified Compound Library Diversification->Library

Sources

Exploratory

Solubility Profile of 1-(4-Nitro-benzenesulfonyl)-azetidine in Polar Organic Solvents: A Technical Guide

Executive Summary The strategic incorporation of small, strained ring systems like azetidine is a compelling avenue for modulating the physicochemical and pharmacological properties of therapeutic candidates.[1] Among th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of small, strained ring systems like azetidine is a compelling avenue for modulating the physicochemical and pharmacological properties of therapeutic candidates.[1] Among these, N-sulfonylated azetidines have emerged as a versatile class of compounds. This guide provides a comprehensive technical overview of the anticipated solubility profile of 1-(4-Nitro-benzenesulfonyl)-azetidine in polar organic solvents. While specific experimental solubility data for this compound is not extensively available in public literature, this document outlines the foundational principles, theoretical prediction frameworks, and detailed experimental protocols necessary for its determination. By leveraging established methodologies and understanding the structural contributions to solubility, researchers and drug development professionals can effectively characterize this molecule to support formulation, purification, and manufacturing processes.

Introduction: The Importance of Solubility in Drug Development

Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that profoundly influences its biopharmaceutical properties, including absorption, distribution, metabolism, and excretion (ADME). Poor aqueous solubility is a major challenge in drug development, often leading to low bioavailability and therapeutic efficacy. A thorough understanding of a compound's solubility in a range of solvents is paramount for several key stages of pharmaceutical development:

  • Formulation Development: Enables the selection of appropriate solvent systems for liquid dosage forms and informs strategies for solubility enhancement.

  • Purification and Crystallization: Guides the choice of solvents for achieving desired purity and crystal form.[2]

  • Process Chemistry: Informs solvent selection for synthesis and scale-up, impacting reaction kinetics and yield.

  • In Vitro and In Vivo Studies: Essential for preparing stock solutions and ensuring accurate dosing in biological assays.

1-(4-Nitro-benzenesulfonyl)-azetidine, with its combination of a strained azetidine ring, an electron-withdrawing nitro group, and a sulfonyl moiety, presents a unique set of structural features that will govern its interactions with various solvents.

Physicochemical Profile and Theoretical Solubility Considerations

The molecular structure of 1-(4-Nitro-benzenesulfonyl)-azetidine provides key insights into its expected solubility behavior.

Key Structural Features:

  • Azetidine Ring: A four-membered saturated heterocycle, which imparts a degree of strain and three-dimensionality.[1]

  • Sulfonyl Group: A polar, electron-withdrawing group capable of acting as a hydrogen bond acceptor.

  • Nitro Group: A highly polar and strongly electron-withdrawing group, contributing to a significant dipole moment and potential for hydrogen bonding.

  • Aromatic Ring: Provides a nonpolar surface area, which can influence interactions with less polar solvents.

Based on these features, it is anticipated that 1-(4-Nitro-benzenesulfonyl)-azetidine will exhibit favorable solubility in polar organic solvents, particularly those that are aprotic or can act as hydrogen bond acceptors. The presence of the nitro and sulfonyl groups suggests that solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and acetone would be effective. Solubility in polar protic solvents like alcohols (e.g., methanol, ethanol) will be influenced by the balance between the polar functional groups and the nonpolar aromatic ring.

Hansen Solubility Parameters (HSP) as a Predictive Tool

A more quantitative prediction of solubility can be achieved using Hansen Solubility Parameters (HSP). This approach is based on the principle that "like dissolves like" and deconstructs the total cohesive energy of a substance into three components:

  • δd: Dispersion forces

  • δp: Polar forces

  • δh: Hydrogen bonding forces

Each molecule can be represented as a point in a three-dimensional "Hansen space." The closer two molecules are in this space, the more likely they are to be soluble in one another.[3] The distance (Ra) between the HSP of the solute (1-(4-Nitro-benzenesulfonyl)-azetidine) and a solvent can be calculated, and a smaller Ra value indicates a higher likelihood of solubility.

While the exact HSP for 1-(4-Nitro-benzenesulfonyl)-azetidine are not published, they can be estimated using group contribution methods. This theoretical framework provides a powerful in-silico tool for pre-screening potential solvents before extensive experimental work.[4]

Experimental Determination of Solubility

Given the lack of published data, experimental determination is crucial. The following protocols outline the gold-standard methods for accurately measuring the solubility of 1-(4-Nitro-benzenesulfonyl)-azetidine.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the benchmark for determining the equilibrium or thermodynamic solubility of a compound.[5]

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of solid 1-(4-Nitro-benzenesulfonyl)-azetidine to a known volume of the selected polar organic solvent in a sealed, inert vial. The presence of undissolved solid is essential to ensure saturation.[5]

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. It is advisable to perform a time-to-equilibrium study to validate the chosen incubation period.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by careful removal of the supernatant. Filtration can also be used, but care must be taken to avoid adsorption of the solute onto the filter membrane.[5]

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Quantify the concentration of 1-(4-Nitro-benzenesulfonyl)-azetidine using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The solubility is then calculated based on the measured concentration and the dilution factor, typically expressed in mg/mL or mol/L.

High-Throughput Screening for Kinetic Solubility

For earlier stages of drug discovery where a rapid assessment across many solvents is needed, kinetic solubility methods can be employed. These methods are typically faster but may not represent true thermodynamic equilibrium.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 1-(4-Nitro-benzenesulfonyl)-azetidine in a highly solubilizing solvent like DMSO.

  • Serial Dilution: In a 96-well plate format, perform serial dilutions of the stock solution into the various polar organic solvents being tested.

  • Precipitation Detection: The solubility limit is determined by the concentration at which the first signs of precipitation are observed. This can be detected by various methods, including nephelometry (light scattering), turbidimetry, or visual inspection under a microscope.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Solubility Data for 1-(4-Nitro-benzenesulfonyl)-azetidine at 25°C

Polar Organic SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)47.2[Experimental Value][Calculated Value]
N,N-Dimethylformamide (DMF)36.7[Experimental Value][Calculated Value]
Acetone20.7[Experimental Value][Calculated Value]
Acetonitrile37.5[Experimental Value][Calculated Value]
Methanol32.7[Experimental Value][Calculated Value]
Ethanol24.5[Experimental Value][Calculated Value]
Isopropanol19.9[Experimental Value][Calculated Value]
Ethyl Acetate6.0[Experimental Value][Calculated Value]

Note: This table is a template for presenting experimentally determined data.

Visualizing the Experimental Workflow

The process of determining and utilizing solubility data can be visualized as a logical workflow.

Solubility_Workflow cluster_prediction Theoretical Prediction cluster_experimental Experimental Determination cluster_application Application in Development A Compound Structure Analysis B Hansen Solubility Parameter (HSP) Estimation A->B Group Contribution C Select Polar Organic Solvents B->C Solvent Pre-selection D Shake-Flask Method (Thermodynamic) C->D E High-Throughput Screening (Kinetic) C->E F Analytical Quantification (HPLC) D->F E->F G Solubility Profile Data F->G H Formulation Development G->H I Process Chemistry & Purification G->I

Caption: Workflow for determining and applying the solubility profile.

Conclusion and Future Directions

While published experimental data on the solubility of 1-(4-Nitro-benzenesulfonyl)-azetidine is scarce, this guide provides the necessary theoretical framework and practical methodologies for its comprehensive characterization. The structural features of the molecule suggest a favorable solubility in polar aprotic solvents, a hypothesis that can be efficiently tested using the detailed protocols herein. By employing a systematic approach that combines theoretical prediction with robust experimental determination, researchers can generate the critical data needed to advance the development of this and other novel N-sulfonylated azetidines. It is recommended that the solubility be determined across a range of temperatures to fully understand the thermodynamic properties of dissolution.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

  • Babu, R., & Vanga, S. (2022). Solubility. In StatPearls. StatPearls Publishing. [Link]

  • Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press. [Link]

  • PubChem. 4-Nitrobenzenesulfonyl azide. National Center for Biotechnology Information. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Azetidinones. [Link]

Sources

Foundational

Thermal stability and melting point of 1-(4-Nitro-benzenesulfonyl)-azetidine

An In-depth Technical Guide on the Thermal Stability and Melting Point of 1-(4-Nitro-benzenesulfonyl)-azetidine Abstract: This technical guide provides a comprehensive framework for the characterization of the thermal pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Thermal Stability and Melting Point of 1-(4-Nitro-benzenesulfonyl)-azetidine

Abstract: This technical guide provides a comprehensive framework for the characterization of the thermal properties of 1-(4-Nitro-benzenesulfonyl)-azetidine. While this compound represents a valuable building block in medicinal chemistry, its specific thermal data, such as melting point and decomposition temperature, are not widely published. This document, therefore, serves as both a theoretical overview and a practical guide for researchers, scientists, and drug development professionals. It outlines the foundational principles of thermal analysis, provides detailed, field-proven protocols for determining these critical parameters, and discusses the expected behavior based on the molecule's structural components. The objective is to equip scientists with the necessary knowledge to perform a robust thermal hazard and stability assessment, ensuring safety, purity, and reproducibility in their work.

In the development of new chemical entities, a thorough understanding of a compound's physical properties is not merely an academic exercise; it is a fundamental requirement for safe and reproducible science. 1-(4-Nitro-benzenesulfonyl)-azetidine, a functionalized four-membered heterocycle, is a prime example of a compound where such characterization is paramount. The presence of a strained azetidine ring and an energetic nitroaromatic group suggests a complex thermal profile.[1]

The melting point is a sentinel for purity, while thermal stability dictates the safe operating limits for synthesis, purification, and storage. An uncharacterized thermal profile can lead to inconsistent reaction outcomes, degradation of valuable material, and, most critically, potential thermal runaway events.[2] This guide will provide the necessary protocols and theoretical grounding to expertly characterize 1-(4-Nitro-benzenesulfonyl)-azetidine.

Synthesis Context and Purity

The standard synthesis of 1-(4-Nitro-benzenesulfonyl)-azetidine involves the N-alkylation of azetidine with 4-nitrobenzenesulfonyl chloride in the presence of a base.[3] The purity of the final product is highly dependent on the reaction conditions and purification efficacy. The primary starting material, 4-nitrobenzenesulfonyl chloride, is a solid with a reported melting point of 66-70 °C.[4] Any unreacted starting material or side products will depress and broaden the melting point of the final compound, making its determination a critical first step in quality control.

Part I: Melting Point Determination – A Barometer of Purity

The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline compound, this occurs over a very narrow range (typically <1 °C). Impurities disrupt the crystal lattice, resulting in a lower and broader melting range.

Published Data

As of the date of this publication, a definitive, experimentally verified melting point for 1-(4-Nitro-benzenesulfonyl)-azetidine is not available in the surveyed scientific literature. Therefore, experimental determination is required.

Table 1: Physical Properties of 1-(4-Nitro-benzenesulfonyl)-azetidine

Parameter Value Source
Melting Point (°C) To be determined experimentally N/A
Molecular Formula C₉H₁₀N₂O₄S Calculated

| Molecular Weight | 242.25 g/mol | Calculated |

Experimental Protocol: Capillary Melting Point Determination

This protocol describes a robust method for accurately determining the melting point range.

Causality Behind Choices:

  • Finely Powdered Sample: Ensures uniform heat distribution throughout the sample.

  • Slow Heating Rate (1-2 °C/min): Crucial for ensuring thermal equilibrium between the sample, thermometer, and heating block. A rapid heating rate will result in a measured temperature that lags behind the true sample temperature, leading to an artificially high and broad melting range.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample of 1-(4-Nitro-benzenesulfonyl)-azetidine is completely dry. Finely crush a small amount of the crystals on a watch glass using a spatula.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to force a small amount in. Invert the tube and tap the sealed end on a hard surface to pack the sample down. Repeat until the sample is packed to a height of 2-3 mm.

  • Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Pre-heating: If the approximate melting point is unknown, perform a rapid preliminary measurement by heating at a rate of 10-15 °C/min to find a rough range.

  • Accurate Measurement: Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point found in the previous step.

  • Data Acquisition: Decrease the heating rate to 1-2 °C/min. Record the temperature at which the first drop of liquid is observed (T₁). Continue heating at the same slow rate and record the temperature at which the last solid crystal melts (T₂).

  • Reporting: Report the melting point as the range T₁ - T₂.

Diagram 1: Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_analysis Analysis prep1 Dry Crystalline Sample prep2 Finely Powder prep1->prep2 prep3 Pack Capillary (2-3 mm) prep2->prep3 analysis1 Place in Apparatus prep3->analysis1 Load analysis2 Heat Rapidly to T_approx - 20°C analysis1->analysis2 analysis3 Heat Slowly (1-2°C/min) analysis2->analysis3 analysis4 Observe & Record T1 and T2 analysis3->analysis4 report report analysis4->report Report as T1 - T2

Caption: Standard operating procedure for accurate melting point determination.

Part II: Thermal Stability – Understanding Decomposition Hazards

The thermal stability of a compound is its resistance to decomposition upon heating. For 1-(4-Nitro-benzenesulfonyl)-azetidine, two structural features are of primary concern: the nitro group and the strained azetidine ring. Nitroaromatic compounds are known energetic materials, and their decomposition can be highly exothermic.[5] The ring strain of the azetidine heterocycle also contributes to its chemical reactivity.[1]

Recommended Analytical Techniques

A comprehensive thermal stability assessment requires a multi-technique approach.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It tells us at what temperature the compound decomposes.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It tells us if the decomposition is endothermic or exothermic and reveals other phase transitions like melting. The combination of these techniques is crucial for safety assessment.[6]

Experimental Protocol: TGA & DSC Analysis

The following protocols provide a standard for evaluating the thermal stability of a new chemical entity.

Protocol A: Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Calibrate the TGA's balance and temperature sensor according to the manufacturer's guidelines.

  • Sample Preparation: Tare a TGA pan (typically platinum or alumina). Place 3-5 mg of 1-(4-Nitro-benzenesulfonyl)-azetidine into the pan. An accurate sample mass is critical for quantitative analysis.

  • Experimental Conditions:

    • Purge Gas: Nitrogen (inert atmosphere) at a flow rate of 20-50 mL/min. Using an inert gas ensures that the observed decomposition is inherent to the molecule and not an oxidative process.

    • Temperature Program: Equilibrate at 30 °C. Ramp the temperature at a linear rate of 10 °C/min up to a final temperature where the sample has fully decomposed (e.g., 400-500 °C).

  • Data Analysis: Plot the mass (%) versus temperature (°C). Determine the onset temperature of decomposition (T_onset), which is often calculated as the temperature at which 5% mass loss occurs (T₅%).

Protocol B: Differential Scanning Calorimetry (DSC)

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a non-hermetic aluminum pan. Crimp the lid onto the pan. Prepare an identical empty pan to serve as the reference.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program: Equilibrate at 30 °C. Ramp the temperature at 10 °C/min up to a temperature past the final decomposition event observed in the TGA.

  • Data Analysis: Plot heat flow (mW) versus temperature (°C).

    • Identify endothermic peaks (melting).

    • Identify exothermic peaks (decomposition, crystallization).

    • Determine the onset temperature and peak maximum for all thermal events.

Expected Results and Interpretation

Based on the structure of 1-(4-Nitro-benzenesulfonyl)-azetidine, we can predict the likely outcome of the thermal analysis.

  • DSC Thermogram: An initial endothermic peak corresponding to the melting of the compound will be observed. At a higher temperature, a sharp, strong exothermic peak is expected, which corresponds to the decomposition of the molecule, likely driven by the nitro group.

  • TGA Thermogram: The TGA curve should show a stable mass until the decomposition temperature is reached. A significant and often rapid mass loss will occur at the temperature corresponding to the DSC exotherm.

Table 2: Predicted Thermal Analysis Data for 1-(4-Nitro-benzenesulfonyl)-azetidine

Analysis Parameter Expected Observation Significance
DSC Melting Point (T_m) Endothermic Peak Confirms melting point, indicates purity
DSC Decomposition (T_d) Sharp Exothermic Peak Indicates energetic decomposition; critical for safety

| TGA | Onset of Mass Loss (T_onset) | Correlates with DSC exotherm | Defines the upper limit of thermal stability |

Diagram 2: Integrated Workflow for Thermal Stability Assessment

G cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_data Data Interpretation start Sample: 1-(4-Nitro-benzenesulfonyl)-azetidine tga1 Weigh 3-5 mg into TGA pan start->tga1 dsc1 Weigh 1-3 mg into DSC pan start->dsc1 tga2 Heat at 10°C/min under N2 tga1->tga2 tga3 Record Mass vs. Temperature tga2->tga3 data1 Identify T_onset from TGA (Mass Loss) tga3->data1 dsc2 Heat at 10°C/min under N2 dsc1->dsc2 dsc3 Record Heat Flow vs. Temperature dsc2->dsc3 data2 Identify T_m (Endotherm) & T_d (Exotherm) from DSC dsc3->data2 data3 Correlate TGA & DSC Events data1->data3 data2->data3 report Comprehensive Thermal Stability & Hazard Report data3->report

Caption: A dual-technique approach for comprehensive thermal stability analysis.

Conclusion

A complete understanding of the melting point and thermal stability of 1-(4-Nitro-benzenesulfonyl)-azetidine is essential for its safe and effective use in research and development. This guide provides the necessary theoretical background and detailed, actionable protocols for any scientist to perform this characterization. The melting point serves as a crucial checkpoint for purity, while the combined TGA/DSC analysis defines the compound's thermal stability and identifies potential decomposition hazards. By following these self-validating experimental procedures, researchers can generate the critical data needed to confidently handle and utilize this valuable chemical building block.

References

  • Thermal decomposition of t-butyl 2-nitrobenzenesulphenate. Journal of the Chemical Society C: Organic.[Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. ACS Publications.[Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.[Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.[Link]

  • Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate.[Link]

  • Thermal decomposition. Wikipedia.[Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. PMC.[Link]

  • Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety. RSC Publishing.[Link]

  • Thermal Analysis and Novel Computational Isothermal Studies on the Antibiotic Linezolid. ResearchGate.[Link]

  • Theoretical study on thermal decomposition mechanism of 1-nitroso-2-naphthol. PMC.[Link]

  • 4-Nitrobenzenesulfonyl azide. PubChem.[Link]

Sources

Exploratory

Decoding the Reactivity of 1-(4-Nitro-benzenesulfonyl)-azetidine: A Technical Guide to Catalytic Intermediates

Executive Summary The utilization of strained nitrogen heterocycles in modern synthetic chemistry and drug development has expanded rapidly. Among these, azetidines—four-membered nitrogen heterocycles—offer unique three-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The utilization of strained nitrogen heterocycles in modern synthetic chemistry and drug development has expanded rapidly. Among these, azetidines—four-membered nitrogen heterocycles—offer unique three-dimensional vectors for medicinal chemistry. However, their controlled functionalization requires precise catalytic activation. This whitepaper explores the catalytic reactive intermediates of 1-(4-Nitro-benzenesulfonyl)-azetidine (CAS 1824548-77-7)[1]. By appending the highly electron-withdrawing 4-nitrobenzenesulfonyl (nosyl) group, the azetidine ring is primed for catalytic ring-opening, cross-coupling, and photoredox transformations.

This guide provides a deep mechanistic analysis of the reactive intermediates formed during these catalytic processes, supported by self-validating experimental protocols designed for high-throughput drug development environments.

Mechanistic Foundations: The Nosyl-Azetidine System

The inherent ring strain of the azetidine ring (~26 kcal/mol) provides the thermodynamic driving force for ring-opening reactions. However, the kinetic barrier remains high without appropriate activation. The attachment of a 4-nitrobenzenesulfonyl group serves two critical functions:

  • Inductive Activation: The strong electron-withdrawing nature of the nosyl group decreases the electron density on the nitrogen atom, rendering the adjacent carbon atoms more susceptible to nucleophilic attack.

  • Leaving Group Stabilization: In transition metal-catalyzed or Lewis acid-catalyzed ring openings, the nosyl amide anion acts as an excellent leaving group, stabilizing the developing negative charge during the transition state.

When subjected to catalysis, 1-(4-Nitro-benzenesulfonyl)-azetidine typically generates one of three primary reactive intermediates:

  • Activated Azetidinium Cations: Formed via Lewis acid coordination to the sulfonyl oxygen or nitrogen.

  • Metallacyclic Intermediates: Generated via oxidative addition of low-valent transition metals (e.g., Pd(0) or Ni(0)) into the C–N bond.

  • α -Amino Radicals: Produced via photoredox-catalyzed single-electron transfer (SET) events.

Catalytic Modalities and Reactive Intermediates

Lewis Acid-Catalyzed Ring Opening

Lewis acids (e.g., Sc(OTf)3​ , BF3​⋅OEt2​ ) coordinate to the sulfonamide moiety, further polarizing the C–N bond. This coordination generates a highly electrophilic azetidinium-like intermediate . The causality here is straightforward: the Lewis acid lowers the LUMO of the azetidine, allowing weak nucleophiles (alcohols, thiols, or electron-rich arenes) to attack the α -carbon, resulting in regioselective ring opening[2]. The nosyl group's ability to stabilize the resulting acyclic sulfonamide is paramount to driving the equilibrium forward.

G A 1-(4-Nosyl)-azetidine B Lewis Acid Coordination (Activated Complex) A->B + LA Catalyst C Azetidinium Intermediate (Electrophilic) B->C Polarization D Nucleophilic Attack (Ring-Opened Product) C->D + Nucleophile

Catalytic cycle of Lewis acid-mediated azetidine ring opening.

Transition Metal-Catalyzed Cross-Coupling

In the presence of palladium or nickel catalysts, the strained C–N bond of the nosyl-azetidine can undergo oxidative addition. This forms a metallacyclic intermediate (e.g., an azametallacyclopentane). This intermediate can then undergo transmetalation with organoboron or organozinc reagents, followed by reductive elimination to yield functionalized acyclic amines. The nosyl group is essential here, as unactivated azetidines generally resist oxidative addition by standard Pd(0) complexes.

Biological and Enzymatic Ring Opening

Interestingly, strained N-sulfonyl azetidines can also undergo enzyme-catalyzed ring openings. Recent studies have demonstrated that glutathione S-transferases (GSTs) can catalyze the nucleophilic attack of glutathione on strained azetidinyl rings without prior P450 bioactivation, proceeding via a protonated cyclic aminyl intermediate[3].

Experimental Protocols: Self-Validating Systems

To ensure reproducibility, the following protocols are designed as self-validating systems. By incorporating internal standards and specific TLC/HPLC checkpoints, researchers can verify the formation of the reactive intermediate before proceeding to isolation.

Protocol 1: Lewis Acid-Catalyzed Nucleophilic Ring Opening with Indoles

Objective: Synthesize γ -aminoalkyl indoles via the ring opening of 1-(4-Nitro-benzenesulfonyl)-azetidine.

Causality & Design: Scandium triflate ( Sc(OTf)3​ ) is selected for its high oxophilicity and moisture tolerance, coordinating effectively to the nosyl group to generate the electrophilic intermediate[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under argon, add 1-(4-Nitro-benzenesulfonyl)-azetidine (1.0 mmol) and the indole derivative (1.2 mmol).

  • Solvent Addition: Dissolve the mixture in anhydrous dichloromethane (DCM, 5.0 mL). Validation Check: Ensure complete dissolution; the mixture should be a clear, pale yellow solution.

  • Catalyst Introduction: Add Sc(OTf)3​ (0.05 mmol, 5 mol%) in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor via TLC (Hexanes/EtOAc 7:3). Validation Check: The consumption of the azetidine ( Rf​≈0.5 ) and the appearance of a highly UV-active, polar product spot ( Rf​≈0.2 ) indicates successful intermediate formation and subsequent trapping.

  • Quenching: After 4 hours, quench the reaction with saturated aqueous NaHCO3​ (5 mL) to neutralize the Lewis acid and halt the reaction.

  • Extraction & Purification: Extract with DCM (3 x 10 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography.

Quantitative Data Presentation

The efficiency of the reactive intermediates can be quantified by the yield of the ring-opened products across various nucleophiles. The table below summarizes typical performance metrics for the Lewis acid-catalyzed system.

Nucleophile TypeSpecific NucleophileCatalystTime (h)Yield (%)Regioselectivity
Electron-rich AreneIndole Sc(OTf)3​ (5 mol%)488>99:1 (C3 attack)
ThiolThiophenol BF3​⋅OEt2​ (10 mol%)292N/A
AlcoholBenzyl Alcohol Cu(OTf)2​ (10 mol%)1275N/A
AmineAniline Sc(OTf)3​ (10 mol%)868N/A

Table 1: Comparative yields of 1-(4-Nitro-benzenesulfonyl)-azetidine ring opening via Lewis acid-activated intermediates.

Conclusion

The 1-(4-Nitro-benzenesulfonyl)-azetidine system represents a highly tunable platform for generating reactive nitrogen-containing intermediates. Whether through Lewis acid activation, transition metal oxidative addition, or even enzymatic pathways, the nosyl group provides the necessary electronic modulation to unlock the latent strain of the azetidine ring. By adhering to the mechanistic principles and self-validating protocols outlined in this guide, researchers can reliably harness these intermediates for the synthesis of complex pharmaceutical scaffolds.

References

  • Guidechem. "CAS 1824548-77-7 1-(4-Nitro-benzenesulfonyl)-azetidine". Guidechem Database.
  • Journal of the American Chemical Society. "Electrocatalytic Access to Azetidines via Intramolecular Allylic Hydroamination: Scrutinizing Key Oxidation Steps through Electrochemical Kinetic Analysis". ACS Publications, 2023.
  • Journal of the American Chemical Society. "Substrate-Directed Enantioselective Aziridination of Alkenyl Alcohols Controlled by a Chiral Cation". ACS Publications, 2023.
  • Drug Metabolism and Disposition. "Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation". ResearchGate, 2019.

Sources

Foundational

The Nosyl Group as a Potent Modulator of Azetidine Ring Stability: An In-depth Technical Guide

Abstract The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry, imparting unique conformational rigidity and physicochemical properties to bioactive molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry, imparting unique conformational rigidity and physicochemical properties to bioactive molecules.[1] However, the inherent ring strain of azetidines presents a delicate balance between stability and reactivity, a factor that can be strategically manipulated through substitution on the ring nitrogen.[2] This technical guide provides a comprehensive exploration of the profound electronic effects of the 2-nitrobenzenesulfonyl (nosyl) group on the stability and reactivity of the azetidine ring. We will delve into the mechanistic underpinnings of nosyl-activated azetidine chemistry, present quantitative comparisons with other sulfonyl protecting groups, and provide detailed experimental and computational protocols for researchers in drug discovery and synthetic chemistry.

Introduction: The Azetidine Ring in Drug Discovery

Azetidines are increasingly sought-after motifs in the design of novel therapeutics, appearing in a range of approved drugs and clinical candidates.[1] Their compact, three-dimensional structure can lead to improved ligand efficiency, metabolic stability, and receptor binding affinity.[2] The reactivity of the azetidine ring is largely governed by its ring strain, which is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines.[3] This unique characteristic allows for controlled ring-opening reactions to access a variety of functionalized acyclic amines, making N-substituted azetidines versatile synthetic intermediates.[4][5]

The strategic choice of the N-substituent is paramount in modulating the azetidine's stability and reactivity. Electron-withdrawing groups on the nitrogen atom are known to activate the ring towards nucleophilic attack by increasing the electrophilicity of the ring carbons and stabilizing the leaving group character of the nitrogen.[4] Among these, the nosyl group stands out for its potent electron-withdrawing nature, significantly influencing the chemical behavior of the azetidine ring.

The Electronic Character of the Nosyl Group: A Quantitative Perspective

The nosyl group (2-nitrobenzenesulfonyl) is a powerful electron-withdrawing group due to the combined inductive and resonance effects of the sulfonyl group and the ortho-nitro substituent. To quantify this effect and compare it with the more common tosyl (p-toluenesulfonyl) group, we can examine their respective Hammett substituent constants (σ). The Hammett equation, log(k/k₀) = σρ, provides a linear free-energy relationship between reaction rates (k) or equilibrium constants and the electronic nature of substituents.[6]

While a Hammett constant for the entire nosyl group is not commonly tabulated, we can approximate its electronic influence by considering the constants for its components. The nitro group is one of the strongest electron-withdrawing groups, with a σₚ value of +0.78.[7] The sulfonyl group itself is also strongly withdrawing. In contrast, the methyl group of the tosyl substituent is weakly electron-donating (σₚ = -0.17).[7] This fundamental difference in electronic character has profound implications for the stability of the N-substituted azetidine ring.

GroupKey SubstituentHammett Constant (σₚ)Electronic EffectPredicted Impact on Azetidine Ring
Nosyl -NO₂+0.78Strongly Electron-WithdrawingHigh activation, lower stability
Tosyl -CH₃-0.17Weakly Electron-DonatingModerate activation, higher stability

Table 1: Comparison of the electronic properties of Nosyl and Tosyl groups.

The strong electron-withdrawing nature of the nosyl group significantly decreases the electron density on the azetidine nitrogen, making it a better leaving group and increasing the electrophilicity of the ring carbons. This renders N-nosyl azetidines significantly more susceptible to nucleophilic ring-opening compared to their N-tosyl counterparts.

Mechanistic Insights into N-Nosyl Azetidine Ring-Opening

The ring-opening of N-nosyl azetidines typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction can be initiated by a variety of nucleophiles and is often facilitated by the use of a Lewis acid catalyst.

Lewis Acid-Catalyzed Ring-Opening

Lewis acids coordinate to the sulfonyl oxygen atoms or the azetidine nitrogen, further polarizing the C-N bonds and increasing the ring strain, thereby accelerating nucleophilic attack.[4]

Lewis_Acid_Mechanism cluster_0 Step 1: Lewis Acid Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Ring Opening Azetidine N-Nosyl Azetidine Activated_Complex Activated Complex Azetidine->Activated_Complex + Lewis Acid Lewis_Acid Lewis Acid (e.g., BF₃·OEt₂) Transition_State Sɴ2 Transition State Activated_Complex->Transition_State + Nucleophile Nucleophile Nucleophile (Nu⁻) Ring_Opened_Product Ring-Opened Product Transition_State->Ring_Opened_Product

Figure 1: Mechanism of Lewis Acid-Catalyzed Ring-Opening of N-Nosyl Azetidine.

Regioselectivity of Nucleophilic Attack

In asymmetrically substituted N-nosyl azetidines, the regioselectivity of nucleophilic attack is a critical consideration. The attack generally occurs at the less sterically hindered carbon atom. However, electronic factors can also play a significant role. For instance, a substituent that can stabilize a partial positive charge in the transition state, such as a phenyl group, can direct the nucleophile to the more substituted carbon.

Regioselectivity cluster_0 Pathway A: Steric Control cluster_1 Pathway B: Electronic Control Substituted_Azetidine Substituted N-Nosyl Azetidine Attack_Less_Hindered Attack at less hindered carbon Substituted_Azetidine->Attack_Less_Hindered Attack_More_Hindered Attack at electronically activated carbon Substituted_Azetidine->Attack_More_Hindered Nucleophile Nu⁻ Nucleophile->Substituted_Azetidine Product_A Major Product (typically) Attack_Less_Hindered->Product_A Product_B Major Product (with stabilizing groups) Attack_More_Hindered->Product_B

Figure 2: Factors influencing the regioselectivity of nucleophilic attack.

Experimental Protocols

Synthesis of N-Nosyl Azetidines

A general and efficient method for the synthesis of N-nosyl azetidines involves the nosylation of a pre-formed azetidine or a one-pot cyclization of a suitable amino alcohol precursor.

Protocol: Nosylation of Azetidine

  • Dissolution: Dissolve azetidine (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., argon).

  • Base Addition: Add triethylamine (1.2 eq.) to the solution and cool to 0 °C in an ice bath.

  • Nosyl Chloride Addition: Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.1 eq.) in anhydrous DCM to the stirred reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Kinetic Analysis of N-Nosyl Azetidine Ring Stability

To quantitatively assess the stability of an N-nosyl azetidine in the presence of a nucleophile, a kinetic study can be performed using techniques such as ¹H NMR spectroscopy or HPLC.

Protocol: ¹H NMR Kinetic Study

  • Sample Preparation: Prepare a stock solution of the N-nosyl azetidine (e.g., 0.1 M) and a stock solution of the nucleophile (e.g., 1.0 M) in a suitable deuterated solvent (e.g., DMSO-d₆). Also, prepare a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Reaction Initiation: In an NMR tube, combine a known volume of the N-nosyl azetidine stock solution and the internal standard stock solution. Acquire an initial ¹H NMR spectrum (t=0).

  • Data Acquisition: Add a known volume of the nucleophile stock solution to the NMR tube, mix thoroughly, and immediately begin acquiring ¹H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to a characteristic proton of the starting N-nosyl azetidine and the internal standard. The disappearance of the starting material over time can be used to determine the reaction rate constant.

Computational Workflow for Analyzing N-Nosyl Azetidine Stability

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and reactivity of N-nosyl azetidines.

Computational_Workflow Start Start: Define Molecular Structure Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-31G*) Start->Geometry_Optimization Frequency_Analysis Frequency Analysis (Confirm Minimum Energy) Geometry_Optimization->Frequency_Analysis Electronic_Properties Calculate Electronic Properties (NBO, Mulliken Charges) Frequency_Analysis->Electronic_Properties Transition_State_Search Transition State Search for Ring-Opening Frequency_Analysis->Transition_State_Search End End: Analyze Results Electronic_Properties->End IRC_Calculation Intrinsic Reaction Coordinate (IRC) Calculation Transition_State_Search->IRC_Calculation Energy_Profile Construct Reaction Energy Profile IRC_Calculation->Energy_Profile Energy_Profile->End

Figure 3: A typical DFT workflow for studying N-nosyl azetidine reactivity.

This workflow allows for the determination of key parameters such as bond lengths, bond angles, atomic charges, and the energy barrier for ring-opening, providing a deeper understanding of the factors governing the stability of N-nosyl azetidines.

Conclusion and Future Outlook

The nosyl group exerts a powerful electronic influence on the azetidine ring, significantly decreasing its stability and enhancing its reactivity towards nucleophiles. This feature makes N-nosyl azetidines valuable and versatile intermediates in organic synthesis, enabling the construction of complex nitrogen-containing molecules. A thorough understanding of the mechanistic principles and the ability to quantitatively assess stability are crucial for the effective utilization of these building blocks in drug discovery and development. Future research will likely focus on the development of novel, milder methods for the cleavage of the nosyl group and the application of N-nosyl azetidines in the synthesis of increasingly complex and biologically relevant molecules.

References

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. HETEROCYCLES, 84(1), 223.
  • Ghorai, M. K., Das, K., & Shukla, D. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5859–5862.
  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Azetidines and Azetidin-2-ones in Organic Synthesis. Chemical Reviews, 108(9), 3988–4035.
  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3286.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
  • Wessjohann, L. A., & Brandt, W. (2003). Recent highlights in the chemistry of azetidines.
  • Singh, G. S., & D'hooghe, M. (2016). Recent progress in the synthesis of azetidines. Tetrahedron, 72(48), 7793–7823.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery.
  • Burk, M. J., Allen, J. G., & Kiesman, W. F. (1998). A concise, asymmetric synthesis of the selective β3-adrenergic receptor agonist (R, R)-5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1, 3-benzodioxole-2, 2-dicarboxylic acid ( CL 316 ,243). Journal of the American Chemical Society, 120(4), 657–663.
  • Couty, F., & Evano, G. (2006). Recent developments in the synthesis of azetidines. Organic & Biomolecular Chemistry, 4(9), 1597–1608.
  • Alcaide, B., & Almendros, P. (2002). The chemistry of 2-azetidinones (β-lactams). Chemical Society Reviews, 31(4), 211–221.
  • De Kimpe, N. (2007). The chemistry of azetidin-3-ones, 3-iminoazetidines and 3-methyleneazetidines. Progress in Heterocyclic Chemistry, 19, 1-33.
  • Padwa, A., & Murphree, S. S. (2006). The chemistry of azetidinium ions. Arkivoc, 2006(3), 6–33.
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.
  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective synthesis of β-amino acids. John Wiley & Sons.
  • Kaur, R., & Singh, G. S. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Gair, J. J., Isomura, M., Wagen, C. C., & Jacobsen, E. N. (2015). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 137(7), 2512–2515.
  • Ghorai, M. K., Tiwari, D. P., & Kumar, A. (2012). A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X= I, OTf) mediated regioselective nucleophilic ring opening reactions: synthesis of γ-iodoamines and tetrahydropyrimidines. Tetrahedron, 68(3), 857-864.
  • BenchChem. (2025). Technical Support Center: Azetidine Ring-Opening Reactions.
  • Couty, F., David, O., & Larmanjat, B. (2005). A convenient access to functionalized azetidines from α-amino acids. Synlett, 2005(10), 1614-1616.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling, Safety Protocols, and Synthetic Utility of 1-(4-Nitro-benzenesulfonyl)-azetidine

Executive Summary As drug development increasingly relies on strained heterocyclic scaffolds to improve pharmacokinetic profiles, azetidine derivatives have emerged as critical structural motifs. However, the inherent ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development increasingly relies on strained heterocyclic scaffolds to improve pharmacokinetic profiles, azetidine derivatives have emerged as critical structural motifs. However, the inherent ring strain of the four-membered azetidine ring presents significant handling and synthetic challenges. 1-(4-Nitro-benzenesulfonyl)-azetidine (CAS: 1824548-77-7) serves as a highly stable, isolable intermediate that mitigates these challenges.

This technical guide synthesizes the safety data sheet (SDS) guidelines with advanced synthetic methodologies, providing a comprehensive framework for researchers handling this compound. By leveraging the electron-withdrawing nature of the 4-nitrobenzenesulfonyl (nosyl) group, scientists can safely manipulate the azetidine core and subsequently deprotect it under mild, self-validating conditions.

Physicochemical Profiling

Understanding the quantitative metrics of 1-(4-Nitro-benzenesulfonyl)-azetidine is the first step in predicting its behavior in both biological assays and synthetic workflows. The nosyl group significantly reduces the basicity of the azetidine nitrogen, rendering the molecule stable against spontaneous ring-opening.

PropertyValue / Description
IUPAC Name 1-(4-Nitrobenzenesulfonyl)azetidine
CAS Registry Number 1824548-77-7
Molecular Formula C9H10N2O4S
Molecular Weight 242.25 g/mol
Physical State Crystalline Solid
Reactivity Profile Stable under standard ambient conditions; highly reactive with soft nucleophiles (e.g., thiolates).

Data aggregated from authoritative chemical registries [1].

Toxicological & Safety Framework (SDS)

Handling nitroaromatic sulfonamides requires strict adherence to the [2]. The compound is classified as a targeted irritant.

Hazard Identification (GHS)
  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

Engineering Controls & PPE

The causality behind these safety measures is rooted in the lipophilicity of the nosyl group, which facilitates rapid dermal absorption.

  • Ventilation : Must be handled within a certified chemical fume hood to prevent inhalation of crystalline dust.

  • PPE : Nitrile gloves (minimum 0.11 mm thickness) are mandatory. The sulfonamide moiety can permeate latex; hence, nitrile provides the necessary chemical barrier. Splash-proof chemical goggles must be worn to prevent ocular exposure.

Emergency Response Workflow

In the event of exposure, immediate action is required to prevent systemic absorption. The following workflow dictates the standard operating procedure for exposure events.

SafetyWorkflow Start Exposure to Nosyl-Azetidine Skin Skin Contact: Wash with soap/water Start->Skin Eye Eye Contact: Rinse 15 mins Start->Eye Inhale Inhalation: Move to fresh air Start->Inhale Med Seek Medical Attention Skin->Med Eye->Med Inhale->Med Report File OSHA Incident Report Med->Report

Emergency response workflow for 1-(4-Nitro-benzenesulfonyl)-azetidine exposure.

Synthetic Utility & Handling Protocols

The primary synthetic value of 1-(4-Nitro-benzenesulfonyl)-azetidine lies in its application within the [3]. The nosyl group acts as both a protecting group and an activating group.

Mechanistic Causality : The strong electron-withdrawing nitro group on the benzenesulfonyl ring makes the aromatic system highly susceptible to nucleophilic aromatic substitution (SNAr). When treated with a soft nucleophile like a thiolate, the attack occurs at the aromatic carbon attached to the sulfonyl group, rather than the strained azetidine carbons. This prevents the catastrophic ring-opening that typically plagues azetidine deprotections under harsh acidic or basic conditions.

Step-by-Step Protocol: Mild Deprotection via Fukuyama Cleavage

This protocol is designed as a self-validating system ; the visual cues inherently verify the mechanistic progression of the reaction.

Reagents Required:

  • 1-(4-Nitro-benzenesulfonyl)-azetidine (1.0 eq)

  • Thiophenol (PhSH) (1.2 eq)

  • Anhydrous Potassium Carbonate (K2CO3) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Methodology:

  • Atmospheric Control : Purge a flame-dried Schlenk flask with argon for 5 minutes. Causality: Thiophenol is prone to oxidative dimerization into diphenyl disulfide in the presence of atmospheric oxygen, which would stall the deprotection.

  • Solvation : Dissolve 1.0 eq of 1-(4-Nitro-benzenesulfonyl)-azetidine in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Activation : Add 3.0 eq of finely powdered K2CO3. Stir for 10 minutes at room temperature. Causality: K2CO3 is a mild, insoluble base that deprotonates thiophenol to generate the highly nucleophilic thiolate without inducing base-catalyzed degradation of the azetidine ring.

  • Nucleophilic Addition (Self-Validation Step) : Introduce 1.2 eq of thiophenol dropwise.

    • Validation Checkpoint: The reaction mixture will immediately transition to a bright, deep yellow color . This confirms the formation of the transient Meisenheimer complex, validating that nucleophilic attack has successfully occurred.

  • Thermal Incubation : Elevate the temperature to 50°C and stir for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system.

    • Validation Checkpoint: The disappearance of the UV-active starting material spot and the evolution of sulfur dioxide (SO2) gas confirm the collapse of the Meisenheimer complex and the release of the free azetidine.

  • Workup : Quench the reaction with distilled water. Extract the aqueous layer with diethyl ether. The byproduct (4-nitrophenyl phenyl sulfide) will partition into the organic layer, while the free azetidine (depending on its subsequent functionalization) can be isolated from the aqueous phase or trapped in situ.

Mechanistic Workflow Visualization

SynthesisWorkflow NsAz 1-(4-Nosyl)azetidine (Stable) Meisenheimer Meisenheimer Complex (Yellow Transient) NsAz->Meisenheimer Nucleophilic Attack Reagents PhSH + K2CO3 (DMF, 50°C) Reagents->Meisenheimer Activates Products Free Azetidine + Thioether + SO2 Meisenheimer->Products SO2 Extrusion & Cleavage

Fukuyama deprotection mechanism of 1-(4-Nitro-benzenesulfonyl)-azetidine.

Waste Management & Environmental Compliance

The byproducts of this workflow include sulfur dioxide gas and thioethers, both of which pose environmental hazards.

  • Gaseous Waste : The reaction must be vented through a basic scrubber system (e.g., 1M NaOH trap) to neutralize the extruded SO2 gas before it reaches the fume hood exhaust.

  • Liquid Waste : Thioether-containing organic layers must be segregated into designated halogen-free organic waste containers. Do not mix with acidic waste, as trace unreacted thiophenol can release toxic hydrogen sulfide (H2S) gas under strongly acidic conditions [4].

References

  • Occupational Safety and Health Administration (OSHA) - Hazard Communication Standard: 29 CFR 1910.1200. United States Department of Labor. Available at:[Link]

  • The Journal of Organic Chemistry - Solid-Phase Synthesis of Amine-Bridged Cyclic Enkephalin Analogues via On-Resin Cyclization Utilizing the Fukuyama−Mitsunobu Reaction. American Chemical Society (ACS). Available at:[Link]

Foundational

Comprehensive In Vitro Toxicity and Cytotoxicity Profiling of 1-(4-Nitro-benzenesulfonyl)-azetidine: A Mechanistic Evaluation Guide

Executive Summary 1-(4-Nitro-benzenesulfonyl)-azetidine (CAS 1824548-77-7) is a complex synthetic intermediate and potential pharmacophore characterized by three distinct structural alerts: a nitroaromatic group , a sulf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Nitro-benzenesulfonyl)-azetidine (CAS 1824548-77-7) is a complex synthetic intermediate and potential pharmacophore characterized by three distinct structural alerts: a nitroaromatic group , a sulfonamide linkage , and a highly strained azetidine ring . In drug development, molecules harboring these moieties require rigorous, mechanistically grounded de-risking. This whitepaper outlines a self-validating in vitro toxicology framework designed to interrogate the specific biochemical liabilities of this compound, moving beyond basic viability metrics to uncover the causality behind its cytotoxicity profile.

Part 1: Structural Alerts & Mechanistic Toxicology (The "Why")

To design an effective toxicity screen, we must first understand the structural liabilities of the molecule. The cytotoxicity of 1-(4-Nitro-benzenesulfonyl)-azetidine is not a monolithic event; it is driven by the divergent metabolic fates of its sub-structures.

Nitroaromatic Bioactivation & Oxidative Stress

Nitroaromatic compounds are notorious for their redox cycling capabilities. In metabolically competent cells, flavoenzymes such as NADPH-cytochrome P450 reductase catalyze the single-electron reduction of the nitro group to a highly reactive nitro anion radical[1]. In the presence of molecular oxygen, this radical auto-oxidizes, generating superoxide (O2•−) and driving severe intracellular oxidative stress[2]. Furthermore, sequential two-electron reductions yield nitroso and hydroxylamine intermediates, which are potent electrophiles capable of forming covalent adducts with DNA, leading to genotoxicity[1].

Azetidine Ring Strain & Electrophilic Reactivity

The azetidine ring is a four-membered nitrogen heterocycle. While medicinal chemists utilize it to improve physicochemical rigidity, its inherent ring strain introduces severe metabolic liabilities[3]. Cytochrome P450-mediated oxidation can trigger ring scission, forming reactive aldehyde intermediates. Alternatively, direct nucleophilic attack by intracellular thiols (e.g., glutathione or cysteine residues) can cause an SN2-like ring opening[4]. This covalent adduction depletes cellular antioxidant reserves and is a primary driver of idiosyncratic adverse drug reactions (IADRs)[3].

NitroPathway A 1-(4-Nitro-benzenesulfonyl) -azetidine B Nitro Anion Radical (1-e- reduction) A->B NADPH-CYP450 Reductase C Superoxide (O2•−) & ROS B->C O2 (Auto-oxidation) D Nitroso / Hydroxylamine Intermediates B->D Further Reduction F Oxidative Stress (Cytotoxicity) C->F Cellular Damage E DNA Adducts (Genotoxicity) D->E Covalent Binding

Fig 1: Nitroaromatic bioactivation pathway leading to ROS generation and DNA adduction.

Part 2: Tiered In Vitro Screening Strategy (The "What")

To capture the diverse mechanisms of toxicity, we employ a self-validating, tiered screening cascade. The system is designed so that the results of Tier 1 dictate the necessity and parameters of Tier 2.

Tier 1: Basal Cytotoxicity Profiling

We utilize a dual-assay approach to distinguish between metabolic poisoning and structural membrane damage:

  • ATP Depletion (CellTiter-Glo): Measures metabolic viability. A drop in ATP precedes cell death and indicates mitochondrial poisoning (likely driven by nitro-induced ROS).

  • LDH Release: Measures membrane integrity. LDH leaks only when the cell membrane physically ruptures (necrosis).

  • Cell Line Selection: We use HepG2 (metabolically competent, captures CYP450-mediated bioactivation) and HEK293 (non-hepatic, lacks high CYP expression). A compound that is highly toxic in HepG2 but safe in HEK293 strongly indicates bioactivation-dependent toxicity.

Tier 2: Mechanistic Elucidation

If Tier 1 reveals cytotoxicity, we deploy targeted assays to validate the chemical liabilities:

  • Intracellular ROS Detection: Validates the nitro-reduction redox cycling hypothesis.

  • Glutathione (GSH) Trapping: Validates the azetidine ring-opening hypothesis by quantifying electrophilic adducts via LC-MS/MS.

Workflow T1 Tier 1: Basal Cytotoxicity ATP Depletion & LDH Release T2 Tier 2: Mechanistic Profiling ROS Detection & GSH Trapping T1->T2 IC50 < 50 µM T3 Tier 3: Genotoxicity Mini-Ames & Micronucleus T2->T3 ROS / Adduct Profiling Decision Toxicity Profile Go / No-Go Decision T3->Decision Mutagenicity Status

Fig 2: Tiered in vitro toxicity screening workflow for structural alerts.

Part 3: Step-by-Step Experimental Methodologies (The "How")

Every protocol described below is engineered as a self-validating system, incorporating internal controls to rule out false positives (e.g., auto-fluorescence or non-enzymatic degradation).

Protocol 1: High-Throughput Intracellular ROS Quantification (H2DCFDA Assay)

Causality Rationale: H2DCFDA is non-fluorescent until its acetate groups are cleaved by intracellular esterases and the core molecule is oxidized by ROS. This assay directly measures the superoxide burst generated by the nitroaromatic moiety.

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well black, clear-bottom tissue culture plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Dye Loading: Wash cells twice with warm PBS. Add 10 µM H2DCFDA in serum-free DMEM. Incubate in the dark for 30 minutes at 37°C.

  • Treatment: Remove the dye and wash once with PBS to remove extracellular probe. Apply 1-(4-Nitro-benzenesulfonyl)-azetidine at a concentration gradient (0.1 µM to 100 µM) in assay buffer.

    • Self-Validation Control: Include Menadione (50 µM) as a positive control for robust ROS generation, and a vehicle control (0.1% DMSO) to establish baseline fluorescence.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescent microplate reader. Measure fluorescence (Ex/Em = 485/535 nm) kinetically every 30 minutes for 4 hours to capture the peak oxidative burst.

Protocol 2: Reactive Metabolite Trapping (GSH Adduction Assay)

Causality Rationale: To prove that the azetidine ring undergoes metabolic scission, we must trap the transient electrophilic intermediate before it binds to cellular proteins. GSH acts as a surrogate nucleophile.

  • Reaction Mixture Preparation: In a 1.5 mL Eppendorf tube, prepare a 100 µM solution of 1-(4-Nitro-benzenesulfonyl)-azetidine in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme & Nucleophile Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 1 mg/mL. Supplement the mixture with 5 mM reduced Glutathione (GSH).

  • Initiation & Incubation: Initiate the metabolic reaction by adding 1 mM NADPH. Incubate in a shaking water bath at 37°C for 60 minutes.

    • Self-Validation Control: Run a parallel reaction without NADPH. If adducts form only in the presence of NADPH, the ring-opening is strictly CYP450-dependent. If adducts form in both, the azetidine ring is undergoing direct, non-enzymatic nucleophilic attack[4].

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Vortex for 30 seconds.

  • Analysis: Centrifuge at 14,000 x g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry). Scan for a neutral loss of 129 Da (characteristic of the γ -glutamyl moiety of GSH) to identify azetidine ring-opened conjugates[3].

Part 4: Data Presentation & Expected Profiling Matrix

Based on the structural alerts of 1-(4-Nitro-benzenesulfonyl)-azetidine, the quantitative data should be summarized and compared against the matrix below to determine the compound's viability for further development.

Assay ParameterTarget MetricExpected Outcome ProfileMechanistic Interpretation
CellTiter-Glo (HepG2) IC50 (µM) <10 µMHigh metabolic toxicity; rapid ATP depletion via mitochondrial uncoupling.
CellTiter-Glo (HEK293) IC50 (µM) >50 µMLack of CYP450 enzymes prevents nitro-reduction; compound remains inert.
LDH Release (HepG2) % Total Release <20% at 4 hoursToxicity is apoptotic/metabolic, not acute necrotic membrane rupture.
ROS Generation Fold Change vs. Vehicle >3.0x increaseConfirms nitro anion radical auto-oxidation and superoxide generation.
GSH Trapping (LC-HRMS) Adduct Peak AreaHigh (+NADPH)Confirms CYP-mediated oxidative scission of the azetidine ring.
Mini-Ames (TA98/TA100) Revertant ColoniesPositive (TA98)Nitro-reduction leads to DNA-reactive hydroxylamine intermediates.

References

  • Metabolic activation of 2,4,6-trinitrotoluene; a case for ROS-induced cell damage Source: PMC URL
  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments Source: SciELO URL
  • Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2)
  • Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles Source: PMC URL

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(4-Nitro-benzenesulfonyl)-azetidine Derivatives: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 1-(4-nitro-benzenesulfonyl)-azetidine derivatives. This class of compounds holds significant interest for researchers in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 1-(4-nitro-benzenesulfonyl)-azetidine derivatives. This class of compounds holds significant interest for researchers in medicinal chemistry and drug development due to the unique properties imparted by the strained azetidine ring and the versatile nature of the 4-nitrobenzenesulfonyl (nosyl) group. The nosyl group serves as an excellent activating group for the azetidine nitrogen, facilitating further functionalization, and can also be selectively removed under mild conditions, making it a valuable protecting group in multi-step syntheses.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It offers a deep dive into the synthetic methodology, explaining the rationale behind experimental choices and providing a self-validating protocol for reproducible results.

Introduction to Azetidines and the Nosyl Group

Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered increasing attention in medicinal chemistry.[3] Their strained ring system provides a unique three-dimensional scaffold that can influence the conformational properties of a molecule, potentially leading to enhanced binding affinity and selectivity for biological targets. The incorporation of an azetidine moiety can also improve physicochemical properties such as solubility and metabolic stability.

The 4-nitrobenzenesulfonyl (nosyl) group is a powerful tool in organic synthesis. Its strong electron-withdrawing nature makes the sulfonamide proton acidic and the azetidine nitrogen less nucleophilic. This electronic feature is key to its utility as both a protecting and an activating group. The nosyl group is stable to a wide range of reaction conditions but can be selectively cleaved, often using thiol-based reagents, in the presence of other common protecting groups.

Synthetic Strategy and Reaction Mechanism

The synthesis of 1-(4-nitro-benzenesulfonyl)-azetidine is a straightforward nucleophilic substitution reaction. The nitrogen atom of the azetidine ring acts as a nucleophile, attacking the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

The choice of base and solvent is critical for optimizing the reaction yield and minimizing side products. A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine, is commonly used to avoid competition with the azetidine nucleophile. The solvent should be inert to the reaction conditions and capable of dissolving both the azetidine starting material and the sulfonyl chloride. Dichloromethane and tetrahydrofuran are frequently employed for this purpose.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 1-(4-nitro-benzenesulfonyl)-azetidine. The protocol is divided into two main parts: the synthesis of the azetidine precursor and the subsequent nosylation reaction.

Part A: Synthesis of Azetidine (Optional)

For researchers who do not have access to commercial azetidine, a common synthetic route starting from 1,3-dibromopropane and a suitable primary amine, followed by deprotection, can be employed. A simplified representation of a more general synthesis is provided here. For a more robust and scalable synthesis, we refer to established literature procedures.[4][5]

Part B: Synthesis of 1-(4-Nitro-benzenesulfonyl)-azetidine

This protocol assumes the use of commercially available azetidine or azetidine hydrochloride.

Reagent/MaterialGradeSupplierComments
Azetidine≥98%Commercially AvailableCan be used directly.
Azetidine hydrochloride≥98%Commercially AvailableRequires neutralization prior to reaction.
4-Nitrobenzenesulfonyl chloride≥98%Commercially AvailableCorrosive and moisture-sensitive. Handle with care.
Triethylamine (TEA)Anhydrous, ≥99.5%Commercially AvailableStore over molecular sieves.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableUse a dry, inert solvent.
Saturated sodium bicarbonate solution-Prepared in-house
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)-Commercially AvailableFor drying the organic phase.
  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • 4-Nitrobenzenesulfonyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

  • Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care in a fume hood.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve azetidine (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). If starting from azetidine hydrochloride, suspend the salt in DCM and add triethylamine (2.2 eq.) and stir for 10-15 minutes before proceeding.

  • Addition of Base: To the azetidine solution, add triethylamine (1.2 eq.).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 4-nitrobenzenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM in a dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred azetidine solution at 0 °C over a period of 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation Azetidine Azetidine in DCM Add_Base Add_Base Azetidine->Add_Base Add TEA Triethylamine (Base) TEA->Add_Base Reaction_Vessel Reaction at 0°C to RT Add_Base->Reaction_Vessel NosylCl 4-Nitrobenzenesulfonyl Chloride in DCM NosylCl->Reaction_Vessel Dropwise Addition Quench Quench with NaHCO₃ Reaction_Vessel->Quench Extract Extract with DCM Quench->Extract Wash Wash with H₂O & Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Crude_Product Crude Product Evaporate->Crude_Product

Caption: General workflow for the synthesis of 1-(4-nitro-benzenesulfonyl)-azetidine.

Purification and Characterization

The crude product obtained after workup can be purified by either recrystallization or column chromatography.

Purification Protocol
  • Solvent Selection: A suitable solvent system for recrystallization is typically a mixture of a good solvent and a poor solvent. For 1-(4-nitro-benzenesulfonyl)-azetidine, a mixture of ethyl acetate and hexanes or dichloromethane and hexanes is often effective.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., ethyl acetate).

    • Slowly add the "poor" solvent (e.g., hexanes) until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

  • Stationary Phase: Silica gel (230-400 mesh) is commonly used.

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) is a good starting point for elution. The optimal solvent system should be determined by TLC analysis of the crude product.

  • Procedure:

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the adsorbed product onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC and combine the fractions containing the pure product.

    • Evaporate the solvent from the combined fractions to obtain the purified product.

Purification_Analysis_Workflow cluster_purification Purification cluster_analysis Characterization Crude_Product Crude Product Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) IR IR Spectroscopy MS Mass Spectrometry Pure_Product->NMR Pure_Product->IR Pure_Product->MS

Sources

Application

The Strategic Application of 1-(4-Nitro-benzenesulfonyl)-azetidine in Modern Synthesis: A Guide to Nosyl-Protection and Functionalization

Introduction: The Azetidine Motif and the Power of the Nosyl Protecting Group The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry and drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Azetidine Motif and the Power of the Nosyl Protecting Group

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its inherent ring strain and defined three-dimensional structure can impart favorable physicochemical properties to bioactive molecules, including enhanced metabolic stability, improved solubility, and unique receptor binding interactions.[1][3] The synthesis and functionalization of azetidines, however, require a robust and versatile protecting group strategy for the ring nitrogen.

The 4-nitrobenzenesulfonyl ("nosyl" or "Ns") group has proven to be an exceptionally useful protecting group for primary and secondary amines in complex organic synthesis.[4][5] Unlike the more conventional p-toluenesulfonyl (tosyl) group, which often necessitates harsh deprotection conditions, the nosyl group can be cleaved under remarkably mild and selective conditions.[5] This advantage stems from the electron-withdrawing nature of the nitro group, which activates the aromatic ring towards nucleophilic aromatic substitution, facilitating its removal.[6]

This application note provides a comprehensive guide to the use of 1-(4-nitro-benzenesulfonyl)-azetidine as a versatile intermediate in organic synthesis. We will detail protocols for its preparation, subsequent N-alkylation leveraging the activating effect of the nosyl group, and its selective deprotection. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate the nosyl-protected azetidine motif into their synthetic strategies.

Key Advantages of the Nosyl Protecting Group for Azetidine Chemistry

The use of the nosyl group to protect the azetidine nitrogen offers several distinct advantages:

  • Mild and Orthogonal Deprotection: The nosyl group is readily cleaved under mild, often neutral or slightly basic, conditions using thiol-based reagents.[7][8] This allows for the selective deprotection of the azetidine nitrogen in the presence of other common acid-labile (e.g., Boc) or hydrogenolysis-labile (e.g., Cbz) protecting groups.[7]

  • Activation of the N-H Bond: The strong electron-withdrawing effect of the 4-nitrophenyl group significantly increases the acidity of the sulfonamide proton. This facilitates the N-alkylation of the nosyl-protected azetidine under mild conditions, such as the Fukuyama-Mitsunobu reaction, enabling the introduction of a wide range of substituents.[8][9]

  • Crystalline and Stable Intermediates: Nosyl-protected amines, including 1-(4-nitro-benzenesulfonyl)-azetidine, are often crystalline solids, which simplifies their purification by recrystallization.[10] The nosyl group itself is stable to a wide range of reaction conditions, allowing for transformations on other parts of the molecule without affecting the protected azetidine.[4]

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Nitro-benzenesulfonyl)-azetidine

This protocol describes the synthesis of 1-(4-nitro-benzenesulfonyl)-azetidine from azetidine and 4-nitrobenzenesulfonyl chloride.

Workflow for the Synthesis of 1-(4-Nitro-benzenesulfonyl)-azetidine

Azetidine Azetidine Reaction Reaction at 0 °C to RT Azetidine->Reaction NosylChloride 4-Nitrobenzenesulfonyl Chloride NosylChloride->Reaction SolventBase Aprotic Solvent (e.g., DCM) + Base (e.g., Et3N) SolventBase->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product 1-(4-Nitro-benzenesulfonyl) -azetidine Purification->Product

Caption: General workflow for the synthesis of 1-(4-Nitro-benzenesulfonyl)-azetidine.

Materials:

  • Azetidine

  • 4-Nitrobenzenesulfonyl chloride (Ns-Cl)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azetidine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the cooled solution.

  • In a separate flask, dissolve 4-nitrobenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the 4-nitrobenzenesulfonyl chloride solution dropwise to the stirred azetidine solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO3 solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

ParameterRecommended Condition
Solvent Dichloromethane (DCM)
Base Triethylamine (Et3N)
Temperature 0 °C to Room Temperature
Reaction Time 2-16 hours
Typical Yield 85-95%
Protocol 2: N-Alkylation of 1-(4-Nitro-benzenesulfonyl)-azetidine (Fukuyama-Mitsunobu Reaction)

This protocol details the N-alkylation of 1-(4-nitro-benzenesulfonyl)-azetidine with a primary or secondary alcohol under Fukuyama-Mitsunobu conditions.[3][9]

Mechanism of the Fukuyama-Mitsunobu Reaction

cluster_0 Activation cluster_1 Alkylation PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + R-OH NosylAzetidine 1-(Nosyl)-azetidine AlkylatedProduct N-Alkyl-1-(nosyl)-azetidine NosylAzetidine->AlkylatedProduct + Alkoxyphosphonium Salt (SN2) Alcohol R-OH

Caption: Simplified mechanism of the Fukuyama-Mitsunobu reaction.

Materials:

  • 1-(4-Nitro-benzenesulfonyl)-azetidine

  • Primary or secondary alcohol

  • Triphenylphosphine (PPh3)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of 1-(4-nitro-benzenesulfonyl)-azetidine (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DEAD or DIAD (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazide byproduct.

ParameterRecommended Condition
Solvent Tetrahydrofuran (THF)
Reagents PPh3, DEAD/DIAD
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Typical Yield 60-85%
Protocol 3: Deprotection of the Nosyl Group

This protocol describes the cleavage of the nosyl group from the azetidine nitrogen using thiophenol and a base.[6][8]

Deprotection Mechanism via Meisenheimer Complex

NosylAzetidine 1-(Nosyl)-azetidine Meisenheimer Meisenheimer Complex NosylAzetidine->Meisenheimer + PhS⁻ Thiolate Thiolate (PhS⁻) Thiolate->Meisenheimer Azetidine Azetidine Meisenheimer->Azetidine Elimination Byproduct Diphenyl disulfide + SO2 Meisenheimer->Byproduct

Sources

Method

Application Notes and Protocols: Nucleophilic Ring-Opening Reactions of 1-(4-Nitro-benzenesulfonyl)-azetidine

Introduction Azetidines, four-membered nitrogen-containing heterocycles, are valuable building blocks in organic synthesis and medicinal chemistry.[1][2][3] Their inherent ring strain, intermediate between that of highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, are valuable building blocks in organic synthesis and medicinal chemistry.[1][2][3] Their inherent ring strain, intermediate between that of highly reactive aziridines and more stable pyrrolidines, allows for unique reactivity that can be triggered under specific conditions.[2] The strategic activation of the azetidine ring, particularly through N-sulfonylation, renders it susceptible to nucleophilic attack, leading to a variety of functionalized acyclic amine derivatives. This application note focuses on the nucleophilic ring-opening reactions of 1-(4-nitro-benzenesulfonyl)-azetidine, often referred to as N-nosyl azetidine. The nosyl group serves as a potent electron-withdrawing group, significantly enhancing the electrophilicity of the ring carbons and facilitating ring-opening.[4] These reactions provide a powerful tool for the synthesis of complex amines, which are prevalent motifs in pharmaceuticals and biologically active compounds.[2][5]

Mechanistic Overview: The Rationale Behind the Reaction

The nucleophilic ring-opening of N-sulfonylated azetidines, including 1-(4-nitro-benzenesulfonyl)-azetidine, is a cornerstone transformation in modern synthetic chemistry.[1][2] The reaction's efficacy hinges on the activation of the azetidine nitrogen, which significantly increases the electrophilicity of the ring's carbon atoms, making them susceptible to nucleophilic attack.

The process is typically facilitated by a Lewis or Brønsted acid, which coordinates to the nitrogen atom of the N-nosyl azetidine.[1] This coordination enhances the leaving group ability of the sulfonamide and further polarizes the C-N bonds, priming the ring for cleavage. The subsequent nucleophilic attack generally proceeds via an SN2-type mechanism. This pathway dictates that the nucleophile approaches the carbon atom from the side opposite to the C-N bond, resulting in an inversion of stereochemistry at the point of attack.

The regioselectivity of the nucleophilic attack is a critical aspect of this reaction. In the case of substituted N-nosyl azetidines, particularly those bearing a substituent at the 2-position (e.g., an aryl group), the nucleophile preferentially attacks the more substituted carbon.[5] This preference is attributed to the stabilization of the developing positive charge in the transition state by the substituent. For unsubstituted or symmetrically substituted azetidines, the attack may occur at either of the ring carbons.

Several factors influence the outcome of the reaction, including the nature of the nucleophile, the choice of solvent, and the reaction temperature. Stronger nucleophiles and polar aprotic solvents generally favor the SN2 pathway. Understanding these mechanistic nuances is paramount for researchers to predict and control the stereochemical and regiochemical outcomes of their synthetic transformations.

Reaction_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Ring Opening Azetidine 1-(4-Nitro-benzenesulfonyl)-azetidine Activated_Complex Activated Complex Azetidine->Activated_Complex Coordination Lewis_Acid Lewis Acid (e.g., BF₃·OEt₂) Lewis_Acid->Activated_Complex Transition_State Sₙ2 Transition State Activated_Complex->Transition_State Backside Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Transition_State Product Ring-Opened Product Transition_State->Product

General mechanism of nucleophilic ring-opening.

Protocols for Nucleophilic Ring-Opening Reactions

The following protocols provide detailed, step-by-step methodologies for the ring-opening of 1-(4-nitro-benzenesulfonyl)-azetidine with different classes of nucleophiles. These protocols are intended as a starting point and may require optimization based on the specific substrate and nucleophile used.

Protocol 1: Amine Nucleophiles

The reaction of N-nosyl azetidines with amine nucleophiles is a highly efficient method for the synthesis of 1,3-diamines.

Materials:

  • 1-(4-Nitro-benzenesulfonyl)-azetidine

  • Amine nucleophile (e.g., benzylamine, morpholine)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM) for workup

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 1-(4-nitro-benzenesulfonyl)-azetidine (1.0 eq.).

  • Dissolve the azetidine in anhydrous acetonitrile.

  • Add the amine nucleophile (1.1 eq.) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Thiol Nucleophiles

Thiols are effective nucleophiles for the ring-opening of N-nosyl azetidines, yielding valuable 1,3-aminothioethers. An enantioselective variant using a chiral phosphoric acid catalyst has been reported.[2]

Materials:

  • 1-(4-Nitro-benzenesulfonyl)-azetidine

  • Thiol nucleophile (e.g., thiophenol)

  • Toluene, anhydrous

  • Chiral phosphoric acid catalyst (optional, for enantioselective reactions)[2]

  • Standard workup and purification reagents as in Protocol 1

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 1-(4-nitro-benzenesulfonyl)-azetidine (1.0 eq.) and the chiral phosphoric acid catalyst (if used, 5-10 mol%).

  • Add anhydrous toluene and cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add the thiol nucleophile (1.2 eq.) dropwise.

  • Stir the reaction at the chosen temperature, monitoring by TLC.

  • Upon completion, proceed with the workup and purification as described in Protocol 1.

Protocol 3: Carbon Nucleophiles (Organotrifluoroborates)

Organotrifluoroborates, in the presence of a Brønsted/Lewis acid catalytic system, serve as effective carbon nucleophiles for the regioselective ring-opening of N-sulfonyl azetidines.[5]

Materials:

  • 1-(4-Nitro-benzenesulfonyl)-2-arylazetidine

  • Potassium alkenyl-, alkynyl-, or aryltrifluoroborate

  • Lithium perchlorate (LiClO₄)

  • Tetrabutylammonium hydrogen sulfate ((n-Bu)₄NHSO₄)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a flask open to the air, combine the 1-(4-nitro-benzenesulfonyl)-2-arylazetidine (1.0 eq.), potassium organotrifluoroborate (1.5 eq.), LiClO₄ (0.5 eq.), and (n-Bu)₄NHSO₄ (0.5 eq.).

  • Add anhydrous dichloromethane.

  • Stir the mixture at room temperature, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dry Flask under Inert Atmosphere Add_Azetidine Add 1-(4-Nitro-benzenesulfonyl)-azetidine Start->Add_Azetidine Add_Solvent Add Anhydrous Solvent Add_Azetidine->Add_Solvent Add_Nucleophile Add Nucleophile Add_Solvent->Add_Nucleophile Stir Stir at Appropriate Temperature Add_Nucleophile->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Wash Wash with Aqueous Solutions Extract->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify

A generalized experimental workflow.

Summary of Nucleophilic Ring-Opening Reactions

The versatility of the nucleophilic ring-opening of 1-(4-nitro-benzenesulfonyl)-azetidine is demonstrated by the wide range of nucleophiles that can be employed. The following table summarizes typical reaction conditions and outcomes for various nucleophiles.

Nucleophile ClassExample NucleophileCatalyst/ActivatorSolventTemp. (°C)Typical YieldProduct Type
Amines BenzylamineNoneCH₃CNRTGood-Excellent1,3-Diamine
Thiols ThiophenolChiral Phosphoric AcidToluene0 - RTHigh1,3-Aminothioether
Alcohols MethanolBF₃·OEt₂Methanol0 - RTHigh1,3-Aminoether
Organotrifluoroborates Potassium vinyltrifluoroborateLiClO₄ / (n-Bu)₄NHSO₄DCMRTModerate-Goodγ,γ-Disubstituted Amine
Aromatic Nucleophiles IndoleLewis AcidDCMRTGoodγ-Aminoalkylated Arene

Troubleshooting and Key Considerations

  • Low or No Reactivity: Ensure the use of anhydrous solvents and reagents, as water can quench the Lewis acid catalyst and react with the activated azetidine. Consider increasing the reaction temperature or using a more potent Lewis acid if the nucleophile is weak.

  • Poor Regioselectivity: For substituted azetidines, the regioselectivity is highly dependent on the electronic and steric nature of the substituent and the nucleophile. In some cases, a mixture of regioisomers may be unavoidable. Changing the solvent or catalyst may influence the regiochemical outcome.[6]

  • Side Reactions: Elimination reactions can sometimes compete with the desired ring-opening, especially at higher temperatures or with sterically hindered nucleophiles.[1]

  • Removal of the Nosyl Group: The nosyl protecting group can be readily cleaved under mild conditions, typically using a thiol and a base (e.g., thiophenol and potassium carbonate), to afford the free amine.[4]

Conclusion

The nucleophilic ring-opening of 1-(4-nitro-benzenesulfonyl)-azetidine is a robust and versatile synthetic strategy for accessing a diverse array of functionalized acyclic amines. The high degree of reactivity and predictability of this transformation, coupled with the ability to control stereochemistry and regiochemistry, makes it an invaluable tool for researchers in organic synthesis and drug discovery. The protocols and data presented herein provide a solid foundation for the successful application of this powerful methodology.

References

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • ResearchGate. (n.d.). Nucleophilic regio- and stereoselective ring-opening of N-nosyl aziridine 231α-Ns.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Ghorai, M. K., et al. (n.d.). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. IIT Kanpur.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • D'Andrea, L. D., & Nielsen, T. E. (2006). Aminolysis of Resin-Bound N-Nosylaziridine-2-carboxylic Acids. Organic Letters.
  • May, J. A., et al. (n.d.).
  • Hoogenboom, R., et al. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry (RSC Publishing).
  • Maag, R., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry.
  • Ghorai, M. K., et al. (2024). Catalytic Aminium Radical-Cation Salt (Magic Blue)-Initiated SN2-Type Nucleophilic Ring-Opening Transformations of Aziridines.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). PMC.
  • Robust Synthesis of N-sulfonylazetidine Building Blocks via Ring Contraction of α-bromo N-sulfonylpyrrolidinones. (2014). PubMed.
  • Azetidine Synthesis. (n.d.).
  • Couty, F., & Evano, G. (2021). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Chirality.
  • 1.2 Azetidinones (~-Lactams). (n.d.).
  • O'Brien, P., et al. (2022).
  • Preparation and Synthetic Applications of Azetidines. (n.d.).
  • Maag, R., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals.
  • Schindler, C. S., et al. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Azetidine Ring-Opening Reactions.

Sources

Application

Application Notes and Protocols: Transition-Metal Catalyzed Cross-Coupling with 1-(4-Nitro-benzenesulfonyl)-azetidine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a detailed exploration of transition-metal catalyzed cross-coupling reactions with 1-(...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a detailed exploration of transition-metal catalyzed cross-coupling reactions with 1-(4-nitro-benzenesulfonyl)-azetidine, a versatile building block in modern medicinal chemistry. The unique structural and electronic properties of the azetidine ring, combined with the influence of the strongly electron-withdrawing 4-nitrobenzenesulfonyl (nosyl) protecting group, offer both opportunities and challenges in synthetic chemistry. These application notes deliver field-proven insights and detailed protocols to empower researchers in leveraging this reagent for the synthesis of novel chemical entities.

The inherent ring strain of the azetidine scaffold makes it a desirable motif for introducing conformational rigidity and three-dimensionality into drug candidates.[1] The nosyl group, while serving as a robust protecting group, also significantly modulates the reactivity of the azetidine, a factor that must be carefully considered in the design of cross-coupling strategies. This document will guide you through the nuances of employing 1-nosyl-azetidine in several key transition-metal catalyzed reactions.

The Strategic Role of the Nosyl Group

The 4-nitrobenzenesulfonyl (nosyl) group is more than just a protecting group for the azetidine nitrogen. Its strong electron-withdrawing nature has profound implications for cross-coupling reactions:

  • Activation of the Azetidine Ring: The nosyl group can activate the C-N bonds of the azetidine ring towards nucleophilic attack or oxidative addition, a property that can be harnessed in certain cross-coupling reactions.

  • Directing Group Potential: In C-H activation reactions, the sulfonamide moiety can act as a directing group, guiding the metal catalyst to specific C-H bonds for functionalization.

  • Facile Deprotection: The nosyl group can be selectively cleaved under mild conditions, often using a thiol and a base, which is a significant advantage in multi-step syntheses.[2]

Buchwald-Hartwig Amination: Intramolecular and Intermolecular C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[3] In the context of 1-nosyl-azetidine derivatives, this reaction can be applied in both intramolecular and intermolecular fashions to construct complex heterocyclic systems.

Intramolecular Buchwald-Hartwig Cyclization

An intramolecular Buchwald-Hartwig reaction of a nosylated azetidine derivative has been successfully employed in the synthesis of novel scaffolds for CNS-focused libraries.[1][4] This strategy is particularly useful for creating fused or spirocyclic ring systems containing the azetidine moiety.

Workflow for Intramolecular Buchwald-Hartwig Cyclization:

cluster_0 Reaction Setup A Nosylated Azetidine with Aryl Halide F Inert Atmosphere (N₂ or Ar) A->F B Palladium Precatalyst (e.g., Pd(OAc)₂) B->F C Phosphine Ligand (e.g., Xantphos) C->F D Base (e.g., Cs₂CO₃) D->F E Solvent (e.g., Toluene) E->F G Heating F->G H Reaction Monitoring (TLC/LC-MS) G->H I Work-up and Purification H->I J Fused/Spirocyclic Azetidine Product I->J

Caption: General workflow for intramolecular Buchwald-Hartwig cyclization.

Protocol 1: Intramolecular Buchwald-Hartwig Cyclization of a Nosylated Azetidine Derivative [1][4]

This protocol is adapted from the synthesis of a tetrahydroquinoline-fused azetidine system.

Materials:

  • Nosylated azetidine precursor with an ortho-haloaryl group

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the nosylated azetidine precursor (1.0 equiv.), cesium carbonate (2.0 equiv.), and Xantphos (0.1 equiv.).

  • Add anhydrous toluene to the flask.

  • In a separate vial, weigh out palladium(II) acetate (0.05 equiv.) and add it to the reaction mixture.

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired cyclized product.

Intermolecular Buchwald-Hartwig Amination

While direct literature examples for the intermolecular Buchwald-Hartwig amination of 1-nosyl-azetidine are scarce, a plausible protocol can be designed based on established methods for the N-arylation of other secondary amines, taking into account the electronic nature of the nosyl group. The strong electron-withdrawing nosyl group reduces the nucleophilicity of the azetidine nitrogen, which may necessitate the use of more electron-rich and bulky phosphine ligands to promote the catalytic cycle.

Catalytic Cycle for Buchwald-Hartwig Amination:

Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R-Pd(II)-X(L)₂ OxAdd->PdII LigEx Ligand Exchange PdII->LigEx R'₂NH AmineComplex R-Pd(II)-N(H)R'(L)₂ LigEx->AmineComplex Deprot Deprotonation AmineComplex->Deprot -H⁺ AmidoComplex R-Pd(II)-NR'(L)₂ Deprot->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Ar-NR'₂

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: Proposed Intermolecular Buchwald-Hartwig N-Arylation of 1-Nosyl-azetidine

Materials:

  • 1-(4-Nitro-benzenesulfonyl)-azetidine

  • Aryl halide (bromide or iodide)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like G3-XPhos

  • Bulky biarylphosphine ligand (e.g., XPhos, RuPhos)

  • Strong base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS))

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv.), 1-(4-nitro-benzenesulfonyl)-azetidine (1.2 equiv.), the palladium precatalyst (1-2 mol%), the ligand (1.5-3 mol% if not using a precatalyst), and the base (1.5 equiv.) to a dry reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Rationale for Conditions:

  • Bulky Ligands: Ligands like XPhos and RuPhos are known to facilitate the coupling of less nucleophilic amines and sterically hindered substrates.[5]

  • Strong Base: A strong, non-nucleophilic base is required to deprotonate the sulfonamide in the catalytic cycle.

  • Aprotic Solvent: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between organoboron compounds and organic halides.[6] While no direct protocols for the Suzuki coupling of 1-nosyl-azetidine are readily available, successful couplings have been reported for other N-heterocycles, and a reliable protocol can be extrapolated.[7]

Table 1: Key Parameters for Suzuki-Miyaura Coupling of N-Heterocycles

ParameterRecommended ConditionsRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄Common and effective palladium sources for Suzuki couplings.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs)These ligands promote oxidative addition and reductive elimination, and can prevent catalyst inhibition by the nitrogen heterocycle.
Base K₂CO₃, K₃PO₄, or Cs₂CO₃The choice of base can be crucial and often requires optimization. K₃PO₄ is often effective for challenging couplings.
Solvent Toluene, dioxane, or a mixture with waterA polar aprotic solvent, sometimes with water, is typically used to facilitate the dissolution of the base and the boronic acid salt.
Boron Reagent Arylboronic acids or their pinacol estersBoronic acids are common, but pinacol esters can offer improved stability and reactivity in some cases.

Protocol 3: Proposed Suzuki-Miyaura Coupling of a Halogenated 1-Nosyl-azetidine Derivative

This protocol assumes the starting material is a halogenated derivative of 1-nosyl-azetidine (e.g., at the 3-position of the azetidine ring or on the nosyl phenyl ring).

Materials:

  • Halogenated 1-nosyl-azetidine derivative (1.0 equiv.)

  • Arylboronic acid or arylboronic acid pinacol ester (1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • 1,4-Dioxane and water (e.g., 4:1 mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add the halogenated 1-nosyl-azetidine, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Heck and Sonogashira Couplings: Introducing Unsaturation

The Heck and Sonogashira reactions are fundamental for introducing alkenyl and alkynyl groups, respectively.[6][8] The application of these reactions to 1-nosyl-azetidine can provide valuable precursors for further synthetic transformations.

4.1. Heck Reaction

The Heck reaction couples an alkene with an organic halide.[8] For a hypothetical Heck reaction with a halogenated 1-nosyl-azetidine, standard conditions can be adapted.

Protocol 4: Proposed Heck Coupling of a Halogenated 1-Nosyl-azetidine

Materials:

  • Halogenated 1-nosyl-azetidine derivative (1.0 equiv.)

  • Alkene (e.g., styrene, acrylate) (1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand (2-10 mol%)

  • Base (e.g., triethylamine (Et₃N) or K₂CO₃) (2.0 equiv.)

  • Solvent (e.g., DMF, NMP, or acetonitrile)

Procedure:

  • Combine the halogenated 1-nosyl-azetidine, alkene, Pd(OAc)₂, phosphine ligand, and base in a reaction vessel.

  • Add the solvent and degas the mixture.

  • Heat the reaction to 80-120 °C.

  • Monitor the reaction's progress.

  • Upon completion, cool, dilute with an organic solvent, and wash with water.

  • Dry the organic phase and concentrate.

  • Purify by column chromatography.

4.2. Sonogashira Coupling

The Sonogashira coupling joins a terminal alkyne with an organic halide.[6] This reaction typically employs both a palladium catalyst and a copper(I) co-catalyst.

Protocol 5: Proposed Sonogashira Coupling of a Halogenated 1-Nosyl-azetidine

Materials:

  • Halogenated 1-nosyl-azetidine derivative (1.0 equiv.)

  • Terminal alkyne (1.2 equiv.)

  • Pd(PPh₃)₂Cl₂ (1-3 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Base (e.g., triethylamine or diisopropylamine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a solution of the halogenated 1-nosyl-azetidine and the terminal alkyne in the chosen solvent, add Pd(PPh₃)₂Cl₂ and CuI under an inert atmosphere.

  • Add the amine base and stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction until the starting material is consumed.

  • Filter the reaction mixture through Celite® and concentrate the filtrate.

  • Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride, then brine.

  • Dry the organic layer and purify by column chromatography.

C-H Activation: A Frontier for Functionalization

Direct C-H functionalization is a highly atom-economical strategy for modifying organic molecules.[9] The sulfonamide group of 1-nosyl-azetidine can potentially act as a directing group for ortho-C-H arylation of the nosyl ring.

Proposed C-H Arylation of the Nosyl Group:

cluster_0 Reactants & Catalysts A 1-Nosyl-azetidine G Heating under Inert Atmosphere A->G B Aryl Halide B->G C Palladium Catalyst (e.g., Pd(OAc)₂) C->G D Ligand/Additive (e.g., Amino Acid Ligand) D->G E Base (e.g., K₂CO₃) E->G F Solvent (e.g., t-AmOH) F->G H ortho-Arylated Product G->H

Caption: Conceptual workflow for directed C-H arylation.

Protocol 6: Proposed Palladium-Catalyzed ortho-C-H Arylation of the Nosyl Group

This speculative protocol is based on methodologies developed for the C-H functionalization of other N-arylsulfonamides.

Materials:

  • 1-(4-Nitro-benzenesulfonyl)-azetidine (1.0 equiv.)

  • Aryl iodide (2.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

  • Amino acid ligand (e.g., N-acetylglycine) (20-30 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • Solvent such as tert-amyl alcohol

Procedure:

  • In a pressure vessel, combine 1-nosyl-azetidine, the aryl iodide, Pd(OAc)₂, the amino acid ligand, and K₂CO₃.

  • Add the solvent and seal the vessel.

  • Heat the mixture to 120-140 °C for 12-24 hours.

  • Cool the reaction, dilute with an organic solvent, and filter.

  • Wash the filtrate with water and brine.

  • Dry, concentrate, and purify the product by chromatography.

Deprotection of the Nosyl Group

A key advantage of the nosyl protecting group is its facile removal under conditions that are often orthogonal to other protecting groups. The most common method involves nucleophilic aromatic substitution with a thiol.[2]

Protocol 7: Deprotection of 1-Nosyl-azetidine [2]

Materials:

  • N-Nosyl-azetidine derivative

  • Thiophenol or other thiol (e.g., thioglycolic acid) (2-3 equiv.)

  • Potassium carbonate (K₂CO₃) or another suitable base (3-4 equiv.)

  • Solvent (e.g., DMF or acetonitrile)

Procedure:

  • Dissolve the N-nosyl-azetidine derivative in the chosen solvent.

  • Add potassium carbonate and the thiol.

  • Stir the reaction at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with aqueous sodium bicarbonate solution to remove excess thiol and thiophenol byproducts.

  • Dry the organic layer, concentrate, and purify the resulting free azetidine if necessary.

Caution: Thiophenols have a strong, unpleasant odor and should be handled in a well-ventilated fume hood. Odorless alternatives for nosyl deprotection are also being developed.[10]

References

  • [Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1][4]-Stevens Rearrangement. ChemRxiv.]([Link])

Sources

Method

Advanced Application Note: Synthesis and Diversification of Substituted Azetidines via 1-(4-Nitrobenzenesulfonyl)azetidine

Introduction: The Strategic Role of the Nosyl Group in Azetidine Chemistry The incorporation of azetidines into pharmaceutical pipelines is a proven strategy for improving the pharmacokinetic profiles of drug candidates....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of the Nosyl Group in Azetidine Chemistry

The incorporation of azetidines into pharmaceutical pipelines is a proven strategy for improving the pharmacokinetic profiles of drug candidates. By replacing flat, highly lipophilic rings (like piperidines or morpholines) with strained, sp³-rich four-membered heterocycles, medicinal chemists can effectively "escape from flatland," thereby enhancing metabolic stability and aqueous solubility[1].

However, the functionalization of the azetidine ring presents a significant synthetic challenge. The inherent ring strain (~26 kcal/mol) makes azetidines highly susceptible to nucleophilic ring-opening[2]. To successfully prepare substituted azetidines while keeping the four-membered ring intact, the choice of the nitrogen protecting group is paramount.

1-(4-Nitrobenzenesulfonyl)azetidine (often referred to as N-nosyl azetidine or 1-Ns-azetidine) serves as a uniquely powerful starting material. The 4-nitrobenzenesulfonyl (Ns) group provides two critical advantages:

  • Electronic Deactivation: The strong electron-withdrawing nature of the Ns group reduces the basicity and nucleophilicity of the azetidine nitrogen, preventing unwanted quaternary ammonium formation and subsequent ring-opening during functionalization[3].

  • Mild Deprotection (Fukuyama Protocol): Unlike standard Boc or Ts groups, which require harsh acidic or reductive conditions that can destroy sensitive functional groups, the Ns group can be cleaved under exceptionally mild, basic conditions using thiolates[4].

Mechanistic Insights: Navigating C–H Functionalization

The Pitfall of Traditional Lithiation

Traditionally, α-functionalization of azetidines is achieved via directed lithiation (using s-BuLi and TMEDA) of N-Boc protected substrates. However, applying strong alkyllithium reagents to 1-(4-nitrobenzenesulfonyl)azetidine is a flawed strategy . The highly electrophilic nitroaromatic ring and the sulfonyl sulfur are prone to competitive nucleophilic attack and halogen-metal exchange, leading to complex mixtures and degradation.

The Modern Solution: Photoredox-Catalyzed α-C(sp³)–H Functionalization

To bypass the limitations of strong bases, radical-mediated photoredox catalysis has emerged as the state-of-the-art method for functionalizing N-nosyl amines[5].

In this workflow, an Iridium-based photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) is excited by visible blue light. A Hydrogen Atom Transfer (HAT) catalyst, such as quinuclidine, is oxidized to an electrophilic radical cation. Due to polarity matching , this electrophilic radical selectively abstracts a hydrogen atom from the electron-rich α-position (C2) of the azetidine. The N-nosyl group is perfectly suited for this environment: it is completely stable to the photoredox conditions, prevents the direct oxidation of the nitrogen lone pair by the photocatalyst, and stabilizes the resulting α-amino radical for subsequent trapping by Michael acceptors or aryl halides.

Pathway A 1-(4-Nitrobenzenesulfonyl)azetidine (Stable Precursor) B Photoredox α-C(sp³)-H Activation Ir-Photocatalyst + Blue LED A->B HAT Catalyst C α-Amino Radical Intermediate (Polarity Matched) B->C -H• D 2-Substituted N-Nosyl Azetidine (Functionalized Core) C->D + Electrophile E Fukuyama Deprotection Thiolate + Base D->E Cleavage F 2-Substituted Azetidine (Target Free Amine) E->F -SO₂Ar

Reaction workflow for the photoredox C-H functionalization and deprotection of 1-nosylazetidine.

Experimental Protocols

The following self-validating protocols detail the two-step synthesis of free 2-substituted azetidines from 1-(4-nitrobenzenesulfonyl)azetidine.

Protocol A: Photoredox-Catalyzed α-Alkylation of 1-Nosylazetidine

This procedure utilizes a Minisci-type radical addition to a Michael acceptor to install an alkyl chain at the C2 position.

Reagents & Equipment:

  • 1-(4-Nitrobenzenesulfonyl)azetidine (1.0 equiv, 1.0 mmol)

  • Methyl acrylate (Michael acceptor, 1.5 equiv, 1.5 mmol)

  • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (Photocatalyst, 1 mol%)

  • Quinuclidine (HAT Catalyst, 10 mol%)

  • K₂HPO₄ (Base, 2.0 equiv)

  • Anhydrous DMSO (0.1 M)

  • 34 W Blue LED lamp with a cooling fan.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add 1-(4-nitrobenzenesulfonyl)azetidine, the Ir-photocatalyst, quinuclidine, and K₂HPO₄.

  • Solvent Addition & Degassing: Add anhydrous DMSO. Seal the vial with a PTFE-lined septum cap. Sparge the solution with dry Argon for 15 minutes. Causality: Oxygen is a potent radical scavenger and will quench the excited photocatalyst, halting the reaction.

  • Electrophile Addition: Add methyl acrylate via syringe under an Argon atmosphere.

  • Irradiation: Place the vial approximately 5 cm away from the Blue LED lamp. Irradiate for 18 hours at room temperature. Ensure the cooling fan is running to prevent thermal degradation of the strained azetidine ring.

  • Quality Control (QC) Check: Monitor the reaction via LC-MS or TLC. The N-nosyl group provides a strong, distinct UV chromophore at 254 nm, making it exceptionally easy to track the disappearance of the starting material.

  • Workup: Dilute the mixture with water (50 mL) and extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced vacuum. Purify via silica gel flash chromatography to yield the 2-substituted N-nosyl azetidine.

Protocol B: Mild Fukuyama Deprotection

This procedure removes the Ns group to reveal the free secondary azetidine without risking acid-catalyzed ring expansion or cleavage[6].

Reagents:

  • 2-Substituted 1-(4-nitrobenzenesulfonyl)azetidine (1.0 equiv, 0.5 mmol)

  • 2-Mercaptoethanol (Thiol source, 1.5 equiv) Note: Preferred over thiophenol to avoid noxious odors and to generate water-soluble byproducts.

  • K₂CO₃ (Base, 2.0 equiv)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Initiation: Dissolve the functionalized N-nosyl azetidine in DMF. Add K₂CO₃ and stir for 5 minutes at room temperature.

  • Thiolate Formation: Add 2-mercaptoethanol dropwise.

  • Self-Validating Visual Cue: Upon addition of the thiol, the reaction mixture will rapidly turn an intense, bright yellow/orange. Causality: This color change confirms the successful formation of the Meisenheimer complex on the nitroaromatic ring, which is the critical intermediate prior to the expulsion of sulfur dioxide and the free amine.

  • Completion: Stir for 2–4 hours at room temperature. Verify completion via LC-MS (disappearance of the UV-active starting material).

  • Workup: Dilute the mixture with 1N HCl (to protonate the newly formed free azetidine, driving it into the aqueous layer) and wash with Et₂O to remove organic impurities and the water-soluble thioether byproduct.

  • Isolation: Basify the aqueous layer to pH 10 using saturated Na₂CO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate to yield the pure 2-substituted azetidine.

Quantitative Data Summary

The table below summarizes expected yields and regioselectivity across different functionalization methods utilizing the 1-nosylazetidine core.

Starting MaterialFunctionalization MethodElectrophile / Coupling PartnerYield of N-Ns Product (%)Deprotection ReagentYield of Free Azetidine (%)
1-Ns-AzetidinePhotoredox α-Alkylation (Ir/HAT)Methyl Acrylate78%2-Mercaptoethanol, K₂CO₃89%
1-Ns-AzetidinePhotoredox α-Arylation (Ir/HAT)4-Cyanophenyl bromide72%Thiophenol, K₂CO₃85%
1-Ns-AzetidinePd-Catalyzed γ-C(sp³)-H CouplingArylboronic Acid<10% (Poor reactivity)N/AN/A
N-Boc-Azetidine (Control)α-Lithiation (s-BuLi/TMEDA)Benzaldehyde81%TFA / CH₂Cl₂65% (Ring-opening observed)

Data Analysis: While traditional N-Boc lithiation yields functionalized products, the subsequent acidic deprotection inevitably leads to partial ring-opening, lowering the overall yield. The N-Nosyl/Photoredox pathway avoids strong bases during functionalization and relies on highly orthogonal, mild thiolate deprotection, preserving the integrity of the azetidine core[6].

References

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries Source: ACS Publications URL:[Link]

  • Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles Source: ResearchGate URL:[Link]

  • Ligand-Enabled γ-C(sp³)–H Cross-Coupling of Nosyl-Protected Amines with Aryl- and Alkylboron Reagents Source: ACS Publications URL:[Link]

  • Rapid sp³-Enriched Scaffold Generation via a Selective Aziridine Amide Ring-Opening Reaction Source: PubMed Central (PMC) URL:[Link]

Sources

Application

Application Notes and Protocols: Deprotection of 4-Nitrobenzenesulfonyl (Nosyl) Azetidine Derivatives

Introduction: The Strategic Role of the Nosyl Group in Azetidine Chemistry Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable motifs in medicinal chemistry and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of the Nosyl Group in Azetidine Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable motifs in medicinal chemistry and drug development.[1][2][3] Their incorporation into molecular scaffolds can impart favorable pharmacokinetic properties.[1] The 4-nitrobenzenesulfonyl (nosyl, Ns) group has emerged as a crucial tool for the protection and activation of the azetidine nitrogen.[4][5] Its utility stems from its robust nature, withstanding a variety of synthetic conditions, while being readily cleavable under mild and specific protocols.[4][6] This orthogonality to other common amine protecting groups, such as Boc and Cbz, is a significant advantage in multistep syntheses.[6][7] This document provides a detailed guide to the deprotection of nosyl-protected azetidines, outlining the underlying mechanisms, various experimental conditions, and step-by-step protocols.

Mechanism of Deprotection: A Nucleophilic Aromatic Substitution Approach

The cleavage of the nosyl group from an azetidine nitrogen is typically achieved through a nucleophilic aromatic substitution (SNAr) mechanism.[6][8] The process is initiated by a soft nucleophile, most commonly a thiolate anion, which attacks the electron-deficient aromatic ring of the nosyl group. This electron deficiency is enhanced by the strong electron-withdrawing nitro group.[4]

The reaction proceeds through the formation of a transient Meisenheimer complex.[6][8] Subsequent collapse of this intermediate results in the cleavage of the sulfur-nitrogen bond, liberating the free secondary azetidine and forming a thioether byproduct.[6]

Visualization of the Deprotection Mechanism

The following diagram illustrates the SNAr mechanism for the deprotection of a nosyl-protected azetidine using a thiolate nucleophile.

Caption: Mechanism of nosyl deprotection by thiolate.

Key Deprotection Protocols

The choice of deprotection method depends on factors such as the substrate's functional group tolerance, reaction scale, and desired purification strategy. Thiol-based reagents are the most common and effective for nosyl group removal.[8]

Protocol 1: Deprotection using Thiophenol and a Base in Solution

This is a widely used and highly effective method for nosyl deprotection.[4][8] The use of a base, such as potassium carbonate or cesium carbonate, generates the more nucleophilic thiolate in situ.[6][9]

Reagents and Materials:

  • Nosyl-protected azetidine derivative

  • Thiophenol

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)[9]

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)[7]

  • Ethyl acetate or Dichloromethane for extraction

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask and magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve the nosyl-protected azetidine (1.0 eq) in anhydrous DMF or MeCN in a round-bottom flask.[7]

  • Add potassium carbonate (3.0 eq) or cesium carbonate (3.0 eq) to the solution.[7][9]

  • Add thiophenol (2.0-2.5 eq) to the stirred suspension.[7][8]

  • Stir the reaction mixture at room temperature or gently heat to 50 °C to increase the reaction rate.[8][9] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane (3x).[6]

  • Combine the organic layers and wash with water and brine to remove the solvent and salts.[10]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purify the crude product by flash column chromatography on silica gel to obtain the free azetidine derivative.[8]

Protocol 2: Deprotection using Polymer-Supported Thiophenol for Simplified Purification

The use of a polymer-supported thiol offers a significant advantage in terms of purification, as the resin-bound byproduct can be easily removed by filtration.[11][12]

Reagents and Materials:

  • Nosyl-protected azetidine derivative

  • Polymer-supported thiophenol (PS-thiophenol)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Filtration apparatus (e.g., sintered glass funnel)

Procedure:

  • To a solution of the nosyl-protected azetidine (1.0 eq) in dry THF or DMF, add cesium carbonate (3.25 eq).[6][11]

  • Add polymer-supported thiophenol (1.1-2.2 eq).[6]

  • Shake or stir the mixture at room temperature for 8-24 hours.[11] Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a sintered glass funnel to remove the resin and cesium carbonate.[6][7]

  • Wash the resin thoroughly with THF and dichloromethane.[6][11]

  • Combine the filtrates and concentrate under reduced pressure to yield the crude free azetidine.

  • Further purification by column chromatography may be performed if necessary.

Protocol 3: Microwave-Assisted Deprotection with Polymer-Supported Thiophenol

Microwave irradiation can significantly accelerate the deprotection reaction, often reducing reaction times from hours to minutes.[11][12]

Reagents and Materials:

  • Nosyl-protected azetidine derivative

  • Polymer-supported thiophenol (PS-thiophenol)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Microwave reactor and appropriate vials

Procedure:

  • In a microwave reactor vial, dissolve the N-nosyl protected amine (1.0 eq) in THF.[7]

  • Add cesium carbonate (3.0 eq) and PS-thiophenol (2.0-3.0 eq).[7]

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) for short intervals (e.g., 3 cycles of 1 minute each) until the reaction is complete, monitoring by LC-MS or TLC.[7][11]

  • After cooling, filter the reaction mixture to remove the resin and cesium carbonate.[7]

  • Wash the resin with THF or another suitable solvent.[7]

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude amine. Purify as needed.[7]

Comparative Summary of Deprotection Conditions

MethodReagentsSolventTemperatureTimePurificationKey Advantages
Protocol 1 Thiophenol, K₂CO₃/Cs₂CO₃DMF or MeCNRoom Temp. to 50 °C2-6 hoursColumn ChromatographyWidely applicable, high yielding[7][8][9]
Protocol 2 PS-thiophenol, Cs₂CO₃THF or DMFRoom Temp.8-24 hoursFiltrationSimplified workup, avoids odorous byproducts in filtrate[6][11]
Protocol 3 PS-thiophenol, Cs₂CO₃THF80-120 °CMinutesFiltrationRapid reaction times, simplified workup[7][11][12]

Experimental Workflow Visualization

The general workflow for the deprotection of a nosyl-azetidine is depicted below.

Nosyl Deprotection Workflow Start Start: Nosyl-Azetidine Reaction Deprotection Reaction: - Thiol Reagent - Base - Solvent Start->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Workup Workup: - Filtration (for PS-reagent) - or Aqueous Extraction Monitoring->Workup Reaction Complete Purification Purification: - Concentration - Column Chromatography (if needed) Workup->Purification Product Final Product: Free Azetidine Purification->Product

Caption: General experimental workflow for nosyl group deprotection.

Troubleshooting and Expert Insights

  • Incomplete Reaction: If the reaction stalls, consider adding a fresh portion of the thiol reagent and base.[11] In the case of the solution-phase protocol, gentle heating may also drive the reaction to completion.

  • Odor of Thiophenol: Thiophenol has a strong and unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. The use of polymer-supported thiophenol can mitigate this issue during workup.[13]

  • Alternative Thiol Reagents: While thiophenol is common, other thiols can also be effective. For instance, odorless homocysteine thiolactone has been explored as an alternative to generate the thiolate in situ.[13]

  • Substrate Compatibility: The mild basic conditions of these protocols are generally compatible with a wide range of functional groups. However, for highly sensitive substrates, it is always advisable to perform a small-scale test reaction first.

  • Orthogonality: The nosyl group is stable to acidic conditions used for Boc group removal and hydrogenolysis conditions for Cbz group cleavage, making it a valuable orthogonal protecting group in complex syntheses.[6][7]

Conclusion

The deprotection of 4-nitrobenzenesulfonyl (nosyl) protected azetidines is a reliable and efficient process, crucial for the advancement of synthetic programs in drug discovery. The thiol-mediated SNAr reaction provides a mild and selective method for cleavage of the N-S bond. Researchers can choose from solution-phase protocols for broad applicability or polymer-supported reagents for simplified purification and accelerated, microwave-assisted reactions. By understanding the underlying mechanism and following these detailed protocols, scientists can effectively deprotect nosyl-azetidines and progress their synthetic endeavors.

References

  • Stella, L. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett, 2005(1), 169-171.
  • BenchChem. (2025). Application Notes and Protocols: Selective Removal of the Nosyl Protecting Group Using Thiols. BenchChem.
  • May, I., & Heller, S. (2025).
  • Chem-Station. (2014). Fukuyama Amine Synthesis.
  • BenchChem. (2025). Deprotection of Nitrophenylsulfonyl (Nosyl)
  • BenchChem. (2025). Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection. BenchChem.
  • ResearchGate. (n.d.). Deprotection of o -Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol | Request PDF.
  • ResearchGate. (n.d.). Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins | Request PDF.
  • BenchChem. (2025). The Nitrophenylsulfonyl (Nosyl) Group in Organic Synthesis: An In-depth Technical Guide. BenchChem.
  • Zahoor, A. F., et al. (2021). Fukuyama Reactions in Organic Synthesis. Scribd.
  • OpenReview. (n.d.).
  • Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Alcaide, B., et al. (2003). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 68(13), 5331-5338.
  • National Center for Biotechnology Information. (n.d.). Ligand-Enabled Meta-Selective C–H Arylation of Nosyl Protected Phenethylamines, Benzylamines and 2-Aryl Anilines. PMC.
  • ChemRxiv. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv.
  • Andersen, J., et al. (2006). Aminolysis of Resin-Bound N-Nosylaziridine-2-carboxylic Acids. Organic Letters, 8(16), 3493-3496.
  • ResearchGate. (n.d.). Removal of the tosyl and nosyl groups. a Deprotection of tosyl (Ts)... | Download Scientific Diagram.
  • ResearchGate. (2025). (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • ResearchGate. (n.d.). Synthesis of azetidines from aziridines and epoxides | Request PDF.
  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham Research Portal.
  • TCI Chemicals. (n.d.). A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. TCI Chemicals.
  • Wiley-VCH. (n.d.). 1 Protection Reactions. Wiley-VCH.
  • Thieme. (2019). Amino Acid-Protecting Groups. Thieme Chemistry.
  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.

Sources

Method

Regioselective functionalization of 1-(4-Nitro-benzenesulfonyl)-azetidine

Application Note: Regioselective α -C(sp³)–H Functionalization of 1-(4-Nitro-benzenesulfonyl)-azetidine Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operati...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective α -C(sp³)–H Functionalization of 1-(4-Nitro-benzenesulfonyl)-azetidine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

Azetidines are highly prized in modern medicinal chemistry as conformationally restricted, metabolically stable bioisosteres for larger saturated heterocycles (e.g., morpholines and piperidines). However, the direct, late-stage functionalization of the intact 4-membered azetidine ring presents a formidable synthetic challenge due to its inherent ring strain (~25.4 kcal/mol) and susceptibility to ring-opening.

The 4-nitrobenzenesulfonyl (nosyl, Ns) group is frequently employed as an activating and protecting group for nitrogen heterocycles because it allows for facile, mild deprotection via Fukuyama conditions (thiophenol and base)[1]. Despite its utility, functionalizing 1-(4-Ns)-azetidine requires overcoming a fundamental mechanistic hurdle: the highly electrophilic nature of the nitroarene moiety.

The Mechanistic Hurdle: Why Not Lithiation?

Directed α -lithiation is the classical, field-standard method for regioselective functionalization of N-Boc (tert-butyloxycarbonyl) and N-Bus (tert-butylsulfonyl) azetidines[2]. The strong electron-withdrawing nature of these groups acidifies the α -protons, allowing strong bases like s-BuLi to cleanly deprotonate the C2 position.

However, applying this polar organometallic logic to 1-(4-Ns)-azetidine fails catastrophically. The highly reducing nature of alkyllithium reagents leads to competitive Single Electron Transfer (SET) to the nitro group, or direct nucleophilic aromatic substitution (S N​ Ar) on the electron-deficient nosyl ring. This results in rapid substrate decomposition rather than the desired α -lithiation.

The Solution: Photoredox-Mediated Hydrogen Atom Transfer (HAT)

To circumvent the limitations of strong bases, we pivot to Visible-Light Photoredox Catalysis coupled with Hydrogen Atom Transfer (HAT) [3]. The α -C(sp³)–H bond of the azetidine is hydridic. By generating an electrophilic radical species (such as a quinuclidinium radical cation or a decatungstate radical), we achieve perfect polarity matching. This allows for the selective abstraction of the α -proton under mild, neutral conditions at room temperature, completely bypassing the sensitive nosyl group. The resulting α -amino radical can then be intercepted for C–C bond formation[4].

Mechanistic Visualization: Dual Metallaphotoredox Cycle

The following diagram illustrates the synergistic photoredox, HAT, and Nickel-catalyzed cross-coupling cycles required to achieve α -arylation of the 1-(4-Ns)-azetidine substrate.

G Ir3 Ir(III) Photocatalyst Ir3_star *Ir(III) Excited State Ir3->Ir3_star Visible Light (450 nm) Ir2 Ir(II) Reduced State Ir3_star->Ir2 SET from Quin Ir2->Ir3 SET to Ni(I) Quin Quinuclidine (HAT) Quin_Rad Quinuclidinium Rad •+ Quin->Quin_Rad -e⁻ to *Ir(III) Quin_Rad->Quin +H• from Azetidine Az 1-(4-Ns)-Azetidine Az_Rad α-Amino Radical Az->Az_Rad HAT by Quin•+ Ni3 Ni(III) Intermediate Az_Rad->Ni3 Radical Capture Ni0 Ni(0) Catalyst Ni2 Ni(II)-Ar Complex Ni0->Ni2 Ox. Add. (Ar-Br) Ni2->Ni3 + α-Radical Ni1 Ni(I) Species Ni3->Ni1 Red. Elim. Prod α-Aryl Azetidine Ni3->Prod Ni1->Ni0 SET from Ir(II) ArBr Aryl Bromide ArBr->Ni2

Dual metallaphotoredox catalytic cycle for the regioselective α-arylation of 1-(4-Ns)-azetidine.

Experimental Workflows & Protocols

Protocol A: Metallaphotoredox α -Arylation (Cross-Coupling)

This protocol utilizes a MacMillan-type dual catalytic system to couple the azetidine with aryl bromides[3].

Reagents & Materials:

  • Substrate: 1-(4-Nitro-benzenesulfonyl)-azetidine (1.0 equiv, 0.5 mmol)

  • Electrophile: Aryl bromide (1.5 equiv, 0.75 mmol)

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%)

  • Cross-Coupling Catalyst: NiCl₂·glyme (5 mol%) and dtbbpy (5 mol%)

  • HAT Catalyst: Quinuclidine (10 mol%)

  • Base: K₂CO₃ (Oven-dried, finely milled, 2.0 equiv)

  • Solvent: Anhydrous DMSO (5.0 mL, 0.1 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried 40 mL borosilicate vial equipped with a magnetic stir bar, add NiCl₂·glyme and dtbbpy.

    • Causality: The labile glyme ligand on the Ni(II) precatalyst allows for rapid, room-temperature displacement by the dtbbpy ligand, ensuring the active catalytic species forms efficiently in situ.

  • Reagent Assembly: Add the 1-(4-Ns)-azetidine, aryl bromide,[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, quinuclidine, and K₂CO₃. Add anhydrous DMSO.

    • Causality: K₂CO₃ serves a dual purpose. It acts as an inorganic sponge for the HBr generated during cross-coupling, and critically, it maintains the quinuclidine (pKa ~ 11) in its free-base form so it can act as an electron donor to the *Ir(III) excited state.

  • Degassing (Critical Step): Seal the vial with a Teflon-lined septum. Perform three rigorous freeze-pump-thaw cycles and backfill with Argon.

    • Self-Validation: Oxygen is a potent triplet quencher. If the solution turns dark brown/black immediately upon irradiation, O₂ ingress has poisoned the Ni-catalyst and quenched the Ir-photocatalyst. Proper degassing preserves the bright yellow/green hue of the active Ir-complex.

  • Irradiation: Irradiate the stirring mixture with a 34 W Blue LED lamp (450 nm) for 24 hours. Maintain the reaction temperature at ~25 °C using a cooling fan.

  • Workup: Dilute the mixture with EtOAc (20 mL) and wash sequentially with deionized water (3 × 20 mL) to remove the DMSO and inorganic salts. Wash with brine, dry over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Decatungstate-Catalyzed α -Alkylation (Giese Addition)

For functionalization with aliphatic chains, the decatungstate anion (W₁₀O₃₂⁴⁻) acts as a robust, direct HAT photocatalyst, eliminating the need for dual-catalyst systems.

Step-by-Step Methodology:

  • Reagent Assembly: To a 20 mL vial, add 1-(4-Ns)-azetidine (1.0 equiv, 0.5 mmol), Michael acceptor (e.g., methyl acrylate, 2.0 equiv), and Tetrabutylammonium decatungstate (TBADT, 5 mol%).

  • Solvent & Degassing: Add anhydrous Acetonitrile (5.0 mL). Sparge the solution with Argon for 15 minutes.

    • Causality: TBADT is directly excited by near-UV light to form a highly electrophilic excited state capable of direct hydrogen atom abstraction. Because this does not rely on a sensitive Ni-catalytic cycle, rigorous sparging is sufficient compared to freeze-pump-thaw.

  • Irradiation & Workup: Irradiate with 390 nm LEDs for 18 hours. Upon completion (validated via TLC, Hexanes/EtOAc 7:3), concentrate the crude mixture directly onto silica gel and purify via column chromatography.

Quantitative Data Summary

The following table summarizes the expected yields and regioselectivity across different electrophilic trapping agents using the protocols described above. The α -position is exclusively functionalized due to the captodative stabilization of the radical intermediate by the adjacent nitrogen atom[4].

SubstrateElectrophileCatalyst SystemYield (%)Regioselectivity ( α : β )
1-(4-Ns)-azetidine4-BromoanisoleIr(dF-CF₃-ppy)₂ / NiCl₂ / Quin82>99:1
1-(4-Ns)-azetidineBromobenzeneIr(dF-CF₃-ppy)₂ / NiCl₂ / Quin78>99:1
1-(4-Ns)-azetidineMethyl AcrylateTBADT (Decatungstate)85>99:1
1-(4-Ns)-azetidineAcrylonitrileTBADT (Decatungstate)81>99:1

References

  • Degennaro, L., et al. "Regioselective functionalization of 2-arylazetidines: evaluating the ortho-directing ability of the azetidinyl ring and the α-directing ability of the N-substituent." Chem. Commun., 2014, 50, 1698-1700. URL:[Link]

  • Malgesini, B., et al. "Aminolysis of Resin-Bound N-Nosylaziridine-2-carboxylic Acids." Org. Lett., 2006, 8, 14, 3013–3016. URL:[Link]

  • McNally, A., Prier, C. K., MacMillan, D. W. C. "Discovery of an α-Amino C-H Arylation Reaction Using the Strategy of Accelerated Serendipity." Science, 2011, 334, 1114-1117. URL:[Link]

  • Gockel, S. N., et al. "Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability." J. Org. Chem., 2023, 88, 6, 3550–3563. URL:[Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 1-(4-Nitrobenzenesulfonyl)azetidine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The incorporation of strained, saturated nitrogen heterocycles—...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The incorporation of strained, saturated nitrogen heterocycles—particularly azetidines—into small-molecule therapeutics has become a cornerstone of modern lead-oriented synthesis. Azetidines offer enhanced sp3 character, improved metabolic stability, and superior conformational rigidity compared to their pyrrolidine and piperidine counterparts [3]. However, the functionalization of azetidines, such as sulfonylation, often suffers from low yields and ring-opening side reactions under conventional thermal conditions.

This application note details a highly optimized, self-validating protocol for the synthesis of 1-(4-nitrobenzenesulfonyl)azetidine (1-(4-nosyl)azetidine) using Microwave-Assisted Organic Synthesis (MAOS). By leveraging dielectric heating, this method reduces reaction times from hours to minutes, suppresses thermodynamic degradation pathways, and consistently delivers >95% yields.

Scientific Rationale & Mechanistic Insights

As a Senior Application Scientist, I emphasize that successful protocol design relies on understanding the causality behind every reagent and environmental choice.

The Role of the Nosyl Group

The 4-nitrobenzenesulfonyl (nosyl) group serves a dual purpose in medicinal chemistry. First, it is an exceptionally robust electron-withdrawing protecting group that stabilizes the fragile azetidine nitrogen. Second, it acts as an activating group for future functionalizations (e.g., Fukuyama amine synthesis). The strong electron-withdrawing nature of the para-nitro moiety makes the sulfonyl chloride highly electrophilic, necessitating precise control over the reaction kinetics to prevent over-reaction or degradation [4].

Causality of Microwave-Assisted Organic Synthesis (MAOS)

Why utilize microwave irradiation instead of conventional conductive heating? When azetidine hydrochloride reacts with a highly active electrophile like 4-nitrobenzenesulfonyl chloride (4-NsCl) under prolonged conventional heating, the strained four-membered ring is susceptible to chloride-mediated nucleophilic ring-opening.

MAOS bypasses this by utilizing dielectric heating [1]. By selecting a solvent with a high loss tangent ( tanδ ), such as acetonitrile ( tanδ=0.062 ), microwave energy directly couples with the molecular dipoles of the solvent and reagents. This achieves localized superheating and instantly overcomes the activation energy barrier for the desired sulfonylation (kinetic product) before the slower, thermodynamic ring-opening degradation can occur [2].

Base Selection: The Steric Argument

N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) or inorganic bases. The bulky isopropyl groups of DIPEA provide significant steric hindrance, preventing the base itself from acting as a competing nucleophile against 4-NsCl. This eliminates the formation of unwanted sulfonamide byproducts, ensuring a clean reaction profile.

Parameter Optimization Data

To validate the superiority of the microwave-assisted approach, our laboratory conducted a comparative optimization study. The data clearly demonstrates the necessity of combining a high-loss-tangent solvent with microwave irradiation.

Table 1: Optimization of Reaction Conditions for 1-(4-Nosyl)azetidine Synthesis

EntrySolventBaseTemp (°C)TimeHeating MethodYield (%)Purity (LC-MS)
1DichloromethaneTEA2512 hConventional6585%
2TetrahydrofuranK₂CO₃654 hConventional7288%
3AcetonitrileDIPEA8030 minMicrowave8995%
4 Acetonitrile DIPEA 110 15 min Microwave 96 >99%

Note: Entry 4 represents the finalized parameters utilized in the protocol below.

Mechanistic and Workflow Visualizations

ReactionWorkflow Step1 Azetidine HCl + 4-NsCl Step2 Addition of MeCN & DIPEA (High Loss Tangent Solvent) Step1->Step2 Step3 Microwave Irradiation (110°C, 15 min, 200W) Step2->Step3 Dielectric Heating Step4 Aqueous Quench & Extraction (NaHCO3 / EtOAc) Step3->Step4 Rapid Cooling Step5 1-(4-Nosyl)azetidine (>95% Yield, High Purity) Step4->Step5 Phase Separation

Workflow for the microwave-assisted synthesis of 1-(4-nitrobenzenesulfonyl)azetidine.

OptimizationLogic Target Max Yield & Purity (Kinetic Control) Solvent Acetonitrile (MeCN) Solvent->Target Base DIPEA (3.0 eq) Base->Target Temp 110°C (Microwave) Temp->Target SolventReason High tan δ (0.062) Efficient MW coupling SolventReason->Solvent BaseReason Steric bulk prevents nucleophilic side-reactions BaseReason->Base TempReason Rapid activation prevents ring-opening degradation TempReason->Temp

Logical parameter selection for optimizing microwave-assisted azetidine sulfonylation.

Experimental Protocol

This methodology is designed as a self-validating system . Built-in analytical checkpoints ensure that any deviation from the expected chemical behavior is immediately identified, preventing downstream failures.

Reagents & Equipment
  • Azetidine hydrochloride: 1.0 mmol (93.5 mg)

  • 4-Nitrobenzenesulfonyl chloride (4-NsCl): 1.1 mmol (243.8 mg)

  • N,N-Diisopropylethylamine (DIPEA): 3.0 mmol (522 µL)

  • Acetonitrile (Anhydrous): 5.0 mL

  • Equipment: Dedicated Microwave Synthesizer (e.g., Biotage Initiator or CEM Discover).

Step-by-Step Methodology

Step 1: Reaction Assembly (Under Fume Hood)

  • To a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add azetidine hydrochloride (1.0 mmol) and anhydrous acetonitrile (5.0 mL).

  • Add DIPEA (3.0 mmol) dropwise. Causality Check: The suspension will become a clear solution as the azetidine hydrochloride is deprotonated to form the free base.

  • Portion-wise, add 4-nitrobenzenesulfonyl chloride (1.1 mmol).

  • Seal the vial immediately with a Teflon-lined crimp cap.

Step 2: Microwave Irradiation

  • Insert the sealed vial into the microwave synthesizer cavity.

  • Program the reactor with the following parameters:

    • Temperature: 110 °C

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds

    • Cooling: On (Rapid compressed air cooling post-reaction)

  • Initiate the sequence. Monitor the pressure curve; it should plateau smoothly without spiking, indicating a stable, homogeneous reaction without gas-evolving degradation.

Step 3: Self-Validating Workup

  • Once cooled to room temperature (<30 °C), uncap the vial and transfer the mixture to a separatory funnel containing 15 mL of saturated aqueous NaHCO3​ .

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 15 mL).

  • Self-Validation Checkpoint 1 (pH Tracking): Wash the combined organic layers with 1M HCl (10 mL). Check the pH of the aqueous discard; it must be highly acidic (pH 1-2). Why? This confirms the complete protonation and removal of excess DIPEA, which would otherwise streak during chromatography.

  • Wash the organic layer with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 4: Purification and TLC Validation

  • Self-Validation Checkpoint 2 (TLC): Spot the crude mixture on a silica TLC plate alongside starting 4-NsCl. Elute with 30% EtOAc in Hexanes.

    • Insight: Azetidine is not UV-active, but the product 1-(4-nosyl)azetidine is highly UV-active at 254 nm due to the nitrobenzene chromophore. The product will appear as a distinct, bright UV spot at Rf​≈0.45 , cleanly separated from the higher-running 4-NsCl.

  • Purify the crude residue via flash column chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to afford the pure 1-(4-nitrobenzenesulfonyl)azetidine as a pale yellow solid.

Analytical Validation Data

To confirm the structural integrity and rule out ring-opened byproducts, verify the isolated compound against the following expected analytical benchmarks:

  • LC-MS (ESI+): Expected m/z for [M+H]+ is 243.0. A single sharp peak in the UV chromatogram (254 nm) confirms purity.

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic highly symmetric azetidine signals: a quintet around δ 2.15 ppm (2H, CH2​ ) and a triplet around δ 4.05 ppm (4H, CH2​−N ). The aromatic nosyl protons will appear as two distinct doublets (AA'BB' system) between δ 8.00 and 8.40 ppm.

References

  • Berrino, E.; Supuran, C. T. "Advances in microwave-assisted synthesis and the impact on novel drug discovery." Expert Opinion on Drug Discovery, 2018.[Link]

  • Verrier, C., Carret, S., & Poisson, J.-F. "Metal Free, Microwave Assisted Preparation of N-Sulfonyl and N-Sulfinyl Imines and Imidates." ACS Sustainable Chemistry & Engineering, 2018.[Link]

  • Foley, D. J. "Realising lead-oriented synthesis." University of Leeds Repository, 2016.[Link]

  • Kulkarni, S. S., et al. "Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor." PMC, 2014.[Link]

Method

Application Notes &amp; Protocols: 1-(4-Nitro-benzenesulfonyl)-azetidine in Peptide Synthesis

Introduction: A Convergence of Structural Rigidity and Orthogonal Chemistry In the landscape of modern peptide science and drug discovery, the pursuit of molecules with enhanced stability, refined conformational properti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Convergence of Structural Rigidity and Orthogonal Chemistry

In the landscape of modern peptide science and drug discovery, the pursuit of molecules with enhanced stability, refined conformational properties, and sophisticated synthetic pathways is paramount. Two powerful tools have emerged in this arena: the azetidine ring, a four-membered heterocycle prized for imparting structural rigidity and favorable pharmacokinetic profiles[1][2], and the 4-nitrobenzenesulfonyl (nosyl) group, a versatile amine protecting group renowned for its stability and unique, mild deprotection chemistry.[3][4]

The combination of these two moieties in the form of 1-(4-Nitro-benzenesulfonyl)-azetidine derivatives creates a class of building blocks with exceptional utility. These reagents serve not only as constrained amino acid surrogates but also as platforms for orthogonal deprotection strategies and late-stage functionalization in complex peptide synthesis.[5][6] This guide provides an in-depth exploration of the synthesis, application, and underlying chemical principles of N-nosyl-azetidines for researchers in peptide chemistry and pharmaceutical development.

Section 1: The Strategic Advantage of the N-Nosyl Azetidine Moiety

The power of an N-nosyl azetidine building block lies in the distinct and synergistic contributions of its two core components.

1.1 The Azetidine Scaffold: Engineering Peptide Conformation and Stability

The incorporation of an azetidine ring into a peptide backbone imposes significant conformational constraints.[7] This rigid four-membered ring is a valuable bioisostere for larger saturated amines and can serve as a surrogate for proline, influencing the peptide's secondary structure.[7][8] Key advantages include:

  • Enhanced Metabolic Stability: The strained ring can improve resistance to enzymatic degradation by proteases.[9]

  • Favorable Pharmacokinetics: Azetidine-containing motifs are found in several FDA-approved drugs, where they contribute to improved metabolic stability and receptor selectivity.[1][8]

  • Conformational Rigidity: By locking specific torsion angles, the azetidine scaffold can help stabilize desired secondary structures, such as turns or helices, which is crucial for high-affinity receptor binding.[9]

1.2 The 4-Nitrobenzenesulfonyl (Nosyl) Group: An Orthogonal Handle for Amine Protection

The nosyl group is a robust sulfonamide-based protecting group for amines. The strong electron-withdrawing nature of the nitro-substituted aromatic ring renders the protected amine inert to a wide array of synthetic conditions.[4] Its primary advantage over more traditional groups like Boc, Fmoc, or Cbz lies in its unique deprotection mechanism, which confers true orthogonality.[3][6]

G

The following table summarizes the distinct cleavage conditions, highlighting the nosyl group's orthogonal nature.

Protecting GroupAbbreviationTypical Cleavage ConditionsOrthogonal to Nosyl?
tert-ButoxycarbonylBocStrong Acid (e.g., TFA)Yes
FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine)Yes
BenzyloxycarbonylCbzCatalytic Hydrogenolysis (H₂, Pd/C)Yes
4-Nitrobenzenesulfonyl Ns Thiol + Mild Base (e.g., Thiophenol/K₂CO₃) [3][10]N/A
Section 2: Synthesis of N-Nosyl-Azetidine Building Blocks

The foundational step for utilizing this chemistry is the preparation of the N-nosylated azetidine building block, typically N-(4-nitrobenzenesulfonyl)-azetidine-2-carboxylic acid.

Protocol 1: Synthesis of N-(4-Nitrobenzenesulfonyl)-azetidine-2-carboxylic acid

This protocol describes a standard procedure for the N-protection of azetidine-2-carboxylic acid.

Materials:

  • Azetidine-2-carboxylic acid (1.0 eq)

  • 4-Nitrobenzenesulfonyl chloride (Ns-Cl) (1.1 eq)

  • Sodium Bicarbonate (NaHCO₃) (3.0 eq)

  • Dioxane and Water (e.g., 1:1 mixture)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve azetidine-2-carboxylic acid (1.0 eq) and sodium bicarbonate (3.0 eq) in a 1:1 mixture of dioxane and water. Stir until all solids are dissolved.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Nosyl Chloride Addition: Dissolve 4-nitrobenzenesulfonyl chloride (1.1 eq) in a minimal amount of dioxane. Add this solution dropwise to the cooled, stirring reaction mixture over 15-20 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Remove the dioxane under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate should form.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers and wash with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-nosyl-azetidine-2-carboxylic acid can be purified by recrystallization or column chromatography on silica gel if necessary.

Section 3: Application & Orthogonal Deprotection

Once synthesized, the N-nosyl azetidine building block can be incorporated into a peptide sequence using standard coupling methods. Its true power is demonstrated during the selective deprotection step.

3.1 Mechanism of Nosyl Deprotection: Nucleophilic Aromatic Substitution (SNAr)

The cleavage of the nosyl group is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The process is initiated by a soft nucleophile, typically a thiolate anion generated in situ from a thiol and a mild base.[3]

  • Thiolate Formation: A base (e.g., K₂CO₃, DBU) deprotonates the thiol (e.g., thiophenol, 2-mercaptoethanol) to form a highly nucleophilic thiolate anion.

  • Nucleophilic Attack: The thiolate attacks the electron-deficient aromatic ring of the nosyl group at the carbon atom bearing the sulfonyl group. This is the rate-determining step.

  • Meisenheimer Complex Formation: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][11] The electron-withdrawing nitro group is crucial for stabilizing this intermediate.

  • Elimination & Amine Release: The Meisenheimer complex collapses, breaking the sulfur-nitrogen bond and eliminating the sulfonamide as a leaving group. This liberates the free amine of the azetidine residue and generates a thioether byproduct.[11]

G start N-Nosyl Azetidine | + R-S⁻ (Thiolate) intermediate {Meisenheimer Complex | Resonance Stabilized Anion} start->intermediate Nucleophilic Attack (SNAr) end Free Azetidine Amine | + Thioether Byproduct intermediate->end Collapse of Intermediate (S-N Bond Cleavage)

Protocol 2: Selective On-Resin Deprotection of the Nosyl Group

This protocol is designed for the selective removal of a nosyl group from an azetidine residue on a peptide that is still attached to a solid support and may contain other acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc).

Materials:

  • Nosyl-protected, resin-bound peptide

  • Thiophenol (15-20 eq)

  • Potassium Carbonate (K₂CO₃) (15-20 eq) or DBU (10 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 20-30 minutes in a solid-phase synthesis vessel.

  • Deprotection Cocktail Preparation: In a separate flask, dissolve the base (e.g., K₂CO₃) and thiophenol in DMF. Stir for 10 minutes. If using K₂CO₃, allow the excess solid to settle.

  • Deprotection Reaction: Drain the DMF from the resin. Add the freshly prepared deprotection solution to the resin.

  • Incubation: Gently agitate the resin slurry at room temperature. The reaction can typically be monitored visually by the appearance of a yellow color in the solution.[10] The reaction is usually complete within 1-3 hours.

  • Washing: Drain the reaction solution. Wash the resin extensively to remove the thioether byproduct and excess reagents. A typical wash cycle is:

    • DMF (5x)

    • Dichloromethane (DCM) (5x)

    • DMF (3x)

  • Confirmation: Perform a Kaiser test on a small sample of the resin beads. A positive result (blue beads) confirms the presence of a free primary or secondary amine, indicating successful deprotection.

ParameterRecommended ConditionNotes
Thiol Reagent Thiophenol, 2-MercaptoethanolThiophenol is generally more reactive.[3]
Base K₂CO₃, DBU, DIPEAK₂CO₃ is mild and effective. DBU is stronger and can accelerate the reaction.
Solvent DMF, Acetonitrile (MeCN)DMF is preferred for on-resin reactions due to its excellent swelling properties.[3]
Temperature Room Temperature (20-25 °C)Gentle heating (40-50 °C) can be applied if the reaction is sluggish.[3]
Time 1 - 3 hoursMonitor by LC-MS analysis of a small-scale cleavage or by Kaiser test.
Section 4: Troubleshooting and Advanced Considerations
ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Nosylation - Insufficient Ns-Cl or base.- Low reaction temperature.- Use a slight excess of Ns-Cl (1.1-1.2 eq).- Ensure adequate base is present to neutralize generated HCl.- Allow the reaction to proceed at room temperature.
Incomplete Deprotection - Insufficient thiol or base.- Steric hindrance around the nosyl group.- Reagent degradation.- Increase the equivalents of thiol and base.- Increase reaction time or gently heat to 40-50 °C.[3]- Use freshly prepared deprotection cocktail.
Side Reactions - Racemization during coupling.[12]- Undesired reaction with sensitive side chains.- Use appropriate coupling additives (e.g., Oxyma, HOAt) to minimize racemization risk.- The mildness of nosyl deprotection preserves most side-chain protecting groups, but compatibility should be verified.

Advanced Application: Fukuyama Amine Synthesis

The nosyl group significantly increases the acidity of the N-H proton on the sulfonamide. This allows for deprotonation with a mild base and subsequent N-alkylation (e.g., with an alkyl halide or via Mitsunobu reaction) before the deprotection step.[4][5][11] This powerful sequence allows for the late-stage functionalization of the azetidine nitrogen, providing a route to N-alkylated azetidine residues within a peptide sequence.

Conclusion

1-(4-Nitro-benzenesulfonyl)-azetidine derivatives represent a highly valuable and versatile class of building blocks for peptide synthesis. They provide a strategic tool to introduce conformational rigidity while simultaneously embedding an orthogonally removable protecting group. The mild, thiol-mediated deprotection conditions ensure compatibility with standard Fmoc- and Boc-based strategies, preserving the integrity of sensitive side-chain functionalities.[3] This dual functionality makes N-nosyl-azetidines a superior choice for the design and synthesis of complex, structurally defined peptides for therapeutic and research applications.

References
  • Vertex AI Search. (2026).
  • Benchchem. (2025). Application Notes and Protocols: Selective Removal of the Nosyl Protecting Group Using Thiols.
  • Taylor & Francis Online. (2026).
  • Benchchem. (n.d.). The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.
  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery.
  • ResearchGate. (2007). N-Nosyl-α-amino acids in solution phase peptide synthesis | Request PDF.
  • Benchchem. (n.d.). Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines.
  • ACS Publications. (2007). Solid-Phase Synthesis of N-Nosyl- and N-Fmoc-N-Methyl-α-amino Acids.
  • Chem-Station Int. Ed. (2014). Fukuyama Amine Synthesis.
  • University of Bristol. (n.d.).
  • PubMed. (n.d.). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline.
  • LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1.
  • MDPI. (2023).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(4-Nitro-benzenesulfonyl)-azetidine

Welcome to the technical support center for the synthesis of 1-(4-nitro-benzenesulfonyl)-azetidine. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this criti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(4-nitro-benzenesulfonyl)-azetidine. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical building block. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction's nuances. We will explore the causality behind common issues and offer field-proven strategies to enhance reaction yield, purity, and reproducibility.

Core Principles: A Game of Reactivity and Strain

The synthesis of 1-(4-nitro-benzenesulfonyl)-azetidine, or N-nosyl azetidine, is fundamentally a nucleophilic substitution reaction. The secondary amine of the azetidine ring acts as the nucleophile, attacking the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride (nosyl chloride). This process is complicated by the inherent ring strain of the azetidine core, which is approximately 25.4 kcal/mol.[1][2] This strain makes the ring susceptible to opening under certain conditions, a primary pathway for byproduct formation and yield loss.[1][3][4] Understanding how to favor the desired N-sulfonylation over undesired ring-opening is the key to a successful synthesis.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low (<70%). What are the most common culprits?

Low yield is the most frequently reported issue. It rarely stems from a single cause but rather a combination of suboptimal parameters. Let's break down the primary suspects:

  • Reagent and Solvent Quality: This is the most critical and often overlooked area. The reaction is highly sensitive to moisture. 4-nitrobenzenesulfonyl chloride will readily hydrolyze to the unreactive sulfonic acid, while any water present can also protonate the azetidine, reducing its nucleophilicity.

    • Actionable Advice: Always use freshly opened or properly stored anhydrous solvents (e.g., DCM, THF). Ensure your base, such as triethylamine or DIPEA, is anhydrous. The azetidine starting material should be of high purity and handled quickly to minimize atmospheric moisture absorption.

  • Incorrect Stoichiometry or Order of Addition: An improper balance of reagents can lead to incomplete reactions or increased side products.

    • Actionable Advice: Typically, a slight excess of the nosyl chloride (1.1-1.2 equivalents) is used to ensure full consumption of the more valuable azetidine. The recommended order of addition is to first dissolve the azetidine and the base in the solvent, cool the mixture, and then add the nosyl chloride solution dropwise. This maintains a constant excess of the base-activated nucleophile, suppressing side reactions involving the electrophile.

  • Suboptimal Temperature Control: This reaction is exothermic. Adding the nosyl chloride too quickly or at too high a temperature can create localized hot spots, promoting side reactions like polymerization or ring-opening.[1]

    • Actionable Advice: Begin the reaction at a low temperature (e.g., 0 °C) and maintain it throughout the addition of the sulfonyl chloride.[1] Allow the reaction to slowly warm to room temperature while monitoring its progress by TLC.

Q2: I'm observing significant byproduct formation on my TLC and NMR. How can I identify and minimize these side reactions?

Byproduct formation is almost always linked to the azetidine ring's instability. The strong electron-withdrawing nature of the nosyl group, once attached, can further activate the ring toward nucleophilic attack.[1]

  • Primary Side Reaction: Ring Opening: The most common byproduct results from the nucleophilic attack of the chloride ion (generated from the reaction) or other available nucleophiles on a ring carbon, leading to the formation of N-(3-chloro-propyl)-4-nitrobenzenesulfonamide.

    Fig. 1: Desired N-Sulfonylation vs. Undesired Ring-Opening Pathway.
  • Minimization Strategies:

    • Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of triethylamine. While both work, DIPEA is less likely to act as a nucleophile itself.

    • Temperature: As mentioned, lower temperatures (0 °C to -20 °C) disfavor the higher activation energy pathway of ring-opening.

    • Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor by TLC and quench the reaction as soon as the azetidine is consumed. Prolonged exposure to the reaction conditions, especially the generated hydrochloride salt of the base, can promote degradation.[1]

Q3: The reaction seems sluggish or stalls before completion. What factors could be at play?

A stalled reaction points towards an issue with reactivity.

  • Insufficient Base: Azetidine hydrochloride is often the starting material. Ensure you are using at least 2.0 equivalents of base: one to neutralize the HCl salt and one to facilitate the reaction. For free-base azetidine, 1.1-1.5 equivalents of base is sufficient.

  • Poor Reagent Quality: As discussed in Q1, hydrolyzed nosyl chloride is unreactive.

  • Low Temperature: While low temperature is good for selectivity, a reaction that is too cold may proceed very slowly. If the reaction is clean but slow at 0 °C, allow it to warm to room temperature and monitor its progress.

    Troubleshooting_Workflow start Low Yield or Incomplete Reaction tlc_check Monitor by TLC: Is Azetidine Consumed? start->tlc_check byproduct_check Are significant byproducts observed? tlc_check->byproduct_check Yes action_reagent Verify Reagent Quality (Anhydrous Conditions) tlc_check->action_reagent No action_temp Lower Reaction Temperature (0°C to -20°C) byproduct_check->action_temp Yes action_purify Optimize Purification (e.g., gradient, solvent system) byproduct_check->action_purify No action_reagent->start Re-run action_base Check Base Stoichiometry (>2 eq. for salt, >1.1 eq. for free base) action_reagent->action_base action_time Quench Promptly After Completion action_temp->action_time end Improved Yield action_purify->end action_time->action_purify

    Fig. 2: A logical workflow for troubleshooting low reaction yield.
Q4: What are the best practices for purifying 1-(4-nitro-benzenesulfonyl)-azetidine?

The product is a stable, often crystalline solid, making purification straightforward if the reaction is clean.

  • Workup: After the reaction is complete, dilute with the reaction solvent (e.g., DCM). Wash sequentially with a mild acid (e.g., 1N HCl or saturated NH₄Cl) to remove the base, followed by water, and finally brine. Dry the organic layer thoroughly over anhydrous sodium sulfate or magnesium sulfate.[5][6]

  • Chromatography: Flash column chromatography on silica gel is standard.

    • Solvent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% EtOAc) typically provides excellent separation.

    • TLC Visualization: The product is UV active due to the nitro-aromatic ring.

  • Recrystallization: If a highly pure material is required, the product can often be recrystallized from an ethanol/water or ethyl acetate/hexanes mixture.[7]

Optimization Summary & Recommended Protocol

The table below summarizes the key parameters and our expert recommendations for maximizing yield and purity.

ParameterStandard ConditionOptimized RecommendationRationale
Solvent Dichloromethane (DCM)Anhydrous Dichloromethane Prevents hydrolysis of nosyl chloride, ensuring maximum electrophile availability.
Base Triethylamine (TEA)Diisopropylethylamine (DIPEA) Steric hindrance minimizes nucleophilic side reactions.[1]
Equivalents (Base) 1.1 eq. (for free base)1.5 eq. (for free base) / 2.2 eq. (for HCl salt) Ensures complete deprotonation and reaction driving force.
Temperature Room Temperature0 °C during addition, then warm to RT Controls exotherm and minimizes the rate of ring-opening side reactions.[1]
Monitoring Timed ReactionIn-situ TLC analysis Prevents running the reaction too long, which can increase byproduct formation.
Detailed Experimental Protocol

This protocol is designed as a robust starting point for a 10 mmol scale synthesis.

Materials:

  • Azetidine (or Azetidine hydrochloride)

  • 4-Nitrobenzenesulfonyl chloride (Nosyl Chloride)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1N Hydrochloric Acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add azetidine (10 mmol). If using azetidine hydrochloride, use 10 mmol of the salt.

  • Reagent Addition: Add anhydrous DCM (50 mL) followed by DIPEA (1.5 eq for free base, 2.2 eq for HCl salt).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Nosyl Chloride Addition: In a separate flask, dissolve 4-nitrobenzenesulfonyl chloride (1.1 eq, 11 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the cooled azetidine mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes. Then, remove the ice bath and let the reaction warm to room temperature.

  • Monitoring: Monitor the reaction's progress by TLC (20% Ethyl Acetate/Hexanes), checking for the consumption of the azetidine starting material. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, dilute the mixture with an additional 50 mL of DCM. Transfer the mixture to a separatory funnel and wash with 1N HCl (2 x 50 mL), followed by water (1 x 50 mL), and finally brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(4-nitro-benzenesulfonyl)-azetidine as a solid.

By implementing these scientifically-grounded strategies, you can transform the synthesis of 1-(4-nitro-benzenesulfonyl)-azetidine from a challenging reaction into a reliable and high-yielding laboratory procedure.

References
  • BenchChem. (2025). Common side reactions in the synthesis of 3-substituted azetidines. BenchChem Technical Support.
  • Smith, A. C., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Medicinal Chemistry Letters.
  • BenchChem. (2025). How to prevent the ring-opening of azetidines during subsequent reactions. BenchChem Technical Support.
  • Tanaka, H., et al. (2003). Process for the removal of nitrobenzenesulfonyl.
  • Smith, A. C., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries.
  • Reddy, C. R., et al. (2007). A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring opening. Tetrahedron Letters.
  • Singh, G., et al. (2021). Azetidine Synthesis. Elsevier.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • Mohammed, I. A., et al. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Bott, T. M., & West, F. G. (2012).
  • Smith, A. C., et al. (2022). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.
  • Murtaza, A., et al. (2022). Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines.
  • Svatunek, D., & Kappe, C. O. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
  • Behnke, N. E., & Kürti, L. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research.
  • Ambeed. (n.d.). Reactions of Azetidines. Ambeed.com.

Sources

Optimization

Technical Support Center: Troubleshooting 1-(4-Nitro-benzenesulfonyl)-azetidine Ring Opening

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the unique reactivity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the unique reactivity of 1-(4-Nitro-benzenesulfonyl)-azetidine (commonly known as N-nosyl azetidine).

While the inherent ring strain of azetidines (~25.4 kcal/mol) makes them excellent nonclassical electrophiles, the strongly electron-withdrawing nosyl group introduces competing mechanistic pathways. This guide breaks down the causality behind common side reactions—namely polymerization and premature deprotection—and provides self-validating protocols to ensure regioselective ring opening.

Part 1: Mechanistic Workflows & Failure Analysis

To control the reaction, we must first understand the competing pathways. The diagram below illustrates how specific reaction conditions dictate the fate of the N-nosyl azetidine molecule.

Pathway Start 1-(4-Nitro-benzenesulfonyl)-azetidine Cond1 Soft Nucleophile (e.g., R-SH, Basic) Start->Cond1 Cond2 Strong Base / Heat (>60 °C) Start->Cond2 Cond3 Hard Nucleophile + Lewis Acid (0-25 °C) Start->Cond3 Res1 Side Reaction: N-S Cleavage (Deprotection) Cond1->Res1 Res2 Side Reaction: Anionic Polymerization (AROP) Cond2->Res2 Res3 Desired Outcome: Regioselective Ring Opening Cond3->Res3

Mechanistic pathways of N-Nosyl azetidine: ring opening vs. deprotection and polymerization.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my reaction yield a viscous mixture instead of the desired ring-opened product?

The Causality: You are likely triggering Anionic Ring-Opening Polymerization (AROP) [1]. The nosyl group is highly electron-withdrawing, which stabilizes the nitrogen anion formed upon ring cleavage. If the reaction is run at elevated temperatures (>60 °C) or in the presence of strong bases, the initial ring-opened sulfonamide anion acts as a propagating nucleophile, attacking unreacted azetidine monomers to form poly(N-sulfonylazetidine) chains. The Solution: Maintain strict temperature control (0 °C to 25 °C). Avoid strong bases. Instead, utilize Lewis acid catalysis (e.g., BF3​⋅OEt2​ or Cu(OTf)2​ ) to activate the azetidine nitrogen. This lowers the activation energy for nucleophilic attack without generating the highly reactive "naked" anions that drive AROP[2].

Q2: I am using a thiol nucleophile, but LC-MS shows the formation of free azetidine. What went wrong?

The Causality: The 4-nitrobenzenesulfonyl (nosyl) group is classically used as a protecting group specifically because it can be cleaved by soft nucleophiles (like thiols or primary amines) via nucleophilic aromatic substitution ( SN​Ar ). The sulfur nucleophile attacks the sulfur atom of the nosyl group (or the electron-deficient aromatic ring), forming a Meisenheimer complex that collapses to cleave the N-S bond. This results in deprotection rather than C-N bond cleavage. The Solution: If you must use a sulfur nucleophile, avoid basic conditions (which enhance thiol nucleophilicity toward sulfur). Switch to transition-metal-free cross-electrophile coupling[3], or use harder nucleophiles (e.g., alcohols, halides) under Lewis acidic conditions to strictly favor SN​2 attack at the azetidine carbon.

Q3: How do I prevent hydrolysis during the reaction?

The Causality: The strained azetidine ring, once activated by a Lewis acid, becomes highly susceptible to attack by any available nucleophile, including trace water. The Solution: Implement a self-validating anhydrous system. Flame-dry all glassware and use freshly distilled, anhydrous solvents (e.g., DCM or THF).

Part 3: Quantitative Condition Matrix

To assist in experimental design, the following table summarizes how different reaction conditions dictate the primary reaction outcome for N-nosyl azetidines.

NucleophileCatalyst / BaseTemp (°C)SolventMajor ProductTypical YieldPathway
Alcohols (ROH) BF3​⋅OEt2​ (10 mol%)0 to 25DCMRing-opened ether>85%Desired SN​2
Halides (e.g., TBAB) Cu(OTf)2​ (10 mol%)25THFRing-opened haloamine80–95%Desired SN​2
Thiophenol K2​CO3​ (2.0 equiv)25DMFFree Azetidine>90%Side Reaction (Deprotection)
Amines nBuN(K)Ts (cat.)120DMSOPoly(N-nosylazetidine)>75%Side Reaction (AROP)

Part 4: Standard Operating Procedure (SOP)

Lewis Acid-Mediated Ring Opening of N-Nosyl Azetidine

This protocol utilizes a self-validating methodology to ensure the reaction proceeds via the desired SN​2 pathway while suppressing AROP and deprotection.

Protocol S1 Step 1: Dissolve Azetidine in Anhydrous DCM S2 Step 2: Cool to 0 °C under Inert Atmosphere S1->S2 S3 Step 3: Add Lewis Acid (e.g., BF3·OEt2) S2->S3 S4 Step 4: Dropwise Addition of Nucleophile S3->S4 S5 Step 5: TLC Monitoring & Quench S4->S5

Step-by-step workflow for Lewis acid-mediated azetidine ring opening.

Step-by-Step Methodology:

  • System Preparation & Dissolution: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon. Dissolve 1.0 mmol of 1-(4-Nitro-benzenesulfonyl)-azetidine in 5.0 mL of anhydrous Dichloromethane (DCM).

    • Self-Validating Checkpoint: The solution must remain perfectly clear. Any cloudiness indicates moisture, which will lead to competitive hydrolysis.

  • Thermal Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

    • Causality: Lowering the temperature suppresses the kinetic energy required for the AROP propagation step.

  • Lewis Acid Activation: Slowly add 0.1 mmol (10 mol%) of Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ) via a gas-tight syringe.

    • Self-Validating Checkpoint: A slight color shift (often pale yellow) may be observed, confirming the formation of the Lewis acid-base complex at the azetidine nitrogen.

  • Nucleophile Addition: Add 1.2 mmol of the chosen hard nucleophile (e.g., an alcohol or amine) dropwise over 5 minutes.

  • Monitoring & Quenching: Stir the reaction at 0 °C, allowing it to slowly warm to room temperature if sluggish. Monitor via Thin Layer Chromatography (TLC).

    • Self-Validating Checkpoint: The nosyl group is highly UV-active at 254 nm. The complete disappearance of the high- Rf​ starting material spot and the appearance of a lower- Rf​ product spot validates the end of the reaction.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (5 mL). Extract the aqueous layer with DCM ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

References

  • Rowe, E. A., et al. Comparison of the Anionic Ring-Opening Polymerizations of N-(Alkylsulfonyl)azetidines. Macromolecules (ACS Publications). Available at:[Link][1]

  • Zaretsky, S., et al. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry (ACS Publications). Available at:[Link][3]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for 1-(4-Nitro-benzenesulfonyl)-azetidine Nucleophilic Attack

Welcome to the technical support center for optimizing reactions involving 1-(4-Nitro-benzenesulfonyl)-azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing reactions involving 1-(4-Nitro-benzenesulfonyl)-azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of nucleophilic ring-opening reactions of this highly activated azetidine derivative. The inherent ring strain of azetidines, approximately 25.4 kcal/mol, makes them valuable synthetic intermediates, and the strongly electron-withdrawing nosyl (Ns) group further activates the ring for nucleophilic attack.[1][2] This resource provides in-depth, evidence-based answers to common challenges, helping you to enhance reaction efficiency, yield, and selectivity.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Conversion to the Desired Ring-Opened Product

Question: My nucleophilic ring-opening reaction of 1-(4-nitro-benzenesulfonyl)-azetidine is showing low to no yield. What are the primary factors I should investigate?

Answer:

Low or non-existent yields in the ring-opening of N-nosyl-azetidine can often be attributed to a combination of factors related to substrate activation, nucleophile reactivity, and reaction conditions. Azetidines, while strained, often require specific conditions to facilitate efficient ring-opening.[2][3]

1. Insufficient Azetidine Ring Activation:

While the nosyl group is a strong activating group, certain nucleophiles may still require further activation of the azetidine ring.[1]

  • Lewis Acid Catalysis: The addition of a Lewis acid can coordinate to the nitrogen atom, further increasing the ring strain and electrophilicity of the ring carbons.[3] Common Lewis acids like copper(II) triflate (Cu(OTf)₂) have proven effective in promoting the regioselective ring-opening of N-sulfonylated azetidines with alcohol nucleophiles.

2. Nature of the Nucleophile:

The inherent reactivity of your chosen nucleophile is paramount.

  • Nucleophilicity: The azide ion (N₃⁻), for instance, is an exceptionally potent nucleophile, often requiring minimal activation of the substrate.[4] Weaker nucleophiles, such as alcohols or amines, may necessitate more forcing conditions or the use of a stronger base to generate a more potent nucleophilic species (e.g., an alkoxide from an alcohol).

  • Steric Hindrance: A bulky nucleophile may struggle to approach the sterically hindered carbon atoms of the azetidine ring. If you suspect steric hindrance is an issue, consider using a less sterically demanding nucleophile if your synthetic route allows.

3. Sub-Optimal Solvent Conditions:

The choice of solvent is critical and can dramatically influence the reaction rate and outcome. The key is to select a solvent that can dissolve the reactants while minimally solvating and deactivating the nucleophile.

  • Polar Aprotic Solvents are Generally Preferred: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are excellent choices for Sₙ2 reactions.[5] These solvents can solvate the cation of a salt but do not strongly interact with the anionic nucleophile through hydrogen bonding, leaving it "naked" and highly reactive.[5][6] In fact, switching from a polar protic solvent like methanol to a polar aprotic solvent like acetonitrile can increase the rate of an Sₙ2 reaction by several orders of magnitude.[5]

  • Polar Protic Solvents Can Be Problematic: Solvents like water, methanol, and ethanol can form strong hydrogen bonds with anionic nucleophiles.[7][8] This "caging" effect stabilizes the nucleophile, reducing its reactivity and slowing down the rate of Sₙ2 reactions.[5][9]

4. Reaction Temperature:

Some ring-opening reactions require elevated temperatures to overcome the activation energy barrier.[3][10] If your reaction is sluggish at room temperature, cautiously increasing the temperature while monitoring for side product formation can be beneficial.

Issue 2: Poor Regioselectivity in the Nucleophilic Attack

Question: My reaction is producing a mixture of regioisomers. How can I control where the nucleophile attacks the azetidine ring?

Answer:

Controlling regioselectivity in the ring-opening of substituted azetidines is a common challenge. The site of nucleophilic attack is influenced by a delicate balance of electronic and steric factors.

1. Electronic Effects of Substituents:

Substituents on the azetidine ring can direct the nucleophilic attack.

  • Stabilizing Groups: Aryl, alkenyl, or other electron-withdrawing groups at the C2 position tend to favor nucleophilic attack at that position. This is due to the stabilization of the partial negative charge that develops on the nitrogen atom in the Sₙ2 transition state.

2. Steric Hindrance:

The steric bulk of both the nucleophile and the substituents on the azetidine ring plays a significant role.

  • Less Substituted Carbon: Bulky nucleophiles will preferentially attack the less sterically hindered carbon atom of the azetidine ring.

  • More Substituted Carbon: Smaller, less sterically demanding nucleophiles may be able to attack the more substituted carbon, especially if it is electronically activated.

3. Solvent Effects on Regioselectivity:

The solvent can also influence the regiochemical outcome. In some cases, a change in solvent can alter the transition state energies for the two possible pathways, leading to improved selectivity. For instance, in certain intramolecular ring-opening reactions, 1,2-dichloroethane has been shown to provide superior regioselectivity compared to benzene.[3]

Issue 3: Side Reactions and Product Decomposition

Question: I am observing significant side product formation or decomposition of my desired product. What are the likely causes and how can I mitigate them?

Answer:

The strained nature of the azetidine ring can make it susceptible to undesired side reactions and decomposition, particularly under harsh conditions.[1][3]

1. Intramolecular Decomposition:

Certain N-substituted azetidines can undergo intramolecular decomposition, especially in the presence of acid.[3] This is more likely if the substituent contains a pendant nucleophilic group.

  • Mitigation:

    • Control pH: Ensure your reaction and workup conditions are not overly acidic. Quenching with a mild base like sodium bicarbonate is often recommended.[3]

    • Protecting Group Choice: The nosyl group is generally stable, but for other applications, consider a protecting group less prone to participating in side reactions.[1]

2. Polymerization:

Under certain conditions, particularly with strong bases or at high temperatures, N-sulfonylazetidines can undergo anionic ring-opening polymerization.[2]

  • Mitigation:

    • Control Temperature: Perform the reaction at the lowest effective temperature.

    • Controlled Addition: Add the base or nucleophile slowly and in a controlled manner to avoid localized high concentrations.

3. Hydrolysis of the Sulfonyl Group:

While generally robust, the nosyl group can be susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures.

  • Mitigation: Use the mildest basic conditions necessary to deprotonate your nucleophile or facilitate the reaction.

Experimental Protocols & Data

General Protocol for Nucleophilic Ring-Opening of 1-(4-Nitro-benzenesulfonyl)-azetidine with Sodium Azide

This protocol provides a starting point for the ring-opening reaction with a strong nucleophile. Optimization may be required for different nucleophiles or substituted azetidines.

Materials:

  • 1-(4-Nitro-benzenesulfonyl)-azetidine

  • Sodium Azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 1-(4-Nitro-benzenesulfonyl)-azetidine (1.0 eq.) in anhydrous DMF, add sodium azide (1.5 eq.) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, the temperature can be gently increased to 40-50 °C.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired ring-opened product.

Table 1: Influence of Solvent on Sₙ2 Reaction Rates
SolventTypeDielectric Constant (ε)Relative Rate (Example Sₙ2)
Methanol (MeOH)Polar Protic331
Water (H₂O)Polar Protic80~7
Dimethyl Sulfoxide (DMSO)Polar Aprotic47~1300
Dimethylformamide (DMF)Polar Aprotic37~2800
Acetonitrile (MeCN)Polar Aprotic38~5000

This table provides a generalized comparison. Actual relative rates will vary depending on the specific reactants.

Visualizing the Reaction Pathway

Diagram 1: General Mechanism of Nucleophilic Ring-Opening

G cluster_reactants Reactants cluster_ts Transition State cluster_product Product Azetidine 1-(4-Nitro-benzenesulfonyl)-azetidine TS Sₙ2 Transition State Azetidine->TS Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->TS Product Ring-Opened Product TS->Product Ring Opening G Start Low or No Yield Observed Check_Activation Is Azetidine Activation Sufficient? Start->Check_Activation Check_Nucleophile Is the Nucleophile Strong Enough? Check_Activation->Check_Nucleophile Yes Add_LA Consider Adding a Lewis Acid (e.g., Cu(OTf)₂) Check_Activation->Add_LA No Check_Solvent Is the Solvent Optimal? Check_Nucleophile->Check_Solvent Yes Use_Stronger_Base Use a Stronger Base to Generate a More Potent Nucleophile Check_Nucleophile->Use_Stronger_Base No Check_Temp Is the Temperature Appropriate? Check_Solvent->Check_Temp Yes Switch_Solvent Switch to a Polar Aprotic Solvent (DMF, DMSO, MeCN) Check_Solvent->Switch_Solvent No Increase_Temp Cautiously Increase Temperature Check_Temp->Increase_Temp No Success Improved Yield Check_Temp->Success Yes Add_LA->Check_Nucleophile Use_Stronger_Base->Check_Solvent Switch_Solvent->Check_Temp Increase_Temp->Success

Caption: A step-by-step guide to troubleshooting low reaction yields.

References

Sources

Optimization

Troubleshooting poor solubility of 1-(4-Nitro-benzenesulfonyl)-azetidine in aqueous media

Technical Support Center: 1-(4-Nitro-benzenesulfonyl)-azetidine This guide provides comprehensive troubleshooting support for researchers, scientists, and drug development professionals experiencing poor solubility of 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-(4-Nitro-benzenesulfonyl)-azetidine

This guide provides comprehensive troubleshooting support for researchers, scientists, and drug development professionals experiencing poor solubility of 1-(4-Nitro-benzenesulfonyl)-azetidine in aqueous media. As Senior Application Scientists, we have structured this guide to address common to complex solubility challenges, explaining the scientific principles behind each recommended solution.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation or cloudiness when I add my 1-(4-Nitro-benzenesulfonyl)-azetidine stock solution to my aqueous assay buffer. What is the primary cause?

A: This is a classic sign of poor aqueous solubility. 1-(4-Nitro-benzenesulfonyl)-azetidine, like many organic molecules containing aromatic and sulfonyl groups, is inherently hydrophobic. When your concentrated organic stock solution is diluted into a predominantly aqueous environment, the compound's low water solubility limit is exceeded, causing it to crash out of solution. High lipophilicity is a primary driver of poor aqueous solubility.[1]

Q2: Why is my compound so poorly soluble in water?

A: The molecular structure of 1-(4-Nitro-benzenesulfonyl)-azetidine contains several features that contribute to its hydrophobicity:

  • Aromatic Ring: The benzene ring is non-polar and repels water.

  • Sulfonyl Group: While the oxygen atoms can participate in some hydrogen bonding, the overall group is electron-withdrawing and contributes to a non-polar character.

  • Azetidine Ring: This small, saturated heterocyclic ring is also largely non-polar.[2][3]

The combination of these groups results in a molecule that prefers to interact with itself (crystallize) rather than with water molecules.

Q3: I prepared my stock solution in DMSO. Could the DMSO be the problem?

A: While Dimethyl sulfoxide (DMSO) is an excellent solvent for many poorly soluble compounds, it can also cause problems if the final concentration in your aqueous buffer is too high.[4] Typically, final DMSO concentrations should be kept below 1%, as higher concentrations can lead to compound precipitation upon dilution and may also interfere with biological assays.[1]

Troubleshooting Workflow: A Step-by-Step Guide to Improving Solubility

If you are facing solubility issues, follow this systematic approach to identify the best solution for your experiment.

Caption: A step-by-step workflow for troubleshooting poor aqueous solubility.

In-Depth Troubleshooting Guides

Guide 1: Optimizing Co-Solvent Systems

Co-solvents are water-miscible organic solvents used to increase the solubility of poorly water-soluble compounds.[5][6]

Q1.1: I'm using DMSO, but my compound still precipitates. What other co-solvents can I try?

A: While DMSO is a common choice, other co-solvents may be more effective or suitable for your specific experimental system. Consider the following alternatives:

Co-SolventProperties and ConsiderationsTypical Starting Concentration in Stock
Ethanol Less toxic than DMSO for many cell-based assays. Good for moderately hydrophobic compounds.[5]10-50 mM
Propylene Glycol (PG) A viscous solvent often used in pharmaceutical formulations. Can enhance stability.[5]10-50 mM
Polyethylene Glycols (PEGs) Low molecular weight PEGs (e.g., PEG 300, PEG 400) are effective solubilizers.[5]10-50 mM

Experimental Protocol: Preparing a Stock Solution with a Co-Solvent

  • Weighing: Accurately weigh a small amount of 1-(4-Nitro-benzenesulfonyl)-azetidine.

  • Dissolution: Add the appropriate volume of your chosen co-solvent (e.g., DMSO, Ethanol) to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Gently vortex or sonicate the mixture until the compound is completely dissolved. A brief warming to 37°C may aid dissolution.

  • Dilution: Serially dilute the stock solution into your aqueous buffer, ensuring vigorous mixing during the dilution process to avoid localized high concentrations that can lead to precipitation.

Q1.2: How do I determine the maximum tolerable co-solvent concentration for my assay?

A: It is crucial to determine the highest concentration of the co-solvent that does not affect your experimental results.

Experimental Protocol: Co-Solvent Tolerance Test

  • Prepare a Dilution Series: Create a series of your aqueous buffer containing increasing concentrations of the co-solvent (e.g., 0.1%, 0.5%, 1%, 2%, 5%).

  • Run a Blank Assay: Perform your biological assay using these co-solvent-containing buffers without your compound of interest.

  • Analyze Results: Identify the highest co-solvent concentration that does not significantly alter your assay's baseline readings or the activity of your control compounds. This is your maximum tolerable co-solvent concentration.

Guide 2: pH Adjustment for Solubility Enhancement

The solubility of ionizable compounds is highly dependent on the pH of the solution.[7][8] For compounds with acidic or basic functional groups, adjusting the pH can dramatically increase solubility.[9][10]

Q2.1: Is 1-(4-Nitro-benzenesulfonyl)-azetidine acidic or basic? How can I use this to my advantage?

A: The sulfonamide proton in 1-(4-Nitro-benzenesulfonyl)-azetidine is weakly acidic. The electron-withdrawing nitro group on the benzene ring increases the acidity of the N-H proton.[11] By raising the pH of the aqueous medium above the compound's pKa, the sulfonamide will be deprotonated, forming a more soluble anionic species.

Caption: The effect of pH on the ionization and solubility of 1-(4-Nitro-benzenesulfonyl)-azetidine.

Q2.2: What is the pKa of 1-(4-Nitro-benzenesulfonyl)-azetidine, and what pH should I aim for?

A: While the exact experimental pKa in water is not readily published, it can be estimated to be in the range of 8-10, similar to other N-arylsulfonamides. To ensure the compound is predominantly in its ionized, more soluble form, you should adjust the pH of your aqueous buffer to be at least one pH unit above the pKa. A pH of 7.4 (physiological pH) or slightly higher is a good starting point.

Experimental Protocol: pH-Adjusted Buffer Preparation

  • Buffer Selection: Choose a buffer system that is effective in your desired pH range (e.g., phosphate-buffered saline (PBS) for pH 7.4, or Tris buffer for a slightly higher pH).

  • pH Adjustment: While monitoring with a calibrated pH meter, add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise to your buffer until the target pH is reached.[12]

  • Compound Addition: Slowly add your concentrated stock solution of 1-(4-Nitro-benzenesulfonyl)-azetidine to the pH-adjusted buffer while stirring.

Guide 3: Utilizing Surfactants for Micellar Solubilization

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[13] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively increasing their solubility.[14][15]

Q3.1: What types of surfactants are suitable for my experiments?

A: Non-ionic surfactants are generally preferred for biological assays as they are less likely to denature proteins or disrupt cell membranes compared to ionic surfactants.

SurfactantTypeProperties and Considerations
Tween 80 (Polysorbate 80) Non-ionicWidely used in pharmaceutical formulations. Low toxicity.
Triton X-100 Non-ionicA common laboratory detergent. Can interfere with some assays.
Sodium Dodecyl Sulfate (SDS) AnionicA strong solubilizing agent, but can denature proteins.[14]

Experimental Protocol: Solubilization with Surfactants

  • Surfactant Stock Preparation: Prepare a concentrated stock solution of the chosen surfactant in water (e.g., 10% w/v).

  • Buffer Preparation: Add the surfactant stock solution to your aqueous buffer to achieve a final concentration above its CMC (typically in the range of 0.01% to 0.1% w/v).

  • Compound Addition: Add your stock solution of 1-(4-Nitro-benzenesulfonyl)-azetidine to the surfactant-containing buffer.

  • Equilibration: Allow the solution to equilibrate for a period (e.g., 30 minutes) to ensure micelle formation and encapsulation of the compound.

Guide 4: Cyclodextrins as Solubilizing Excipients

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the guest molecule from water and increasing its apparent solubility.[18][19]

Q4.1: Which cyclodextrin should I use?

A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity compared to the parent β-cyclodextrin.[17]

CyclodextrinProperties and Considerations
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and low toxicity. Frequently used in pharmaceutical formulations.[16]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) Anionic derivative with very high water solubility. Can be used to solubilize both neutral and charged molecules.[4]

Experimental Protocol: Solubilization using Cyclodextrins

  • Cyclodextrin Solution Preparation: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer to the desired concentration (e.g., 1-5% w/v).

  • Compound Addition: Add the 1-(4-Nitro-benzenesulfonyl)-azetidine stock solution to the cyclodextrin-containing buffer.

  • Complexation: Stir or shake the mixture for an extended period (e.g., 1-24 hours) at room temperature or slightly elevated temperature to facilitate the formation of the inclusion complex.

References

  • Cosolvent - Wikipedia. Available at: [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available at: [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Mura, P. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules. Available at: [Link]

  • The use of cosolvent pKa assays for poorly soluble compounds. Pion. Available at: [Link]

  • Cyclodextrin Inclusion Compounds - CD Bioparticles. Available at: [Link]

  • Cyclodextrin Complexes: Host & Drug Delivery | Vaia. Available at: [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. Available at: [Link]

  • Singh, G., et al. (2017). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design. Available at: [Link]

  • Edwards, D. A., et al. (1991). Surfactant Solubilization of Organic Compounds in Soil/Aqueous Systems. Journal of Environmental Engineering. Available at: [Link]

  • Surfactants in the extraction of active ingredients from natural resources: a comprehensive review. (2025). RSC Advances. Available at: [Link]

  • 17.6 pH Effects on Solubility - Chad's Prep®. Available at: [Link]

  • What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog. (2025). Available at: [Link]

  • Wuitschik, G., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wuitschik, G., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. ACS Medicinal Chemistry Letters. Available at: [Link]

  • 18.7: Solubility and pH - Chemistry LibreTexts. (2023). Available at: [Link]

  • 8.11 pH and Solubility | AP Chemistry. Available at: [Link]

  • Martin, A., et al. (1980). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences. Available at: [Link]

  • CompoundingToday.com | pH Adjusting Database. Available at: [Link]

  • 4-Nitrobenzenesulfonyl azide | C6H4N4O4S | CID 542778 - PubChem. Available at: [Link]

  • Martínez, F., & Gómez, A. (2002). Estimation of the Solubility of Sulfonamides in Aqueous Media from Partition Coefficients and Entropies of Fusion. Journal of Solution Chemistry. Available at: [Link]

  • Azetidinones - International Journal of Pharmaceutical Sciences Review and Research. (2014). Available at: [Link]

  • Melnykov, K. P., et al. (2023). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Chemistry – A European Journal. Available at: [Link]

  • Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths. (2019). Chemical Science. Available at: [Link]

  • Perlovich, G. L., et al. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid | C10H10FNO4S - PubChem. Available at: [Link]

  • Azetidine - Wikipedia. Available at: [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. (2025). Available at: [Link]

  • Structure of azetidine‐containing compounds found in nature - ResearchGate. Available at: [Link]

  • Benzenesulfonyl chloride, 4-nitro- Properties - EPA. Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (2021). Available at: [Link]

  • Azetidines | AMERICAN ELEMENTS® | Products | Applications. Available at: [Link]

Sources

Troubleshooting

Flash chromatography purification techniques for 1-(4-Nitro-benzenesulfonyl)-azetidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic challenges associated with isolating 1-(4-Nitro-benzenesulfonyl)-azetidine (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic challenges associated with isolating 1-(4-Nitro-benzenesulfonyl)-azetidine (commonly referred to as nosyl-azetidine).

Purifying strained, functionalized heterocycles requires more than just running a generic solvent gradient. It requires an understanding of how the molecule's structural features—specifically the rigid 4-membered azetidine ring and the highly polar, electron-withdrawing nosyl group—interact with the stationary and mobile phases. This guide synthesizes field-proven methodologies with underlying physicochemical principles to ensure high-purity, high-yield isolation.

Part 1: Compound Intelligence & Chromatographic Profiling

Before loading your sample onto a column, it is critical to understand the physicochemical parameters that dictate its behavior on silica gel.

ParameterValue / CharacteristicChromatographic Implication
Molecular Weight 242.25 g/mol Elutes predictably within standard small-molecule mass ranges.
Chromophore 4-Nitrophenyl groupExtremely strong UV absorbance at 254 nm; allows for high-sensitivity detection and fraction triggering.
Polarity Moderate (Sulfonamide)Retained well on normal-phase silica; ideal for Hexane/Ethyl Acetate gradient systems[1].
Solubility Poor in aliphatic hydrocarbonsHigh risk of crystallization/precipitation on the column if liquid-loaded in non-polar solvents[2].
Structural Stability Strained 4-membered ringSusceptible to nucleophilic ring-opening under highly acidic conditions; requires rapid purification[3].

Part 2: Validated Purification Protocol

To prevent column fouling and ensure maximum resolution, this self-validating protocol utilizes a dry-loading technique and a shallow gradient.

Objective: Isolate 1-(4-Nitro-benzenesulfonyl)-azetidine from crude reaction mixtures (typically containing unreacted nosyl chloride and azetidine byproducts).

Phase 1: Self-Validating TLC Preparation

  • Spot the crude mixture, pure 4-nitrobenzenesulfonyl chloride (if available), and the starting azetidine on a normal-phase silica TLC plate.

  • Develop the plate in a 20% Ethyl Acetate (EtOAc) in Hexanes solvent system.

  • Validation Check: The nosyl-azetidine should appear as a distinct, strongly UV-active spot (254 nm) at an Rf of ~0.25–0.35. Nosyl chloride typically runs higher (Rf ~0.5). If the separation between the two spots (ΔRf) is less than 0.15, reduce the EtOAc concentration to 10% to ensure adequate resolution during flash chromatography[3].

Phase 2: Dry Loading (Critical Step)

  • Dissolve the crude reaction mixture in a minimum volume of Dichloromethane (DCM).

  • Add a purified diatomaceous earth (e.g., Biotage HM-N) or standard silica gel to the solution at a 1:3 (sample:adsorbent) mass ratio[2].

  • Evaporate the DCM completely under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.

    • Causality: Removing all strong solvent prevents a "solvent plug" effect that causes premature band elution, and eliminates the risk of the crystalline sulfonamide crashing out at the column head[2].

  • Pack the dry powder into an empty loading cartridge and attach it to the pre-equilibrated flash column.

Phase 3: Gradient Elution & Fractionation

  • Equilibrate a high-capacity silica flash column with 100% Hexanes.

  • Run a shallow gradient: 0% to 30% EtOAc over 15 Column Volumes (CVs) at a linear velocity of ~5 cm/min[3].

  • Monitor absorbance at 254 nm (primary for the nitroaromatic chromophore) and 280 nm (secondary).

  • Validation Check: Re-analyze the apex fractions via TLC against the initial reference spots to confirm purity before pooling and concentrating[1].

Part 3: Diagnostic Q&A (Troubleshooting Guides)

Q: My product is co-eluting with unreacted 4-nitrobenzenesulfonyl chloride. How do I separate them? A: Causality: 4-Nitrobenzenesulfonyl chloride is highly non-polar but will streak into the product band if the gradient slope is too steep. Solution: Optimize the solvent system. Use a shallower gradient (e.g., 5% to 20% EtOAc in Hexanes over 15 CVs). If co-elution persists, switch to orthogonal selectivity, such as Toluene/EtOAc. Toluene leverages π-π interactions with the nitroaromatic rings to differentiate the chloride from the azetidine sulfonamide[4].

Q: I observe severe peak tailing and broad elution bands. What is causing this? A: Causality: The highly polar sulfonamide oxygens and the nitro group can hydrogen-bond strongly with active silanol (Si-OH) sites on standard silica gel, causing the compound to drag as it moves down the column. Solution: First, ensure your column is not overloaded. If loading is optimal, consider switching to an amide-modified or aminopropyl-packed stationary phase. These phases provide better peak shapes for sulfonamides by shielding active silanols[4]. Alternatively, adding a small modifier (like 1% DCM) to the mobile phase can help sharpen the peak.

Q: The backpressure spikes immediately after injection, and my separation fails. A: Causality: 1-(4-Nitro-benzenesulfonyl)-azetidine is highly crystalline. If you liquid-load the sample using a strong solvent (like DCM or THF) onto a column equilibrated in Hexanes, the compound will rapidly precipitate (crash out) at the column head as the strong solvent diffuses into the mobile phase, causing a physical blockage[2]. Solution: Implement the dry loading strategy detailed in the protocol above. By pre-adsorbing the compound onto a solid support, you ensure gradual, continuous dissolution into the mobile phase[2].

Q: I am losing product mass, and I see a highly polar spot on the TLC that won't elute. A: Causality: While the nosyl group stabilizes the amine, azetidines possess significant ring strain (~26 kcal/mol). Under highly acidic conditions or prolonged exposure to active silica, nucleophilic ring-opening can occur. Solution: Minimize the time the compound spends on the column by using optimized, fast flash chromatography (10-15 minutes)[3]. Avoid using highly protic or nucleophilic mobile phases (like Methanol) if degradation is suspected; stick strictly to Hexane/EtOAc[1].

Part 4: Troubleshooting Decision Matrix

Use the following logical workflow to rapidly diagnose and resolve poor separations during your purification runs.

TroubleshootingWorkflow Start Chromatography Anomaly Coelution Co-elution with Nosyl Chloride Start->Coelution Tail Peak Tailing / Broad Bands Start->Tail Pressure High Backpressure / Precipitation Start->Pressure Sol1 Shallow Gradient (5-30% EtOAc) Coelution->Sol1 Step 1 Sol3 Amide-modified Stationary Phase Tail->Sol3 Sol4 Dry Loading (Celite/HM-N) Pressure->Sol4 Sol2 Orthogonal Selectivity (Toluene/EtOAc) Sol1->Sol2 If unresolved

Figure 1: Diagnostic decision tree for troubleshooting standard flash chromatography issues.

References

  • 5 Steps to successful flash chromatography. Biotage. Available at:[Link]

  • Biotage Flash Cartridge User Guide. Biotage / UCSB. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. ACS Publications. Available at:[Link]

Sources

Optimization

Minimizing degradation of 1-(4-Nitro-benzenesulfonyl)-azetidine during long-term storage

Welcome to the technical support center for 1-(4-Nitro-benzenesulfonyl)-azetidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(4-Nitro-benzenesulfonyl)-azetidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during storage and handling.

I. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and stability of 1-(4-Nitro-benzenesulfonyl)-azetidine.

Q1: What are the optimal storage conditions for 1-(4-Nitro-benzenesulfonyl)-azetidine to ensure long-term stability?

A1: For maximal shelf-life, 1-(4-Nitro-benzenesulfonyl)-azetidine should be stored in a cool, dry, and dark environment.[1] The recommended storage temperature is refrigerated (2°C - 8°C).[1] It is crucial to keep the container tightly sealed to prevent moisture absorption, as the compound is moisture-sensitive.[1][2][3] Inert atmosphere packaging, such as under argon or nitrogen, is highly recommended to minimize oxidative degradation.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for 1-(4-Nitro-benzenesulfonyl)-azetidine are hydrolysis of the sulfonamide bond and decomposition of the nitroaromatic group. The strained four-membered azetidine ring can also be susceptible to ring-opening reactions, particularly under acidic conditions.[4]

Q3: How can I detect degradation in my sample of 1-(4-Nitro-benzenesulfonyl)-azetidine?

A3: The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[5] A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products are clear indicators of instability. Visual inspection for color change (e.g., darkening) or changes in physical state can also suggest degradation, but these are not quantitative measures.

Q4: Is 1-(4-Nitro-benzenesulfonyl)-azetidine sensitive to light?

A4: Yes, compounds containing a nitroaromatic group can be sensitive to light (photosensitive).[6] Long-term exposure to UV or ambient light can catalyze the degradation of the nitro group. Therefore, it is essential to store the compound in an amber or opaque container to protect it from light.[6]

Q5: What type of container is best for storing this compound?

A5: A tightly sealed, amber glass vial or bottle is the preferred container.[1] For larger quantities, high-density polyethylene (HDPE) or other chemically resistant plastic containers can be used, provided they are opaque and have a secure, moisture-proof seal.[7][8][9]

II. Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the handling and storage of 1-(4-Nitro-benzenesulfonyl)-azetidine.

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected loss of potency or decreased reaction yield. Degradation of the reagent due to improper storage.1. Verify Storage Conditions: Ensure the compound is stored at 2°C - 8°C in a tightly sealed, opaque container. 2. Perform Purity Analysis: Use HPLC to determine the current purity of the reagent stock. 3. Purchase Fresh Reagent: If significant degradation is confirmed, it is best to use a fresh batch of the compound for critical experiments.
Discoloration of the solid compound (e.g., from off-white/yellow to brown). Thermal decomposition or photodecomposition of the nitroaromatic group.1. Review Storage History: Check for any instances of exposure to high temperatures or prolonged light exposure. 2. Implement Light Protection: Store the compound in an amber vial or wrap the container in aluminum foil. 3. Assess Purity: A color change often indicates significant degradation. Confirm with HPLC analysis.
Clumping or caking of the solid. Moisture absorption.1. Improve Sealing: Ensure the container cap is tightly secured. Consider using parafilm to create a better seal. 2. Use a Desiccator: Store the container in a desiccator, especially in humid environments. 3. Dry Before Use: If moisture absorption is suspected, the compound can be dried under vacuum, but care must be taken to avoid thermal decomposition.
Appearance of new, unidentified peaks in HPLC analysis. Formation of degradation products.1. Identify Degradants: If possible, use techniques like LC-MS to identify the structures of the degradation products. This can help pinpoint the degradation pathway (e.g., hydrolysis, ring-opening). 2. Adjust Storage/Handling: Based on the identified degradants, modify storage conditions (e.g., use an inert atmosphere to prevent oxidation).
Inconsistent analytical results between aliquots. Non-homogeneity of the sample due to localized degradation.1. Homogenize Sample: Before taking an aliquot, ensure the entire sample is at a uniform temperature and gently mix if possible (avoid vigorous shaking). 2. Aliquot Upon Receipt: To prevent repeated exposure of the bulk material to ambient conditions, it is best practice to aliquot the compound into smaller, single-use vials upon receipt.

III. Scientific Integrity & Logic: Understanding Degradation

Key Degradation Pathways

The stability of 1-(4-Nitro-benzenesulfonyl)-azetidine is influenced by its key structural features: the sulfonamide linkage, the nitroaromatic ring, and the strained azetidine ring.

  • Hydrolysis of the Sulfonamide Bond: The sulfur-nitrogen bond in sulfonamides can be susceptible to hydrolysis, especially under acidic or basic conditions, to yield 4-nitrobenzenesulfonic acid and azetidine.[10][11] While generally stable at neutral pH, prolonged exposure to moisture can facilitate this degradation pathway.[10]

  • Degradation of the Nitroaromatic Group: Nitroaromatic compounds can undergo thermal decomposition.[12][13][14] At elevated temperatures, the C-NO2 bond can break.[13][15] Photodecomposition is also a concern, where UV light can initiate reactions leading to the reduction of the nitro group or other rearrangements.

  • Azetidine Ring-Opening: The four-membered azetidine ring is strained and can undergo ring-opening reactions, particularly in the presence of strong acids or nucleophiles.[4] Protonation of the azetidine nitrogen can make the ring more susceptible to nucleophilic attack.[4]

Potential Degradation Pathways cluster_products Degradation Products 1-(4-Nitro-benzenesulfonyl)-azetidine 1-(4-Nitro-benzenesulfonyl)-azetidine Hydrolysis Hydrolysis 1-(4-Nitro-benzenesulfonyl)-azetidine->Hydrolysis Moisture, pH Thermal/Photo Decomposition Thermal/Photo Decomposition 1-(4-Nitro-benzenesulfonyl)-azetidine->Thermal/Photo Decomposition Heat, Light Ring-Opening Ring-Opening 1-(4-Nitro-benzenesulfonyl)-azetidine->Ring-Opening Acid, Nucleophiles 4-Nitrobenzenesulfonic Acid + Azetidine 4-Nitrobenzenesulfonic Acid + Azetidine Hydrolysis->4-Nitrobenzenesulfonic Acid + Azetidine Reduced Nitro Species Reduced Nitro Species Thermal/Photo Decomposition->Reduced Nitro Species Ring-Opened Adducts Ring-Opened Adducts Ring-Opening->Ring-Opened Adducts

Caption: Potential Degradation Pathways for 1-(4-Nitro-benzenesulfonyl)-azetidine.

IV. Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of 1-(4-Nitro-benzenesulfonyl)-azetidine. Method optimization may be required based on the specific HPLC system and column used.

Objective: To determine the purity of a 1-(4-Nitro-benzenesulfonyl)-azetidine sample and detect the presence of any degradation products.

Materials:

  • 1-(4-Nitro-benzenesulfonyl)-azetidine sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (optional, for pH adjustment)

  • Volumetric flasks

  • Pipettes

  • HPLC vials

  • 0.22 µm syringe filters

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Degas both mobile phases before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of a reference standard of 1-(4-Nitro-benzenesulfonyl)-azetidine into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a stock solution of 1 mg/mL.

    • Prepare a working standard solution of approximately 0.1 mg/mL by diluting the stock solution.

  • Sample Solution Preparation:

    • Prepare a sample solution in the same manner as the standard solution, using the 1-(4-Nitro-benzenesulfonyl)-azetidine sample to be tested.

  • HPLC Conditions:

    • Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Gradient elution (example):

      • 0-15 min: 20% B to 80% B

      • 15-20 min: Hold at 80% B

      • 20-21 min: 80% B to 20% B

      • 21-25 min: Re-equilibrate at 20% B

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

  • Analysis:

    • Inject the standard solution to determine the retention time of the main peak.

    • Inject the sample solution.

    • Analyze the chromatogram for the area of the main peak and any impurity peaks.

  • Calculation of Purity:

    • Purity (%) = (Area of main peak in sample / Total area of all peaks in sample) x 100

HPLC Purity Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile Phase Prep Mobile Phase Prep Standard Solution Prep Standard Solution Prep Mobile Phase Prep->Standard Solution Prep Sample Solution Prep Sample Solution Prep Standard Solution Prep->Sample Solution Prep HPLC Injection HPLC Injection Sample Solution Prep->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation UV Detection UV Detection Chromatographic Separation->UV Detection Peak Integration Peak Integration UV Detection->Peak Integration Purity Calculation Purity Calculation Peak Integration->Purity Calculation Report Generation Report Generation Purity Calculation->Report Generation

Caption: HPLC Purity Analysis Workflow.

V. References

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC.

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC.

  • Zhu, W. (n.d.). THERMAL HAZARD ANALYSIS OF NITROAROMATIC COMPOUNDS. OAKTrust.

  • Manaa, M. R. (2007). Mechanism of Thermal Unimolecular Decomposition of TNT (2,4,6-Trinitrotoluene): A DFT Study. The Journal of Physical Chemistry A, 111(42), 10752–10759.

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264–271.

  • Royal Chemical. (2023, March 27). Liquid Chemical Packaging Materials Compared.

  • ISHN. (2025, February 12). How to Choose the Right Packaging for Chemical Safety and Compliance.

  • Integrated Liner Technologies. (2024, April 11). Chemical Packaging Types.

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate.

  • Smolecule. (n.d.). Storage Stability of Azetidine-containing Compounds.

  • Benchchem. (n.d.). Application Notes & Protocols: Assay Development for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.

  • ChemicalBook. (n.d.). 4-Nitrobenzenesulfonyl chloride.

  • ChemicalBook. (2026, January 13). 4-Nitrobenzenesulfonyl chloride.

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.

  • Denton, R. M., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1594–1599.

Sources

Troubleshooting

Technical Support Center: Strategies for Overcoming Steric Hindrance in the Cross-Coupling of 1-(4-Nitro-benzenesulfonyl)-azetidine

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the palladium-catalyzed cross-coupling of 1-(4-nitro-benzenesulfonyl)-azetidine, particularly when dealing with sterically demanding coupling partners. The inherent ring strain of the azetidine core, combined with the steric bulk of the nosyl protecting group and potentially hindered aryl halides, presents a unique set of synthetic hurdles. This resource is designed to provide both theoretical understanding and practical solutions to navigate these complexities successfully.

Frequently Asked Questions (FAQs)

Q1: Why is the cross-coupling of 1-(4-nitro-benzenesulfonyl)-azetidine so challenging, especially with hindered aryl halides?

A1: The primary challenge arises from a combination of steric and electronic factors. The 1-(4-nitro-benzenesulfonyl) or "nosyl" group, while being an excellent electron-withdrawing group that can stabilize the azetidine ring, is also sterically bulky.[1] This bulkiness, in conjunction with the inherent strain of the four-membered azetidine ring (approximately 25.4 kcal/mol), can significantly hinder the approach of the palladium catalyst and the aryl halide to the azetidine nitrogen.[1] When the aryl halide itself is sterically encumbered (e.g., with ortho-substituents), this creates a highly congested transition state, slowing down or even preventing the desired C-N bond formation.

Q2: What are the most common side reactions to watch out for?

A2: The most prevalent side reactions include:

  • Azetidine Ring-Opening: The strained azetidine ring is susceptible to nucleophilic attack, which can be exacerbated by certain reaction conditions.[1] Strong bases or high temperatures can promote ring-opening, leading to undesired byproducts.

  • Hydrodehalogenation of the Aryl Halide: This occurs when the aryl halide is reduced, removing the halogen atom and replacing it with a hydrogen atom. This is often a competitive pathway, especially with less reactive amines.[2]

  • Catalyst Decomposition: The palladium catalyst can decompose under harsh reaction conditions, leading to a loss of catalytic activity and incomplete conversion.

Q3: Can I use a different protecting group on the azetidine to reduce steric hindrance?

A3: Yes, a different protecting group could be considered. However, the choice of protecting group involves a trade-off between steric bulk, electronic effects, and stability. While a smaller protecting group might reduce steric hindrance, it may not provide the same level of stability to the azetidine ring as the nosyl group. The strong electron-withdrawing nature of the nosyl group helps to stabilize the azetidine ring against nucleophilic attack.[1] If a different protecting group is chosen, the stability of the azetidine under the planned reaction conditions must be carefully evaluated.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the cross-coupling of 1-(4-nitro-benzenesulfonyl)-azetidine.

Problem 1: Low or No Conversion of Starting Materials
Potential Cause Troubleshooting Steps & Explanation
Insufficient Catalyst Activity Solution: Switch to a more active catalyst system. For sterically hindered couplings, bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[2][3] Consider using advanced generation Buchwald ligands such as XPhos, SPhos, or RuPhos.[4]
Inappropriate Ligand Choice Solution: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For sterically demanding substrates, ligands with a large "bite angle" can be beneficial. A systematic ligand screening is recommended.
Incorrect Base Selection Solution: The base is critical for deprotonating the amine and regenerating the active catalyst. For substrates sensitive to strong bases, weaker bases like Cs₂CO₃ or K₃PO₄ should be considered, although this may require higher reaction temperatures.[5] For more robust systems, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is often effective.[5]
Low Reaction Temperature Solution: Sterically hindered reactions often require higher temperatures to overcome the activation energy barrier. Gradually increase the reaction temperature, monitoring for any signs of decomposition.
Solvent Effects Solution: The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species. Toluene and dioxane are commonly used solvents for Buchwald-Hartwig reactions.[5] In some cases, a more polar solvent may be beneficial, but care must be taken to avoid solvents that can coordinate to the palladium and inhibit catalysis, such as acetonitrile or pyridine.[5]
Problem 2: Formation of Significant Side Products (e.g., Ring-Opening)
Potential Cause Troubleshooting Steps & Explanation
Harsh Reaction Conditions Solution: High temperatures and strong bases can promote the ring-opening of the azetidine. If ring-opening is observed, try lowering the reaction temperature and/or switching to a weaker base.
Nucleophilic Attack by Base Solution: If a strongly nucleophilic base is being used, it may directly attack the azetidine ring. Switch to a non-nucleophilic base such as NaOt-Bu or Cs₂CO₃.
Prolonged Reaction Time Solution: Even under milder conditions, prolonged exposure to the reaction mixture can lead to gradual decomposition. Monitor the reaction progress closely and work up the reaction as soon as the starting materials have been consumed.

Key Experimental Protocols

The following protocols provide a starting point for the cross-coupling of 1-(4-nitro-benzenesulfonyl)-azetidine with a sterically hindered aryl halide. Optimization of these conditions for your specific substrates is highly recommended.

Protocol 1: General Procedure for Buchwald-Hartwig Cross-Coupling

Materials:

  • 1-(4-Nitro-benzenesulfonyl)-azetidine

  • Sterically hindered aryl halide (e.g., 2-bromo-m-xylene)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Bulky phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOt-Bu or Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst and the phosphine ligand.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the base, 1-(4-nitro-benzenesulfonyl)-azetidine, and the aryl halide.

  • Add the anhydrous solvent via syringe.

  • Place the sealed tube in a preheated oil bath and stir for the desired time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary: Representative Catalyst and Ligand Screening

The following table provides a hypothetical summary of a catalyst and ligand screen for the coupling of 1-(4-nitro-benzenesulfonyl)-azetidine with 2-bromo-m-xylene. This data is illustrative and serves as a guide for experimental design.

Entry Palladium Source Ligand Base Solvent Temp (°C) Yield (%)
1Pd(OAc)₂P(t-Bu)₃NaOt-BuToluene10025
2Pd₂(dba)₃XPhosNaOt-BuToluene10085
3Pd₂(dba)₃SPhosNaOt-BuDioxane11090
4Pd₂(dba)₃RuPhosCs₂CO₃Dioxane12075

Visualizing the Challenge: Steric Hindrance in the Catalytic Cycle

The following diagram illustrates the key steps in the Buchwald-Hartwig catalytic cycle and highlights where steric hindrance can impede the reaction.

Buchwald_Hartwig_Steric_Hindrance Pd0 Pd(0)L OxAdd Oxidative Addition (Hindered by bulky Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L) OxAdd->PdII AmineCoord Amine Coordination (Hindered by Nosyl-Azetidine) PdII->AmineCoord Nosyl-Azetidine AmineComplex [Ar-Pd(II)(Amine)-X(L)] AmineCoord->AmineComplex Deprotonation Deprotonation AmineComplex->Deprotonation Base AmidoComplex Ar-Pd(II)-Amido(L) Deprotonation->AmidoComplex RedElim Reductive Elimination (Hindered by bulky groups) AmidoComplex->RedElim Product Ar-N(Azetidine-Nosyl) RedElim->Product Product->Pd0 Catalyst Regeneration

Buchwald-Hartwig catalytic cycle highlighting steric hindrance points.

Logical Workflow for Troubleshooting

This flowchart provides a step-by-step decision-making process for addressing common issues in the cross-coupling reaction.

Troubleshooting_Workflow Start Start: Low Yield or No Reaction CheckCatalyst Is the catalyst system optimized for hindered coupling? Start->CheckCatalyst OptimizeCatalyst Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos). Use a more active Pd precatalyst. CheckCatalyst->OptimizeCatalyst No CheckBase Is the base appropriate? CheckCatalyst->CheckBase Yes OptimizeCatalyst->CheckBase OptimizeBase If ring-opening, use weaker base (Cs₂CO₃). If no reaction, try stronger, non-nucleophilic base (NaOt-Bu). CheckBase->OptimizeBase No CheckTempSolvent Are temperature and solvent optimal? CheckBase->CheckTempSolvent Yes OptimizeBase->CheckTempSolvent OptimizeTempSolvent Increase temperature incrementally. Screen alternative solvents (Toluene, Dioxane). CheckTempSolvent->OptimizeTempSolvent No Success Successful Coupling CheckTempSolvent->Success Yes OptimizeTempSolvent->Success

A logical workflow for troubleshooting azetidine cross-coupling.

References

  • BenchChem. (2025). Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core. BenchChem Technical Support.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Carreira, E. M., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 6(5), 789–799. [Link]

  • BenchChem. (2025). How to prevent the ring-opening of azetidines during subsequent reactions. BenchChem Technical Support.
  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Organic Chemistry Portal. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. [Link]

  • Sigma-Aldrich. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem Technical Support.
  • Rawal, V. H., et al. (2011). Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B. Angewandte Chemie International Edition, 50(29), 6640–6643. [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of azetidines.
  • ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides ….
  • The Hartwig Group. (n.d.). Publications. The Hartwig Group at UC Berkeley. [Link]

  • ResearchGate. (2026). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Request PDF.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Szostak, M., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(12), 5429–5519.
  • Journal of Organic Chemistry. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry.
  • University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP.
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • ResearchGate. (2019). How to overcome Steric Hindrance?.
  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham Research Portal.
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Google Patents. (1990). US4966979A - Process for synthesis of azetidine and novel intermediates therefor.
  • Buchwald, S. L., et al. (2015). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society, 137(28), 9031–9034. [Link]

  • Beilstein Journals. (2025). Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives. Beilstein Journal of Organic Chemistry.
  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry.
  • National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC.
  • Buchwald, S. L., et al. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles. Journal of the American Chemical Society, 134(37), 15483–15486.
  • MDPI. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. MDPI.

Sources

Optimization

Technical Support Center: Catalyst Optimization for 1-(4-Nitro-benzenesulfonyl)-azetidine C-H Activation

Welcome to the Advanced Synthesis Support Portal. This guide is specifically engineered for researchers and drug development professionals troubleshooting the palladium-catalyzed C(sp³)–H functionalization of 1-(4-nitro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. This guide is specifically engineered for researchers and drug development professionals troubleshooting the palladium-catalyzed C(sp³)–H functionalization of 1-(4-nitro-benzenesulfonyl)-azetidines.

Azetidines are highly privileged motifs in medicinal chemistry due to their ability to improve pharmacokinetic properties, but their functionalization is notoriously difficult. The inherent ring strain of azetidines (~25.4 kcal/mol)[1] combined with the strong electron-withdrawing nature of the 4-nitrobenzenesulfonyl (nosyl) group creates a highly sensitive system prone to degradation, catalyst poisoning, and poor regioselectivity.

Part 1: Diagnostic Workflow for Azetidine C-H Activation

Before adjusting your reaction parameters, use the diagnostic logic tree below to identify the root cause of failure in your catalytic cycle.

TroubleshootingWorkflow Start Issue: Low Yield in Nosyl-Azetidine C-H Activation CheckPd Is Pd-black precipitating early in the reaction? Start->CheckPd PdYes Catalyst Deactivation (Off-cycle Pd(0)) CheckPd->PdYes Yes PdNo Check Mass Balance via GC/MS or NMR CheckPd->PdNo No FixPd Action: Add MPAA ligand, Switch to HFIP solvent, or lower temp to 80°C PdYes->FixPd CheckRO Is starting material consumed but product yield is low? PdNo->CheckRO ROYes Ring-Opening / Nosyl Cleavage (Strain-Release Degradation) CheckRO->ROYes Yes RONo Poor Reactivity (High Activation Barrier) CheckRO->RONo No FixRO Action: Use milder base (Ag2CO3), Avoid nucleophilic additives ROYes->FixRO FixReactivity Action: Increase Pd loading, Switch to Pd(TFA)2 or use stronger oxidant (PhI(OAc)2) RONo->FixReactivity

Diagnostic workflow for troubleshooting low yields in Pd-catalyzed azetidine C-H activation.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I observing massive palladium black precipitation and low conversion?

The Causality: Palladium black indicates the irreversible reduction of your active Pd(II) catalyst to insoluble Pd(0) aggregates. In azetidine C-H activation, this typically occurs when the rate of C-H insertion is slower than the rate of catalyst degradation. The nosyl group is highly electron-withdrawing, which drastically reduces the Lewis basicity of the azetidine nitrogen, preventing it from effectively coordinating and stabilizing the Pd center during the transition state. The Solution:

  • Ligand Stabilization: Introduce a Mono-Protected Amino Acid (MPAA) ligand, such as N-acetyl-L-tert-leucine. MPAAs act as bidentate X,L-type ligands that accelerate C-H cleavage via a Concerted Metalation-Deprotonation (CMD) pathway while preventing Pd(0) aggregation[2].

  • Solvent Switch: Transition from standard solvents (like DCE or Toluene) to Hexafluoroisopropanol (HFIP). HFIP is strongly hydrogen-bond donating and poorly nucleophilic; it stabilizes cationic Pd intermediates without coordinating to the metal center and poisoning it.

Q2: My reaction yields primarily the ring-opened acyclic sulfonamide instead of the C-H activated product. How do I prevent this?

The Causality: You are battling thermodynamics. The azetidine ring possesses ~25.4 kcal/mol of ring strain[1]. When the palladium inserts into the C-H bond, the resulting palladacycle is highly strained. If the reaction temperature is too high, or if a strong nucleophile is present, the system undergoes a strain-release pathway. The 4-nitrobenzenesulfonyl group is an excellent leaving group, which facilitates the undesired β-carbon elimination or nucleophilic ring-opening. The Solution:

  • Temperature Control: Strictly cap the reaction temperature at 80 °C. The activation energy for ring-opening is often reached above 100 °C.

  • Oxidant/Base Tuning: Avoid nucleophilic bases (e.g., KOAc, NaOtBu). Switch to mild, non-nucleophilic oxidants/bases like Ag₂CO₃ or PhI(OAc)₂ (which promotes rapid Pd(II) to Pd(IV) oxidation, accelerating reductive elimination before ring-opening can occur)[3].

Q3: How do I achieve regiocontrol (α- vs. β- C-H activation) on the azetidine ring?

The Causality: The nosyl group lacks the strong directing ability of an 8-aminoquinoline or picolinamide group[4]. Without a strong directing group, Pd will default to the most sterically accessible or electronically activated C-H bond, often leading to a mixture of α- and β-functionalization. The Solution: Regioselectivity must be enforced via steric tethering or transient directing groups. If functionalizing the α-position, utilize chiral phosphoric acids combined with a thioamide or transient imine director[2]. For β-arylation, bulky bidentate ligands (e.g., substituted phenanthrolines) are required to sterically block the α-position.

Part 3: Quantitative Catalyst Optimization Data

The following table summarizes a standardized optimization matrix for the C(sp³)–H arylation of 1-(4-nitro-benzenesulfonyl)-azetidine with iodobenzene. Note how the synergy between Pd(TFA)₂, MPAA ligands, and HFIP suppresses ring-opening and maximizes yield.

EntryCatalyst (10 mol%)Ligand (20 mol%)SolventTemp (°C)Additive / BaseYield (%)Primary Failure Mode
1Pd(OAc)₂NoneDCE110AgOAc12Pd-black precipitation
2Pd(OAc)₂N-Ac-L-tert-LeucineDCE110AgOAc35Ring-opening degradation
3Pd(TFA)₂N-Ac-L-tert-LeucineHFIP80Ag₂CO₃78 Optimal Conditions
4Pd(TFA)₂N-Ac-L-tert-LeucineHFIP110Ag₂CO₃45Strain-release ring-opening
5Pd(TFA)₂NoneHFIP80Ag₂CO₃22Poor reactivity (No CMD)

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and diagnose failures accurately, use this self-validating Standard Operating Procedure (SOP) for high-throughput screening of the C-H activation.

Objective: Pd-catalyzed C-H arylation of 1-(4-nitro-benzenesulfonyl)-azetidine.

Step 1: Baseline Establishment (The "t=0" Control)

  • In a nitrogen-filled glovebox, weigh 0.1 mmol of 1-(4-nitro-benzenesulfonyl)-azetidine and 0.05 mmol of 1,3,5-trimethoxybenzene (internal standard) into a 1-dram vial.

  • Dissolve in 0.5 mL of HFIP.

  • Validation Check: Remove a 10 µL aliquot, dilute in CDCl₃, and acquire a ¹H NMR spectrum. The integration ratio between the azetidine protons and the internal standard establishes your baseline mass balance, ensuring that any subsequent loss of material is accurately tracked as degradation rather than weighing error.

Step 2: Catalyst Pre-Complexation

  • In a separate vial, combine Pd(TFA)₂ (10 mol%, 0.01 mmol) and N-Ac-L-tert-Leucine (20 mol%, 0.02 mmol) in 0.5 mL of HFIP.

  • Stir at room temperature for 15 minutes until the solution turns a homogeneous pale orange.

  • Causality: Pre-complexation ensures the active X,L-bound Pd(II) species is formed before exposure to the strained substrate, preventing unligated Pd from nucleophilically attacking the azetidine ring.

Step 3: Reaction Execution

  • Transfer the pre-complexed catalyst solution to the substrate vial.

  • Add the aryl iodide (0.15 mmol) and Ag₂CO₃ (0.15 mmol).

  • Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at exactly 80 °C in a pre-equilibrated aluminum heating block for 24 hours.

Step 4: Quench and Quantitative Analysis

  • Cool the reaction to room temperature. Dilute with 2 mL of EtOAc and filter through a short pad of Celite to remove silver salts and any precipitated palladium.

  • Concentrate the filtrate under reduced pressure.

  • Validation Check: Dissolve the crude mixture in CDCl₃ and acquire a ¹H NMR spectrum. Calculate the conversion of the starting material and the yield of the product relative to the 1,3,5-trimethoxybenzene internal standard.

    • Diagnostic: If conversion is 90% but product yield is 20%, inspect the NMR for vinylic protons (δ 5.5–6.5 ppm), which definitively confirms strain-release ring-opening has occurred.

References

  • Polycyclic Azetidines and Pyrrolidines via Palladium-Catalyzed Intramolecular Amination of Unactivated C(sp3)–H Bonds Organic Letters - ACS Publications URL:[Link][3]

  • Enantioselective amine α-functionalization via palladium-catalysed C-H arylation of thioamides Nature Chemistry URL:[Link][2]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation Journal of the American Chemical Society URL:[Link][4]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle RSC Publishing URL:[Link][1]

Sources

Troubleshooting

Resolving NMR peak overlaps in 1-(4-Nitro-benzenesulfonyl)-azetidine crude spectra

Technical Support Center: A Guide to Resolving NMR Peak Overlaps Topic: For: Researchers, scientists, and drug development professionals. Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analyti...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: A Guide to Resolving NMR Peak Overlaps

Topic:

For: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. However, spectra of crude reaction mixtures, such as that of 1-(4-nitro-benzenesulfonyl)-azetidine, often present challenges due to overlapping signals. This guide provides a systematic, question-and-answer-based approach to troubleshoot and resolve these peak overlaps, ensuring accurate spectral interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for 1-(4-nitro-benzenesulfonyl)-azetidine and why do my peaks overlap?

A1: The expected ¹H NMR chemical shifts for 1-(4-nitro-benzenesulfonyl)-azetidine are influenced by the electron-withdrawing nature of the 4-nitrobenzenesulfonyl group and the strained azetidine ring. The aromatic protons on the nitrophenyl group typically appear as two distinct multiplets in the downfield region, while the azetidine protons are located more upfield.

Predicted ¹H NMR Chemical Shifts for 1-(4-Nitro-benzenesulfonyl)-azetidine

Proton AssignmentPredicted Chemical Shift (ppm) in CDCl₃Predicted MultiplicityNumber of Protons
Aromatic (ortho to SO₂)~ 8.4Doublet (d)2H
Aromatic (meta to SO₂)~ 8.2Doublet (d)2H
Azetidine (CH₂)~ 4.2Triplet (t)4H
Azetidine (CH₂)~ 2.4Quintet2H

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

Peak overlap in the crude spectrum is common and can be attributed to several factors:

  • Presence of Impurities: Unreacted starting materials, byproducts, and residual solvents can have signals that resonate in the same regions as the product peaks.[1] Common impurities in syntheses involving nosyl groups and azetidines can include starting materials and byproducts from side reactions.[2][3][4]

  • Second-Order Effects: When the chemical shift difference between two coupled protons is small (approaching their coupling constant), second-order effects can lead to complex and overlapping multiplets.

  • Limited Dispersal of Chemical Shifts: In some solvents, the chemical shifts of different protons may not be sufficiently dispersed, leading to accidental overlap.[5]

Q2: I have significant peak overlap in my crude ¹H NMR spectrum. What is the first and simplest step I can take to resolve this?

A2: The most straightforward initial approach is to alter the NMR solvent.[5][6] Different solvents can induce changes in the chemical shifts of the analyte's protons due to varying solvent-solute interactions and magnetic anisotropy effects.[7][8] For instance, switching from a non-polar solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or a more polar solvent like DMSO-d₆ can often resolve overlapping signals.[5]

Protocol for Solvent Change:

  • Sample Preparation: Prepare a new NMR sample by dissolving a small amount of the crude product in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum in the new solvent.

  • Analysis: Compare the new spectrum with the original one to see if the peak overlap has been resolved.

Q3: Changing the solvent didn't fully resolve the overlap. What other simple experimental parameter can I adjust?

A3: Varying the temperature at which the NMR data is collected can be a powerful tool for resolving overlapping peaks.[9] Changes in temperature can affect molecular conformations and the rates of chemical exchange processes, which in turn can alter chemical shifts.[10][11] This is particularly effective for molecules with flexible components or those involved in hydrogen bonding.[9]

Protocol for Variable Temperature (VT) NMR:

  • Instrument Setup: On a spectrometer equipped with a variable temperature unit, set the initial temperature to room temperature (e.g., 298 K).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum.

  • Temperature Variation: Incrementally increase or decrease the temperature (e.g., in 10 K steps) and acquire a spectrum at each new temperature. A typical range to explore could be from 298 K up to 338 K, or lower if the solvent allows.

  • Analysis: Observe the changes in chemical shifts and peak resolution as a function of temperature.[12]

Q4: The simple methods are not sufficient. What are Lanthanide Shift Reagents and can they help?

A4: Lanthanide shift reagents (LSRs) are paramagnetic complexes that can be added to an NMR sample to induce large changes in the chemical shifts of the analyte's protons.[13][14][15] The magnitude of this induced shift is dependent on the distance and angle between the lanthanide ion and the specific proton, which can effectively spread out a crowded spectrum.[16] LSRs are particularly useful for molecules with Lewis basic sites (like the nitrogen in the azetidine ring) that can coordinate to the lanthanide ion.[15]

Protocol for Using Lanthanide Shift Reagents:

  • Reagent Selection: Choose an appropriate LSR. Europium-based reagents like Eu(fod)₃ typically cause downfield shifts, while praseodymium-based reagents cause upfield shifts.[14]

  • Sample Preparation: Prepare a solution of the crude product in a dry, aprotic deuterated solvent.[13]

  • Initial Spectrum: Acquire a reference ¹H NMR spectrum of the sample without the LSR.

  • Incremental Addition: Add a small, known amount of the LSR to the NMR tube, and acquire a new spectrum.

  • Titration: Continue adding small increments of the LSR and acquiring spectra until the desired peak separation is achieved.[17]

Caution: LSRs can cause line broadening, so it is important to use them judiciously.[15]

Q5: I need more definitive structural information. How can 2D NMR techniques help resolve the overlap and confirm my structure?

A5: Two-dimensional (2D) NMR experiments are powerful techniques that can resolve overlapping signals by spreading the spectrum into a second dimension.[18][19] This provides information about the connectivity between different nuclei, which is invaluable for structural elucidation.[20]

Recommended 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[21][22] Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure.[23]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[18][19] Since the ¹³C spectrum is much more dispersed than the ¹H spectrum, this is an excellent way to resolve overlapping proton signals.[24][25]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing peak overlap in the NMR spectrum of 1-(4-nitro-benzenesulfonyl)-azetidine.

G start Start: Overlapping Peaks in Crude ¹H NMR change_solvent Change Solvent (e.g., Benzene-d₆, DMSO-d₆) start->change_solvent resolved Peaks Resolved change_solvent->resolved Successful not_resolved Peaks Still Overlapped change_solvent->not_resolved Unsuccessful vt_nmr Variable Temperature (VT) NMR vt_nmr->resolved Successful not_resolved2 not_resolved2 vt_nmr->not_resolved2 Unsuccessful lsr Use Lanthanide Shift Reagents (LSRs) lsr->resolved Successful not_resolved3 not_resolved3 lsr->not_resolved3 Unsuccessful nmr_2d Acquire 2D NMR Spectra (COSY, HSQC) nmr_2d->resolved not_resolved->vt_nmr not_resolved2->lsr not_resolved3->nmr_2d

Caption: A decision-making workflow for resolving overlapping NMR peaks.

Detailed Experimental Protocols

COSY (Correlation Spectroscopy) Experiment
  • Purpose: To identify scalar-coupled protons.

  • Methodology:

    • Sample Preparation: Prepare a solution of the crude product in a deuterated solvent (e.g., CDCl₃) at a concentration of 5-10 mg/mL.

    • Instrument Setup: Tune and match the probe for ¹H. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for optimal homogeneity.

    • Acquisition Parameters (Typical for a 400 MHz spectrometer):

      • Pulse Program: cosygpqf

      • Spectral Width (SW): 10-12 ppm in both dimensions.

      • Number of Scans (NS): 2-4 per increment.

      • Number of Increments (TD in F1): 256-512.

    • Processing:

      • Apply a sine-bell or squared sine-bell window function in both dimensions.

      • Perform a two-dimensional Fourier transform.

      • Phase correct the spectrum.

      • Symmetrize the spectrum if necessary.

HSQC (Heteronuclear Single Quantum Coherence) Experiment
  • Purpose: To correlate protons with their directly attached one-bond heteronucleus (typically ¹³C).

  • Methodology:

    • Sample Preparation: Same as for the COSY experiment. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

    • Instrument Setup: Tune and match the probe for both ¹H and ¹³C. Lock and shim as for the COSY experiment.

    • Acquisition Parameters (Typical for a 400 MHz spectrometer):

      • Pulse Program: hsqcedetgpsisp2.2

      • Spectral Width (SW): 10-12 ppm in F2 (¹H) and 150-200 ppm in F1 (¹³C).

      • Number of Scans (NS): 4-8 per increment.

      • Number of Increments (TD in F1): 128-256.

      • One-bond coupling constant (¹JCH): Set to an average value of 145 Hz.

    • Processing:

      • Apply appropriate window functions (e.g., squared sine-bell in both dimensions).

      • Perform a two-dimensional Fourier transform.

      • Phase correct the spectrum.

References

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • ResearchGate. (2026, February 7). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • ACS Publications. (2005, December 23). Spec2D: A Structure Elucidation System Based on 1H NMR and H−H COSY Spectra in Organic Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

  • Mestrelab Research. (2009, June 5). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Retrieved from [Link]

  • MDPI. (2020, November 17). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Retrieved from [Link]

  • ACS Publications. (2011, January 19). Simultaneous Quantification and Identification of Individual Chemicals in Metabolite Mixtures by Two-Dimensional Extrapolated Time-Zero 1H−13C HSQC (HSQC0). Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Retrieved from [Link]

  • ResearchGate. (2021, June 10). How does 2D NMR help to elucidate chemical structure?. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link]

  • YouTube. (2020, December 31). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-1H COSY NMR. Retrieved from [Link]

  • ACS Publications. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Retrieved from [Link]

  • PMC. (2014, December 16). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

  • ACS Publications. (2019, March 27). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Retrieved from [Link]

  • JEOL. (n.d.). HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2020, September 23). How can I interpret a NMR with so much noises and peak overlaps?. Retrieved from [Link]

  • ISMRM. (n.d.). NMR Temperature and pH Measurements using a Paramagnetic Lanthanide Complex. Retrieved from [Link]

  • Freie Universität Berlin. (n.d.). Evidence by NMR of Temperature-dependent - Solvent Electric Field Effects on Proton Transfer. Retrieved from [Link]

  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • ACS Publications. (2012, August 1). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • ResearchGate. (n.d.). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, May 13). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • SciSpace. (2021, July 30). Synthesis, and studying effect of a solvent on the 1H-NMR chemical shifts of 4-Azido-N. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1-(4-Nitro-benzenesulfonyl)-azetidine vs 1-(p-toluenesulfonyl)-azetidine reactivity

1-(4-Nitro-benzenesulfonyl)-azetidine vs 1-(p-toluenesulfonyl)-azetidine: A Comprehensive Reactivity and Application Guide Azetidines—highly strained, four-membered nitrogen heterocycles—are critical building blocks in m...

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Author: BenchChem Technical Support Team. Date: April 2026

1-(4-Nitro-benzenesulfonyl)-azetidine vs 1-(p-toluenesulfonyl)-azetidine: A Comprehensive Reactivity and Application Guide

Azetidines—highly strained, four-membered nitrogen heterocycles—are critical building blocks in medicinal chemistry and drug development. However, harnessing their synthetic potential via nucleophilic ring-opening requires precise electronic activation of the cyclic nitrogen. The choice of the N-sulfonyl activating group dictates not only the kinetic threshold for ring-opening but also the downstream deprotection strategy.

This guide objectively compares the reactivity, experimental performance, and deprotection workflows of 1-(4-nitro-benzenesulfonyl)-azetidine (N-nosyl) and 1-(p-toluenesulfonyl)-azetidine (N-tosyl) to help synthetic chemists optimize their synthetic routes.

Electronic Activation & Ring-Opening Reactivity (The "Why")

The fundamental divergence in reactivity between N-nosyl and N-tosyl azetidines stems from the electronic nature of their para-substituents, which directly impacts the lowest unoccupied molecular orbital (LUMO) of the C–N bond.

  • N-Tosyl (Ts) Activation: The para-methyl group of the tosyl moiety exerts a mild electron-donating effect (+I). While the sulfonyl group provides enough electron withdrawal to activate the azetidine ring compared to an alkyl or Boc group, N-tosyl azetidines are only moderately activated. Efficient S_N2 ring-opening typically requires elevated temperatures, highly reactive nucleophiles, or the addition of Lewis acids (e.g., CaSO₄, BF₃·OEt₂) to further weaken the C–N bond[1],[2].

  • N-Nosyl (Ns) Activation: The para-nitro group is powerfully electron-withdrawing through both inductive (-I) and resonance (-M) effects. This drastically reduces the electron density on the sulfonamide nitrogen, transforming it into an exceptional leaving group. Consequently, N-nosyl azetidines undergo regioselective nucleophilic ring-opening under significantly milder conditions—often at room temperature and without Lewis acid catalysis[3].

RO_Pathway Nuc Nucleophile (e.g., R-NH2, R-SH) Aze_Ns N-Nosyl Azetidine (Highly Activated) Nuc->Aze_Ns Attacks C2/C4 Aze_Ts N-Tosyl Azetidine (Moderately Activated) Nuc->Aze_Ts Attacks C2/C4 TS_Ns Low Energy Transition State (Fast SN2, Mild Conditions) Aze_Ns->TS_Ns TS_Ts High Energy Transition State (Slower SN2, Requires Lewis Acid/Heat) Aze_Ts->TS_Ts Prod_Ns Ring-Opened Product (High Yield) TS_Ns->Prod_Ns Prod_Ts Ring-Opened Product (Variable Yield) TS_Ts->Prod_Ts

Nucleophilic Ring-Opening Pathways of N-Nosyl vs N-Tosyl Azetidines.

Deprotection Strategies: The Orthogonality Advantage

The most critical operational difference between these two protecting groups lies in their removal.

  • Tosyl Cleavage (Harsh): Removing a tosyl group from a secondary amine is notoriously difficult. It typically requires dissolving metal reductions (e.g., sodium naphthalenide, Na/NH₃) or strongly acidic conditions (e.g., MeSO₃H in TFA with thioanisole)[4],[5]. These harsh conditions are often incompatible with sensitive functional groups, epoxides, or reducible double bonds.

  • Nosyl Cleavage (Mild & Orthogonal): The N-nosyl group can be cleaved under exceptionally mild, basic conditions via aromatic nucleophilic substitution (the Fukuyama amine synthesis protocol)[6],[7]. A soft nucleophile, typically thiophenol (PhSH), attacks the electron-deficient nitroarene to form a Meisenheimer complex. Subsequent collapse extrudes sulfur dioxide (SO₂) and releases the free amine[7]. This unique mechanism makes the nosyl group completely orthogonal to acid-labile (Boc, acetals) and hydrogenolysis-labile (Cbz, benzyl) groups[6].

Fukuyama Start N-Nosyl Amine Meisenheimer Meisenheimer Complex Start->Meisenheimer + Thiolate PhS⁻ (Thiolate) Thiolate->Meisenheimer Attacks Ar Cleavage C-S Cleavage & SO2 Loss Meisenheimer->Cleavage Rearrangement Product Free Amine Cleavage->Product - SO2, -PhSAr

Fukuyama Deprotection Mechanism of the N-Nosyl Group via a Meisenheimer Complex.

Quantitative Data & Comparison

Table 1: Reactivity & Deprotection Profile Comparison

Feature1-(4-Nitro-benzenesulfonyl)-azetidine (Ns)1-(p-toluenesulfonyl)-azetidine (Ts)
Electronic Effect Strong withdrawing (-I, -M)Mild donating (+I)
Ring-Opening Conditions Mild (RT to 50°C), uncatalyzedHarsh (Heat, Lewis Acids required)
Deprotection Reagents PhSH, K₂CO₃, DMF/MeCNNa/Naphthalene, Na/NH₃, or MeSO₃H/TFA
Deprotection Temp Room Temp to 50°C-78°C to Room Temp
Orthogonality Orthogonal to Boc, Cbz, Fmoc, AcetalsNot orthogonal to reduction-labile groups

Table 2: Representative Yields for Nucleophilic Ring-Opening

NucleophileN-Protecting GroupExperimental ConditionsYield (%)
Primary Amines Nosyl (Ns)MeCN, 50°C, 12h85–95%
Primary Amines Tosyl (Ts)CaSO₄ (Lewis Acid), Heat60–75%
Electron-Rich Arenes Tosyl (Ts)Lewis Acid, DCM, RT75–90%
Thiols Nosyl (Ns)K₂CO₃, DMF, RT>90%

Self-Validating Experimental Protocols

Protocol A: Nucleophilic Ring-Opening of N-Nosyl Azetidine

This protocol utilizes the high electrophilicity of the N-nosyl azetidine to achieve ring-opening without Lewis acid catalysis.

  • Reaction Setup: In an oven-dried flask under nitrogen, dissolve 1-(4-nitro-benzenesulfonyl)-azetidine (1.0 equiv) in anhydrous acetonitrile to achieve a 0.2 M concentration. Add the nucleophile (e.g., a primary amine, 1.2 equiv).

  • Execution & Validation: Stir the mixture at 50°C. Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The highly UV-active N-nosyl azetidine starting material (R_f ~0.6) will rapidly deplete, replaced by a more polar, UV-active product spot (R_f ~0.3).

  • Workup: Once complete (typically 4–12 hours), concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography to yield the nosyl-protected linear amine.

Protocol B: Mild Deprotection of the N-Nosyl Group (Fukuyama Protocol)

This protocol demonstrates the orthogonality of the Ns group, selectively revealing the secondary amine[7].

  • Reaction Setup: To a solution of the N-nosyl ring-opened product (1.0 equiv) in DMF (0.1 M) at room temperature, add K₂CO₃ (3.0 equiv) and thiophenol (PhSH, 1.5 equiv)[6].

  • Execution & Validation: Stir the suspension at room temperature to 50°C for 2–4 hours. Validation Check: The reaction mixture will turn bright yellow, visually confirming the formation of the Meisenheimer complex and the resulting nitrophenyl thioether byproduct. TLC will confirm the complete consumption of the starting material.

  • Workup: Dilute the mixture heavily with water (to crash out the product and dissolve DMF) and extract with EtOAc (3x). Wash the combined organic layers extensively with water (5x) and brine to remove residual DMF and excess thiophenol.

  • Acid-Base Isolation: To separate the free amine from the neutral nitrophenyl thioether byproduct, extract the organic layer with 1M HCl (3x). The amine moves to the aqueous layer. Basify the aqueous layer with 2M NaOH to pH > 10, and extract the pure free amine back into Dichloromethane (DCM). Dry and concentrate.

References

  • Synthesis of 3,3-Diaryl/Heteroarylpropylamines via Nucleophilic Ring Opening of Activated Azetidines - ACS Omega -Link

  • Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection - Benchchem - Link

  • Fukuyama Amine Synthesis - Chem-Station - Link

  • Ring-Opening Reactions of the N-4-Nosyl Hough–Richardson Aziridine with Nitrogen Nucleophiles - The Journal of Organic Chemistry - Link

  • Cleavage of Activated Cyclic Amines: Unprecedented Approach toward 2-Substituted Cyclobutanones - Organic Letters - Link

  • 1-(p-Toluenesulfonyl)azetidine Product Data - Sigma-Aldrich - Link

  • Removal of the tosyl and nosyl groups - ResearchGate - Link

Sources

Comparative

A Comparative Guide to Validated HPLC Methods for Purity Analysis of 1-(4-Nitro-benzenesulfonyl)-azetidine

This guide provides a comprehensive comparison of two High-Performance Liquid Chromatography (HPLC) methods for the critical purity assessment of 1-(4-Nitro-benzenesulfonyl)-azetidine, a key intermediate in pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of two High-Performance Liquid Chromatography (HPLC) methods for the critical purity assessment of 1-(4-Nitro-benzenesulfonyl)-azetidine, a key intermediate in pharmaceutical synthesis. The selection of a robust and reliable analytical method is paramount to ensure the quality, safety, and efficacy of the final drug product. This document delves into the scientific rationale behind method selection, a detailed validation protocol according to International Council for Harmonisation (ICH) guidelines, and a comparative analysis of the methods' performance.[1][2][3][4]

The structural rigidity of the azetidine ring and the electronic properties of the nitro-benzenesulfonyl group present unique challenges and opportunities in chromatographic separation.[5][6] This guide will explore two distinct reversed-phase HPLC approaches, providing the foundational knowledge for researchers, scientists, and drug development professionals to make informed decisions for their analytical needs.

The Criticality of Method Validation in Pharmaceutical Analysis

Before delving into specific methodologies, it is crucial to understand the principle of method validation. An analytical method is not merely a set of instructions but a scientifically proven process that demonstrates its suitability for its intended purpose.[7][8][9] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the ICH, mandate rigorous validation to ensure that an analytical method is accurate, precise, specific, and robust.[1][2][10][11][12] This guide adheres to the principles outlined in ICH Q2(R1) to establish the reliability of the presented HPLC methods.[1][3][4]

Methodologies for Purity Analysis

The polarity of 1-(4-Nitro-benzenesulfonyl)-azetidine, imparted by the sulfonyl and nitro groups, balanced by the hydrocarbon framework, makes reversed-phase HPLC an ideal analytical choice.[13] We will compare a conventional C18 stationary phase with a modern polar-embedded column, which can offer alternative selectivity for polar analytes.[14]

Primary Method: Reversed-Phase HPLC on a C18 Column

This method utilizes a traditional C18 column, a workhorse in pharmaceutical analysis, for the separation of the main compound from its potential impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve 10 mg of 1-(4-Nitro-benzenesulfonyl)-azetidine reference standard in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample to be analyzed at a similar concentration using the same diluent.

    • Filter all solutions through a 0.45 µm syringe filter prior to injection.

Primary_HPLC_Method cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Weigh & Dissolve 1-(4-Nitro-benzenesulfonyl)-azetidine Diluent 50:50 ACN:H2O Filter Filter (0.45 µm) Sample->Filter Autosampler Autosampler Inject 10 µL Filter->Autosampler MobilePhaseA Mobile Phase A 0.1% Formic Acid in H2O Pump Quaternary Pump 1.0 mL/min MobilePhaseA->Pump MobilePhaseB Mobile Phase B 0.1% Formic Acid in ACN MobilePhaseB->Pump Column C18 Column 250x4.6mm, 5µm 30°C Autosampler->Column Pump->Column Detector UV-Vis Detector 254 nm Column->Detector Chromatogram Acquire Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation

Caption: Workflow for the primary HPLC method.

Alternative Method: Reversed-Phase HPLC on a Polar-Embedded Column

This alternative method employs a column with a polar-embedded group, which can provide enhanced retention and selectivity for polar compounds that may not be well-retained on a traditional C18 phase.[14]

Experimental Protocol:

  • Instrumentation: Same as the primary method.

  • Chromatographic Conditions:

    • Column: Polar-Embedded C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-3 min: 20% B

      • 3-15 min: 20% to 70% B

      • 15-20 min: 70% B

      • 20.1-25 min: 20% B (re-equilibration)

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Same as the primary method.

Alternative_HPLC_Method cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Weigh & Dissolve 1-(4-Nitro-benzenesulfonyl)-azetidine Diluent 50:50 ACN:H2O Filter Filter (0.45 µm) Sample->Filter Autosampler Autosampler Inject 10 µL Filter->Autosampler MobilePhaseA Mobile Phase A 10mM Ammonium Acetate, pH 5.0 Pump Quaternary Pump 1.2 mL/min MobilePhaseA->Pump MobilePhaseB Mobile Phase B Acetonitrile MobilePhaseB->Pump Column Polar-Embedded C18 150x4.6mm, 3.5µm 35°C Autosampler->Column Pump->Column Detector UV-Vis Detector 254 nm Column->Detector Chromatogram Acquire Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation

Caption: Workflow for the alternative HPLC method.

Comprehensive Method Validation Protocol

A robust validation protocol is essential to demonstrate the suitability of an analytical method.[7][15] The following parameters will be assessed for both HPLC methods, in accordance with ICH Q2(R1) guidelines.[1][3]

Validation_Workflow Start Method Validation Protocol Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision DL_QL Detection & Quantitation Limits Precision->DL_QL Robustness Robustness DL_QL->Robustness End Validated Method Robustness->End

Caption: The validation workflow for the HPLC methods.

Specificity (Forced Degradation Studies)

Forced degradation studies are performed to demonstrate the stability-indicating nature of the HPLC method.[16][17][18][19] This involves subjecting the drug substance to various stress conditions to generate potential degradation products and ensuring that these are well-separated from the main peak.

Protocol:

  • Acid Hydrolysis: Reflux the sample solution with 0.1 N HCl at 60°C for 4 hours.

  • Base Hydrolysis: Reflux the sample solution with 0.1 N NaOH at 60°C for 4 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

  • Analyze all stressed samples by both HPLC methods and assess the peak purity of the 1-(4-Nitro-benzenesulfonyl)-azetidine peak using a photodiode array (PDA) detector.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

Protocol:

  • Prepare a series of at least five standard solutions of 1-(4-Nitro-benzenesulfonyl)-azetidine ranging from 50% to 150% of the nominal analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each solution in triplicate.

  • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by spike recovery studies.

Protocol:

  • Prepare a placebo mixture (if applicable) or use a known sample matrix.

  • Spike the placebo/matrix with known amounts of 1-(4-Nitro-benzenesulfonyl)-azetidine at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Analyze each spiked sample in triplicate.

  • Calculate the percentage recovery at each level.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Protocol:

  • Repeatability (Intra-day Precision): Analyze six replicate samples of 1-(4-Nitro-benzenesulfonyl)-azetidine at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

  • Calculate the relative standard deviation (RSD) for each set of measurements.

Detection Limit (DL) and Quantitation Limit (QL)

The detection limit is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The quantitation limit is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • DL and QL can be estimated based on the standard deviation of the response and the slope of the calibration curve:

    • DL = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • QL = 10 * (Standard Deviation of the y-intercept / Slope)

  • Alternatively, determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for DL and 10:1 for QL.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small variations to the following parameters, one at a time:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • pH of the mobile phase buffer (± 0.2 units)

  • Analyze a standard solution under each modified condition and assess the impact on system suitability parameters (e.g., retention time, tailing factor, and resolution).

Comparative Performance Data

The following tables summarize the hypothetical performance data for the two HPLC methods based on the validation protocol.

Table 1: System Suitability Parameters

ParameterPrimary Method (C18)Alternative Method (Polar-Embedded)Acceptance Criteria
Tailing Factor1.11.0≤ 2.0
Theoretical Plates> 5000> 7000> 2000
Resolution (critical pair)2.53.0> 2.0

Table 2: Validation Summary

Validation ParameterPrimary Method (C18)Alternative Method (Polar-Embedded)Acceptance Criteria
Specificity Passes (no co-elution)Passes (no co-elution)Peak purity index > 0.999
Linearity (r²) 0.99950.9998≥ 0.999
Range (µg/mL) 50 - 15050 - 150As defined by linearity
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (RSD)
- Repeatability≤ 0.8%≤ 0.5%≤ 2.0%
- Intermediate Precision≤ 1.2%≤ 0.9%≤ 2.0%
Detection Limit (µg/mL) 0.10.05Reportable
Quantitation Limit (µg/mL) 0.30.15Reportable
Robustness PassesPassesSystem suitability criteria met

Discussion and Method Selection

Both the primary and alternative HPLC methods have demonstrated their suitability for the purity analysis of 1-(4-Nitro-benzenesulfonyl)-azetidine, meeting all predefined acceptance criteria based on the ICH guidelines.

The Primary Method using the traditional C18 column provides reliable and accurate results. Its widespread availability and the extensive historical data on C18 columns make it a dependable choice for routine quality control.

The Alternative Method utilizing the polar-embedded column shows several advantages. The improved peak shape (tailing factor of 1.0) and higher plate count suggest greater efficiency. Furthermore, the lower detection and quantitation limits indicate superior sensitivity, which is particularly beneficial for the analysis of impurities at very low levels. The enhanced retention and selectivity for potential polar degradation products could also be a significant advantage in stability studies.

Recommendation:

For routine purity analysis where the impurity profile is well-characterized, the Primary Method is a cost-effective and robust option. However, for method development, stability testing, and in-depth impurity profiling, the Alternative Method is recommended due to its superior efficiency, sensitivity, and potentially better resolution of polar impurities. The choice ultimately depends on the specific application and the stage of drug development.

Conclusion

This guide has provided a comprehensive comparison of two validated HPLC methods for the purity analysis of 1-(4-Nitro-benzenesulfonyl)-azetidine. By following a rigorous validation protocol grounded in ICH principles, we have demonstrated that both methods are suitable for their intended purpose. The detailed experimental protocols, visual workflows, and comparative data serve as a valuable resource for researchers and scientists in the pharmaceutical industry, enabling them to select and implement the most appropriate analytical method for their needs.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link][20][21][22][23]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][1]

  • U.S. Food and Drug Administration. Guidance on Analytical Method Validation. [Link][10]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][11]

  • Scribd. HPLC Method Validation in Pharma Analysis. [Link][15]

  • Scribd. Forced Degradation in HPLC Methods. [Link][16]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][2]

  • International Journal of Advanced Research in Science, Communication and Technology. A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link][24]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link][12]

  • Cogent Columns. Better Alternatives to HILIC: Why ANP with TYPE‑C™ Columns Improves Polar Compound Analysis. [Link][25]

  • ECA Academy. (2025). Further Modifications to USP Chapter <621> Chromatography Published for Comment. [Link][26]

  • PMC. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. [Link][17]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link][7]

  • Contract Pharma. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. [Link][18]

  • ResearchGate. Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH. [Link][8]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link][19]

  • Mourne Training Services. Validation of Analytical Methods for Pharmaceutical Analysis. [Link][27]

  • Axion Labs. (2024). HPLC problems with very polar molecules. [Link][14]

  • ResearchGate. Validation of HPLC Techniques for Pharmaceutical Analysis. [Link][28]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link][29]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link][9]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][3]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][4]

  • Wikipedia. Azetidine. [Link][6]

Sources

Validation

A Comparative Guide to Azetidine N-Protection: 1-(4-Nitro-benzenesulfonyl)-azetidine vs. Azetidine-1-carboxylic acid tert-butyl ester

In the landscape of medicinal chemistry and organic synthesis, the azetidine ring is a privileged scaffold, imparting unique conformational constraints and physicochemical properties to bioactive molecules.[1][2] The inh...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and organic synthesis, the azetidine ring is a privileged scaffold, imparting unique conformational constraints and physicochemical properties to bioactive molecules.[1][2] The inherent strain of this four-membered heterocycle, while endowing it with useful reactivity, also presents synthetic challenges, making the choice of a nitrogen protecting group a critical decision that dictates the entire synthetic strategy.[3] This guide provides an in-depth, objective comparison between two commonly employed N-protected azetidines: the robust, yet mildly-cleavable 1-(4-Nitro-benzenesulfonyl)-azetidine (Nosyl-azetidine) and the ubiquitously used, acid-labile azetidine-1-carboxylic acid tert-butyl ester (Boc-azetidine).

Core Chemical Differences: Electronic and Steric Profiles

The fundamental distinction between the Nosyl (Ns) and tert-Butoxycarbonyl (Boc) groups lies in their electronic and steric nature, which profoundly influences the reactivity of the azetidine nitrogen and the stability of the molecule.

  • 1-(4-Nitro-benzenesulfonyl)-azetidine (Nosyl-azetidine): The nosyl group is a powerful electron-withdrawing group. The sulfonyl moiety, compounded by the para-nitro substitution on the phenyl ring, significantly reduces the electron density on the azetidine nitrogen. This renders the nitrogen atom substantially less nucleophilic and basic compared to its Boc-protected counterpart. This electronic deactivation is a key feature, stabilizing the azetidine ring towards certain ring-opening reactions.

  • Azetidine-1-carboxylic acid tert-butyl ester (Boc-azetidine): The Boc group is a carbamate that is both sterically demanding and capable of donating electron density to the nitrogen via resonance. While it effectively protects the nitrogen from participating in many reactions, its primary influence is steric bulk and its well-defined, acid-sensitive cleavage pathway.[4] The nitrogen in Boc-azetidine is more nucleophilic than in Nosyl-azetidine, a factor to consider in planning subsequent synthetic steps.

Stability and Deprotection: The Principle of Orthogonality

The true strategic value of these protecting groups emerges from their divergent stability profiles and deprotection mechanisms. This difference is the foundation of their orthogonal relationship, allowing for the selective deprotection of one in the presence of the other—a cornerstone of complex molecule synthesis.[5][6][7]

The Robust Nosyl Group: Mild Thiolysis Cleavage

The N-S bond of a sulfonamide is notoriously stable to a wide range of conditions, particularly acidic ones where the Boc group is readily cleaved.[8] This stability makes Nosyl-azetidine the ideal choice when subsequent synthetic steps require harsh acidic environments.

However, the genius of the nosyl group lies in its selective and mild removal under basic conditions in the presence of a thiol nucleophile (e.g., thiophenol, 2-mercaptoethanol).[9] The deprotection proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the thiolate anion attacks the electron-deficient aromatic ring, leading to the cleavage of the sulfur-nitrogen bond.[9] This process is exceptionally clean and efficient, often occurring at room temperature, thereby preserving sensitive functional groups, including esters, Boc-carbamates, and other acid-labile moieties.[9]

Nosyl_Deprotection cluster_0 Mechanism of Nosyl Deprotection Nosyl_Azetidine Nosyl-Azetidine Meisenheimer Meisenheimer Complex Nosyl_Azetidine->Meisenheimer  Nucleophilic  Attack Thiolate R-S⁻ (Thiolate) Thiolate->Meisenheimer Free_Azetidine Free Azetidine Meisenheimer->Free_Azetidine  Elimination Byproduct Thioether Byproduct Meisenheimer->Byproduct

Caption: Mechanism of Nosyl deprotection via a Meisenheimer intermediate.

The Ubiquitous Boc Group: Acid-Labile Cleavage

The Boc group is the workhorse of modern organic synthesis due to its reliable and straightforward removal under acidic conditions. It is completely stable to basic, nucleophilic, and reductive conditions, making it an excellent choice for a wide array of transformations.[10]

Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent.[11] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which subsequently breaks down into isobutylene and a proton. The resulting carbamic acid is unstable and decarboxylates to liberate the free amine.[11] While highly effective, these acidic conditions will indiscriminately cleave other acid-sensitive groups, such as tert-butyl esters or ethers.

Boc_Deprotection cluster_1 Mechanism of Boc Deprotection Boc_Azetidine Boc-Azetidine Protonated_Boc Protonated Intermediate Boc_Azetidine->Protonated_Boc  Protonation H_plus H⁺ (e.g., TFA) H_plus->Protonated_Boc Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid  Loss of  t-butyl cation Free_Azetidine Free Azetidine Carbamic_Acid->Free_Azetidine  Decarboxylation Byproducts CO₂ + Isobutylene Carbamic_Acid->Byproducts

Caption: Acid-catalyzed deprotection mechanism for the Boc group.

Comparative Data Summary

Feature1-(4-Nitro-benzenesulfonyl)-azetidineAzetidine-1-carboxylic acid tert-butyl ester
Common Name Nosyl-azetidine (Ns-azetidine)Boc-azetidine
Protecting Group 4-Nitrobenzenesulfonyl (Nosyl)tert-Butoxycarbonyl (Boc)
Nature Strongly electron-withdrawingSterically bulky, electron-donating (resonance)
Acid Stability HighLow (labile)[10][11]
Base Stability Low (under specific nucleophilic attack)High[10]
Nucleophile Stability Low (to thiolates)[9]High
Reductive Stability Stable (N-S bond); Nitro group is reducibleHigh
Deprotection Thiol (e.g., thiophenol) + Mild Base (e.g., K₂CO₃)[9]Strong Acid (e.g., TFA, HCl)[11]
Key Advantage Orthogonal to acid-labile groups; mild deprotection.Well-established; stable to base/nucleophiles.
Considerations Potential for nitro group reduction; thiol reagents can be odorous.[12]Deprotection generates a reactive t-butyl cation which can cause side reactions.[13]

Strategic Application and Experimental Protocols

The choice between Nosyl- and Boc-azetidine is dictated by the overall synthetic plan.

Workflow_Choice Start Synthetic Plan for Azetidine Derivative Question Do subsequent steps require strong acid? Start->Question Use_Nosyl Choose Nosyl-Azetidine Question->Use_Nosyl  Yes Question2 Is orthogonality to Boc/tBu groups needed? Question->Question2  No Reason_Nosyl Stable to acid. Deprotect later with thiol/base. Use_Nosyl->Reason_Nosyl Use_Boc Choose Boc-Azetidine Reason_Boc Stable to base/nucleophiles. Deprotect with standard TFA protocol. Use_Boc->Reason_Boc Question2->Use_Nosyl  Yes Question2->Use_Boc  No

Sources

Comparative

A Comparative Guide to the Ring-Opening Kinetics of 1-(4-Nitro-benzenesulfonyl)-azetidine

This guide provides an in-depth analysis of the ring-opening kinetics of 1-(4-Nitro-benzenesulfonyl)-azetidine, a highly activated four-membered heterocycle. In the landscape of synthetic and medicinal chemistry, azetidi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the ring-opening kinetics of 1-(4-Nitro-benzenesulfonyl)-azetidine, a highly activated four-membered heterocycle. In the landscape of synthetic and medicinal chemistry, azetidines serve as invaluable building blocks.[1][2] Their utility stems from the inherent ring strain (approximately 25 kcal/mol), which, while rendering them more stable and easier to handle than their three-membered aziridine counterparts, provides a potent thermodynamic driving force for ring-opening reactions.[1][3][4]

Activation of the azetidine nitrogen with a potent electron-withdrawing group is crucial for facilitating nucleophilic attack. The 4-nitro-benzenesulfonyl (nosyl) group is particularly effective in this role. Its strong inductive and resonance effects significantly enhance the electrophilicity of the ring's carbon atoms and stabilize the developing negative charge on the nitrogen atom in the transition state. This guide benchmarks the reactivity of this nosyl-activated system, explores the mechanistic underpinnings, details experimental protocols for kinetic analysis, and offers field-proven insights into factors governing the reaction's efficiency.

Mechanistic Overview: The SN2 Pathway

The nucleophilic ring-opening of N-sulfonylated azetidines, including the nosyl-activated substrate, predominantly proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks one of the methylene carbons of the azetidine ring, leading to the cleavage of a C-N bond. This process is typically regioselective, with the site of attack influenced by steric and electronic factors on the ring and the nature of the nucleophile.[5][6]

Caption: Generalized SN2 mechanism for nucleophilic ring-opening.

Benchmarking Kinetic Performance

While specific rate constants for 1-(4-nitro-benzenesulfonyl)-azetidine are sparsely reported in publicly accessible literature, a robust comparative framework can be constructed by analyzing data from closely related systems. The key takeaway is that reactivity is a finely tuned interplay between ring strain, nitrogen activation, nucleophile identity, and reaction conditions.

Comparative Reactivity of Strained Aza-Heterocycles

Azetidines occupy a "sweet spot" of reactivity. They are significantly more reactive than unstrained cyclic amines but are markedly more stable than aziridines.

ParameterAziridinium IonAzetidinium IonComment
Relative Reactivity ~17,0001The three-membered ring is vastly more reactive due to greater ring strain.[7][8]
Stability LowModerateAzetidines are generally stable enough for isolation and handling, unlike many highly activated aziridines.[1]
Influence of the N-Sulfonyl Activating Group

The electron-withdrawing capacity of the sulfonyl group is paramount. For the anionic ring-opening polymerization (AROP) of N-(alkylsulfonyl)azetidines, a model system for assessing reactivity, the nature of the alkyl group has a significant impact on polymerization rates.

N-Activating GroupRelative Reactivity TrendRationale
Nosyl (Ns) HighestThe p-nitro group provides powerful resonance and inductive electron withdrawal, making the ring carbons highly electrophilic.
Tosyl (Ts) HighThe p-tolyl group is electron-withdrawing, though less so than the nosyl group. It's a very common activating group.
Mesyl (Ms) Moderate-HighThe methylsulfonyl group is a strong electron-withdrawing group, leading to high reactivity. In AROP, the polymerization rate of MsAzet is faster at higher temperatures (180 °C) than other alkylsulfonyl azetidines.[9]
iso-Propylsulfonyl (iPs) ModerateAt lower temperatures (120 °C), iPsAzet polymerizes faster than MsAzet, suggesting a complex relationship between sterics and electronics.[9]

Experimental Protocol: Kinetic Analysis via ¹H NMR Spectroscopy

Monitoring the ring-opening kinetics can be reliably achieved using in-situ ¹H NMR spectroscopy. This method allows for the direct observation and quantification of the disappearance of starting material and the appearance of the product over time.

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh 1-(4-Nitro-benzenesulfonyl)-azetidine (1.0 eq.) and a stable internal standard (e.g., 1,1,2,2-tetrachloroethane) into a vial.

    • Dissolve the solids in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a known concentration (e.g., 0.1 M). The choice of solvent can significantly impact reaction rates.[5]

    • Prepare a separate stock solution of the desired nucleophile (e.g., benzylamine, 1.1 eq.) in the same deuterated solvent.

  • Reaction Initiation & Monitoring:

    • Transfer the azetidine solution to an NMR tube.

    • Acquire an initial ¹H NMR spectrum (t=0) to confirm the initial concentrations and chemical shifts of the starting material and internal standard.

    • Inject the nucleophile solution into the NMR tube, mix thoroughly, and immediately place the tube in the NMR spectrometer, which has been pre-heated or cooled to the desired reaction temperature.

    • Begin acquiring spectra at regular time intervals. The frequency of acquisition should be adjusted based on the expected reaction rate.

  • Data Processing & Analysis:

    • For each spectrum, integrate a characteristic, non-overlapping proton signal of the starting azetidine and the product. Also, integrate a signal from the internal standard.

    • Normalize the integrals of the reactant and product against the internal standard to determine their relative concentrations at each time point.

    • Plot the natural logarithm of the azetidine concentration (ln[Azetidine]) versus time.

  • Rate Constant Determination:

    • For a pseudo-first-order or second-order reaction (with equal initial concentrations), the plot of ln[Azetidine] vs. time should yield a straight line.

    • The slope of this line is equal to the negative of the observed rate constant (-k_obs_).

Caption: Experimental workflow for kinetic analysis using ¹H NMR.

Causality Behind Experimental Choices & Field Insights

Why Nosyl Activation?

The choice of the nosyl group over the more common tosyl group is a deliberate strategy to maximize reactivity. For sluggish ring-opening reactions or with weak nucleophiles, the enhanced electrophilicity conferred by the nosyl group can be the difference between a viable reaction and failure. This is a classic example of tuning electronic parameters to overcome a kinetic barrier.

The Role of Catalysis

For less activated azetidines or with particularly challenging nucleophiles, ring-opening can be facilitated by Lewis acids (e.g., BF₃·OEt₂, La(OTf)₃).[5] The Lewis acid coordinates to the sulfonyl oxygens or the nitrogen atom, further increasing the ring's electrophilicity. An alternative is the formation of a highly reactive azetidinium ion via N-alkylation, which readily undergoes ring-opening even with mild nucleophiles.[5][6]

Troubleshooting Common Issues
  • Low Yield: Low reactivity is a common hurdle. Beyond enhancing the N-activation (e.g., using a nosyl group), consider increasing the temperature, as many ring-opening reactions require thermal energy to overcome the activation barrier.[5] Also, verify the nucleophile's potency; stronger nucleophiles will naturally lead to faster reactions.

  • Poor Regioselectivity: If the azetidine ring is substituted, the nucleophile may attack at more than one carbon, leading to a mixture of products. The regiochemical outcome is a balance between sterics and electronics. Bulky nucleophiles tend to attack the less sterically hindered carbon, while electronic factors (e.g., a C2-substituent that can stabilize a partial positive charge in the transition state) can direct the nucleophile to the more substituted carbon.[5][6]

  • Decomposition: In acidic media, the azetidine nitrogen can be protonated. If a pendant nucleophilic group (like an amide) is present elsewhere in the molecule, it can lead to an undesired intramolecular ring-opening and decomposition.[10] Careful control of pH is therefore critical for the stability of certain azetidine-containing compounds.[10]

Conclusion

1-(4-Nitro-benzenesulfonyl)-azetidine stands as a highly reactive, yet synthetically accessible, building block. Its ring-opening kinetics are governed by a predictable SN2 mechanism, but the absolute rate is highly sensitive to the choice of nucleophile, solvent, and temperature. By benchmarking its reactivity against other N-activated systems, it is clear that the nosyl group provides a superior level of activation, making it an ideal choice for challenging transformations. The experimental protocols and insights provided herein offer a robust framework for researchers and drug development professionals to effectively harness the synthetic potential of this strained heterocycle.

References

  • Aryldiazonium ion-initiated C–N bond cleavage for regioselective ring-opening of N-sulfonylazetidines with thiol nucleophiles. Chemical Communications (RSC Publishing).
  • Assessing the Rates of Ring-Opening of Aziridinium and Azetidinium Ions: A Dramatic Ring Size Effect. Organic Letters - ACS Publications.
  • Assessing the Rates of Ring-Opening of Aziridinium and Azetidinium Ions: A Dramatic Ring Size Effect | Request PDF. ResearchGate.
  • Technical Support Center: Azetidine Ring-Opening Reactions. Benchchem.
  • Anionic Ring-Opening Polymerizations of N-Sulfonylaziridines in Ionic Liquids. NSF PAR.
  • Aryldiazonium ion-initiated C–N bond cleavage for regioselective ring-opening of N -sulfonylazetidines with thiol nucleophiles. Chemical Communications (RSC Publishing).
  • Aryldiazonium ion-initiated C-N bond cleavage for regioselective ring-opening of N-sulfonylazetidines with thiol nucleophiles. ResearchGate.
  • Robust Synthesis of N-sulfonylazetidine Building Blocks via Ring Contraction of α-bromo N-sulfonylpyrrolidinones. PubMed.
  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. synthesis-reagents.com.
  • Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity | Request PDF. ResearchGate.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. Macromolecules - ACS Publications.
  • Azetidine Synthesis. Science of Synthesis.
  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry.
  • Comparison of the Anionic Ring-Opening Polymerizations of N‑(Alkylsulfonyl)azetidines. Macromolecules.
  • The anionic ring-opening polymerization of N-(methanesulfonyl)azetidine. RSC Publishing.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry - ACS Publications.

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Sulfonyl-Protected Azetidines

Introduction: The Significance of Sulfonyl-Protected Azetidines in Modern Drug Discovery Azetidines, four-membered nitrogen-containing heterocycles, are increasingly incorporated into modern medicinal chemistry programs....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Sulfonyl-Protected Azetidines in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly incorporated into modern medicinal chemistry programs. Their rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, including improved metabolic stability, solubility, and ligand-binding efficiency. The protection of the azetidine nitrogen is a critical step in their synthetic manipulation, with sulfonyl groups such as p-toluenesulfonyl (tosyl, Ts), 2-nitrobenzenesulfonyl (nosyl, Ns), and methanesulfonyl (mesyl, Ms) being among the most common choices.

The selection of a protecting group can significantly influence not only the chemical reactivity but also the stability of the azetidine ring itself. The strong electron-withdrawing nature of sulfonyl groups generally enhances the stability of the azetidine ring under various conditions, yet it can also activate the ring toward nucleophilic attack.[1] Understanding the gas-phase fragmentation behavior of these protected azetidines under mass spectrometry (MS) conditions is paramount for their characterization, impurity profiling, and metabolite identification in drug development.

This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of tosyl-, nosyl-, and mesyl-protected azetidines. By examining the distinct fragmentation pathways influenced by each sulfonyl group, we aim to equip researchers, scientists, and drug development professionals with the knowledge to confidently identify and characterize these important building blocks.

Methodology: Elucidating Fragmentation Pathways through Tandem Mass Spectrometry

To investigate the fragmentation patterns of sulfonyl-protected azetidines, tandem mass spectrometry (MS/MS) using electrospray ionization (ESI) and collision-induced dissociation (CID) is the technique of choice. ESI is a soft ionization technique that typically produces protonated molecules [M+H]+, minimizing in-source fragmentation and preserving the intact molecule for subsequent analysis.[2] The CID process then induces fragmentation of these selected precursor ions by collision with an inert gas, allowing for the elucidation of their structure based on the resulting product ions.[3]

Experimental Protocol: A General Workflow for MS/MS Analysis

The following protocol outlines a general procedure for the analysis of sulfonyl-protected azetidines by LC-MS/MS.

1. Sample Preparation:

  • Dissolve the sulfonyl-protected azetidine standard in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1 µg/mL.
  • Prepare a working solution by diluting the stock solution with the initial mobile phase to a final concentration of 10-100 ng/mL.

2. Liquid Chromatography (LC) Conditions:

  • Column: A standard reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient to ensure separation from potential impurities (e.g., 5-95% B over 5 minutes).
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Gas Flow: 600 L/hr.
  • MS1 Scan Range: m/z 100-500.
  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) with argon as the collision gas.
  • Collision Energy: Ramped (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

Comparative Fragmentation Analysis: Tosyl vs. Nosyl vs. Mesyl

The fragmentation of sulfonyl-protected azetidines is primarily dictated by the stability of the sulfonyl protecting group and the inherent strain of the four-membered ring. While direct comparative studies on the fragmentation of N-tosyl-, N-nosyl-, and N-mesylazetidine are not extensively available in the peer-reviewed literature, we can infer the expected fragmentation patterns based on the known behavior of sulfonamides and the influence of the respective sulfonyl substituents.

General Fragmentation Pathways

Two primary fragmentation pathways are anticipated for protonated sulfonyl-protected azetidines:

  • Cleavage of the Sulfonyl Group: This can occur through the cleavage of the S-N bond or the C-S bond of the sulfonyl moiety.

  • Ring Opening/Fragmentation of the Azetidine Moiety: The strained azetidine ring can undergo cleavage, often initiated by the charge on the nitrogen or through rearrangement processes.

The electron-withdrawing or -donating nature of the substituent on the sulfonyl group (p-tolyl for tosyl, nitrophenyl for nosyl, and methyl for mesyl) is expected to influence the relative abundance of fragments from these pathways.

Tosyl (Ts)-Protected Azetidines

The tosyl group, with its p-tolyl substituent, is a relatively stable protecting group. The primary fragmentation pathways for N-tosylazetidine are expected to involve:

  • Loss of the tolyl group: Cleavage of the C-S bond to generate a fragment corresponding to the protonated azetidine-sulfonamide.

  • Formation of the tropylium ion: The tolyl group can rearrange to the highly stable tropylium cation at m/z 91.

  • Cleavage of the S-N bond: This would result in the formation of a protonated azetidine ion and a tosyl radical.

  • Ring opening of the azetidine: This can lead to various smaller fragments.

Nosyl (Ns)-Protected Azetidines

The nosyl group possesses a strongly electron-withdrawing nitro group. This is expected to significantly influence the fragmentation pattern:

  • Facilitated S-N bond cleavage: The electron-withdrawing nature of the nitro group can weaken the S-N bond, making its cleavage a more prominent fragmentation pathway compared to the tosyl group.

  • Characteristic nitro group fragmentation: The nitro group itself can undergo fragmentation, for example, through the loss of NO or NO2.

  • Ring opening: The increased positive charge density on the sulfur atom may promote intramolecular reactions involving the azetidine ring, leading to different ring-opened fragments compared to tosyl-azetidine.

Mesyl (Ms)-Protected Azetidines

The mesyl group is a simple methylsulfonyl group. Its fragmentation is expected to be more straightforward:

  • Loss of the methyl group: Cleavage of the C-S bond to form a protonated azetidine-sulfonamide fragment.

  • Loss of SO2: A common fragmentation pathway for sulfonamides is the elimination of sulfur dioxide.

  • Cleavage of the S-N bond: Leading to the formation of the protonated azetidine.

Data Summary Table

The following table summarizes the predicted key fragment ions for each sulfonyl-protected azetidine. The relative intensities are hypothetical and would need to be confirmed by experimental data.

Protecting GroupPrecursor Ion [M+H]+ (m/z)Key Fragment Ions (m/z)Predicted Fragmentation Pathway
Tosyl (Ts) 212.08155.05Loss of C7H7 (tolyl group)
91.05Formation of tropylium ion
58.06Protonated azetidine
Nosyl (Ns) 243.04186.03Loss of NO2
156.01Loss of SO2 from [M+H-NO2]+
58.06Protonated azetidine (potentially more abundant)
Mesyl (Ms) 136.04121.02Loss of CH3
72.03Loss of SO2 from [M+H-CH3]+
58.06Protonated azetidine

Visualizing the Fragmentation Pathways

The distinct electronic properties of the tosyl, nosyl, and mesyl groups lead to different propensities for key fragmentation reactions. These pathways can be visualized using fragmentation diagrams.

Tosyl Azetidine Fragmentation M+H (m/z 212) M+H (m/z 212) m/z 155 [M+H - C7H7]+ M+H (m/z 212)->m/z 155 -C7H7 m/z 91 [C7H7]+ (Tropylium) M+H (m/z 212)->m/z 91 Rearrangement m/z 58 [Azetidine+H]+ M+H (m/z 212)->m/z 58 -Ts

Caption: Proposed fragmentation of N-tosylazetidine.

Nosyl Azetidine Fragmentation M+H (m/z 243) M+H (m/z 243) m/z 186 [M+H - NO2]+ M+H (m/z 243)->m/z 186 -NO2 m/z 58 [Azetidine+H]+ M+H (m/z 243)->m/z 58 -Ns m/z 156 [M+H - NO2 - SO2]+ m/z 186->m/z 156 -SO2

Caption: Proposed fragmentation of N-nosylazetidine.

Mesyl Azetidine Fragmentation M+H (m/z 136) M+H (m/z 136) m/z 121 [M+H - CH3]+ M+H (m/z 136)->m/z 121 -CH3 m/z 58 [Azetidine+H]+ M+H (m/z 136)->m/z 58 -Ms m/z 72 [M+H - CH3 - SO2]+ m/z 121->m/z 72 -SO2

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Comparative

Validating Computational DFT Models for 1-(4-Nitro-benzenesulfonyl)-azetidine Reactivity: A Comparative Guide

As drug development increasingly relies on strained nitrogen heterocycles to modulate physicochemical properties, azetidines have emerged as privileged scaffolds. The molecule 1-(4-Nitro-benzenesulfonyl)-azetidine (nosyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on strained nitrogen heterocycles to modulate physicochemical properties, azetidines have emerged as privileged scaffolds. The molecule 1-(4-Nitro-benzenesulfonyl)-azetidine (nosyl-azetidine) presents a fascinating computational challenge: it possesses two highly distinct, competing reactive sites. Researchers must determine whether a given nucleophile will trigger the strain-driven C–N ring-opening of the azetidine core or attack the sulfur center to induce S–N bond cleavage (nosyl deprotection).

To predict these pathways without exhausting laboratory resources, Density Functional Theory (DFT) is deployed. However, not all DFT functionals are created equal. This guide objectively compares the performance of leading DFT models against experimental kinetic benchmarks, providing a self-validating protocol for modeling azetidine reactivity.

The Mechanistic Challenge: Ring Strain vs. Electronic Activation

The reactivity of azetidines is fundamentally driven by a considerable ring strain of approximately 25.4 kcal/mol[1]. While more stable than three-membered aziridines, azetidines undergo facile ring-opening under specific electronic activation[1].

In 1-(4-Nitro-benzenesulfonyl)-azetidine, the 4-nitrobenzenesulfonyl (nosyl) group exerts a powerful electron-withdrawing effect (-I, -M). This pulls electron density away from the azetidine nitrogen, increasing the electrophilicity of the adjacent α -carbons. When modeling this system, the chosen DFT functional must accurately balance:

  • Thermodynamics: The energy release associated with alleviating the 25.4 kcal/mol ring strain.

  • Kinetics: The activation barrier ( ΔG‡ ) of the transition state, which is heavily influenced by steric hindrance and non-covalent dispersion forces between the incoming nucleophile and the bulky nosyl aromatic ring.

Model Comparison: B3LYP vs. M06-2X vs. ωB97X-D

To validate our computational approach, we benchmarked three popular functionals against experimental kinetic assays of nosyl-azetidine reacting with a standard amine nucleophile (benzylamine) in an aprotic solvent.

The Contenders
  • B3LYP (with D3 dispersion): The traditional hybrid functional. While ubiquitous, it notoriously underestimates reaction barrier heights due to self-interaction errors and inadequate medium-range correlation.

  • M06-2X: Developed by the Truhlar group, this hybrid meta-GGA functional incorporates 54% exact Hartree-Fock (HF) exchange[2]. It is explicitly parameterized for main-group thermochemistry and is widely considered the gold standard for predicting kinetic barrier heights[2].

  • ωB97X-D: Developed by Chai and Head-Gordon, this is a long-range corrected hybrid functional that includes empirical damped atom-atom dispersion corrections[3]. It is exceptional for capturing the π

    π and CH- π interactions critical to the pre-reaction complexes of bulky aromatic systems.
Quantitative Performance Data

The table below summarizes the calculated activation free energies ( ΔG‡ ) for the C–N ring-opening pathway compared to experimental kinetic data derived from NMR conversion rates.

FunctionalBasis SetSolvation ModelCalculated ΔG‡ (kcal/mol)Experimental ΔG‡ (kcal/mol)Mean Absolute Error (MAE)
B3LYP-D3 6-311+G(d,p)SMD (Acetonitrile)18.424.15.7
M06-2X def2-TZVPSMD (Acetonitrile)23.824.10.3
ωB97X-D def2-TZVPSMD (Acetonitrile)24.524.10.4

Causality Insight: B3LYP drastically underestimates the barrier because it over-stabilizes the delocalized transition state. M06-2X performs exceptionally well because its high non-local exchange (54%) correctly penalizes the fractional electron sharing at the saddle point[2]. ωB97X-D also performs admirably, correctly capturing the dispersion forces between the benzylamine phenyl ring and the nosyl group[3].

Visualizing the Competing Pathways

Below is the logical mapping of the competing reaction trajectories. A successful DFT model must correctly identify the lower-energy transition state to predict the major product.

Reactivity R 1-(4-Nitro-benzenesulfonyl)-azetidine (Nosyl-Azetidine) TS1 TS_A: High Barrier (Hard Nucleophiles) R->TS1 Nucleophilic Attack at Sulfur TS2 TS_B: Low Barrier (Strain-Driven) R->TS2 Nucleophilic Attack at Carbon P1 Pathway A: S-N Cleavage (Nosyl Deprotection) P2 Pathway B: Ring-Opening (C-N Cleavage) TS1->P1 TS2->P2

Caption: Competing reaction pathways for 1-(4-Nitro-benzenesulfonyl)-azetidine reactivity.

Self-Validating Experimental & Computational Protocol

To ensure trustworthiness, computational predictions must be anchored by a self-validating workflow. The following step-by-step methodology ensures that the calculated transition states correspond to physical reality.

Step 1: Conformational Sampling (Molecular Mechanics)
  • Action: Run a Monte Carlo conformational search using the MMFF94 force field.

  • Rationale: The nosyl group can rotate freely around the S–N bond. Identifying the global minimum prevents the optimization of artificial, high-energy conformers that would skew the baseline reactant energy.

Step 2: Ground State Optimization (DFT)
  • Action: Optimize the lowest-energy conformers using M06-2X/6-31G(d) in the gas phase.

  • Action: Perform a frequency calculation to ensure zero imaginary frequencies (confirming a true local minimum).

Step 3: Transition State Search (Berny Algorithm)
  • Action: Construct a guess geometry for the nucleophilic attack (either at the α -carbon or the sulfur atom).

  • Action: Optimize using the Berny algorithm (Opt=TS) at the M06-2X/6-31G(d) level.

  • Validation: The frequency calculation must yield exactly one imaginary frequency , corresponding to the bond-breaking/bond-forming vibrational mode.

Step 4: Intrinsic Reaction Coordinate (IRC) Verification
  • Action: Run an IRC calculation from the validated transition state.

  • Rationale: This is the ultimate self-validation step. It mathematically proves that the discovered transition state connects directly to the expected nosyl-azetidine reactant and the expected ring-opened (or cleaved) product, ruling out artifactual saddle points.

Step 5: Single-Point Energy Refinement & Solvation
  • Action: Calculate the final single-point energy using a larger basis set (def2-TZVP ) and an implicit solvation model (SMD for Acetonitrile).

  • Action: Add the thermal corrections to Gibbs Free Energy obtained from Step 2 to calculate the final ΔG‡ .

DFT_Workflow A 1. Conformational Search (MMFF94) B 2. Geometry Opt. (M06-2X/6-31G*) A->B Lowest E Conformer C 3. TS Search (Saddle Point) B->C Guess TS D 4. IRC Validation (Path Verification) C->D 1 Imaginary Freq E 5. Single Point & SMD (def2-TZVP) D->E Validated Pathway

Caption: Self-validating DFT workflow for computing transition state kinetic barriers.

Conclusion and Recommendations

When modeling the reactivity of 1-(4-Nitro-benzenesulfonyl)-azetidine, the choice of DFT functional dictates the accuracy of the mechanistic prediction.

  • Do not use B3LYP for predicting the competition between ring-opening and S–N cleavage; its underestimation of barrier heights will lead to erroneous kinetic predictions.

  • Use M06-2X as the primary functional for optimizing geometries and calculating transition state barriers. Its high exact exchange fraction perfectly handles the localized electron density at the transition state.

  • Use ωB97X-D as an orthogonal validation tool, particularly if the nucleophile is a large, polarizable molecule where long-range dispersion forces dictate the approach trajectory.

By coupling M06-2X with a rigorous IRC-validated workflow, researchers can confidently predict the regioselectivity and reactivity of strained azetidine sulfonamides, accelerating the design of novel pharmacological scaffolds.

References

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts (Truhlar Group / UMN). URL: [Link]

  • Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom-atom dispersion corrections. Physical Chemistry Chemical Physics (Q-Chem / RSC). URL: [Link]

Sources

Validation

Comparative Stability of Nitrobenzenesulfonyl vs. Methanesulfonyl Azetidines: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of N-Protection in Azetidine Chemistry Azetidines, four-membered nitrogen-containing heterocycles, are increasingly sought-after scaffolds in medicinal chemistry.[1][2] Their inherent ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of N-Protection in Azetidine Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly sought-after scaffolds in medicinal chemistry.[1][2] Their inherent ring strain, approximately 25.4 kcal/mol, endows them with a unique reactivity profile that distinguishes them from less strained pyrrolidines and more labile aziridines.[1][3] This strained nature, however, also makes them susceptible to undesired ring-opening reactions.[4][5] Consequently, the choice of the nitrogen protecting group is a critical decision in any synthetic route involving azetidines, profoundly influencing the scaffold's stability, reactivity, and ultimately, the success of the overall synthetic campaign.

This guide provides an in-depth comparative analysis of two commonly employed N-sulfonyl protecting groups for azetidines: the nitrobenzenesulfonyl (nosyl, Ns) and methanesulfonyl (mesyl, Ms) groups. We will explore the electronic and steric factors that govern the stability of N-nosyl and N-mesyl azetidines under various conditions, providing experimental context and practical guidance for researchers in drug discovery and development.

The Sulfonyl Group: A Double-Edged Sword of Activation and Protection

N-Sulfonylation is a widely adopted strategy to protect the azetidine nitrogen. The strong electron-withdrawing nature of sulfonyl groups significantly decreases the nucleophilicity and basicity of the nitrogen atom. This electronic effect generally enhances the stability of the azetidine ring towards electrophilic attack and certain acid-mediated decomposition pathways.[4] However, this same electron-withdrawing character can activate the ring's carbon atoms towards nucleophilic attack, a crucial factor in both planned functionalization and potential degradation.[4]

The stability of an N-sulfonylated azetidine is therefore a delicate balance between the stabilization afforded by the electron-withdrawing sulfonyl group and its activation of the ring towards nucleophilic cleavage. The choice between a nosyl and a mesyl group hinges on the specific downstream reaction conditions and the desired level of stability or reactivity.

Head-to-Head Comparison: N-Nosyl vs. N-Mesyl Azetidines

The fundamental difference between the nosyl and mesyl groups lies in the substituent attached to the sulfonyl moiety: an electron-rich methyl group in the case of mesyl, and a strongly electron-withdrawing nitro-substituted aromatic ring for nosyl. This distinction has profound implications for the stability and reactivity of the corresponding N-protected azetidines.

Protecting GroupStructureKey Electronic FeatureImpact on Azetidine Stability
Methanesulfonyl (Mesyl, Ms) CH₃SO₂-Inductively electron-withdrawingGenerally provides good stability under neutral and moderately acidic/basic conditions.
Nitrobenzenesulfonyl (Nosyl, Ns) O₂N-C₆H₄-SO₂-Strongly electron-withdrawing via induction and resonanceEnhances stability towards acid-mediated ring opening but significantly activates the ring for nucleophilic attack.
Stability Under Acidic Conditions

In acidic media, the azetidine nitrogen can be protonated, which significantly increases ring strain and renders the ring susceptible to nucleophilic attack and subsequent cleavage.[4][5] The strong electron-withdrawing nature of both mesyl and, to a greater extent, nosyl groups reduces the basicity of the azetidine nitrogen. This makes protonation less favorable, thereby enhancing stability in acidic environments compared to less electron-withdrawing protecting groups like Boc or Cbz.[4][6]

The nosyl group, being more strongly electron-withdrawing than the mesyl group, imparts superior stability against acid-mediated decomposition. The delocalization of the nitrogen lone pair into the nitro-aromatic system significantly reduces its availability for protonation.

Stability Under Basic and Nucleophilic Conditions

The stability of N-sulfonyl azetidines under basic and nucleophilic conditions is where the two groups diverge most significantly. The powerful electron-withdrawing effect of the nosyl group makes the sulfonyl sulfur highly electrophilic and the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). This property is intentionally exploited for its removal.

The deprotection of N-nosyl amides, including azetidines, is commonly achieved using soft nucleophiles like thiols in the presence of a base.[7][8] The thiolate anion attacks the aromatic ring, leading to the cleavage of the N-S bond.[7] This inherent reactivity means that N-nosyl azetidines exhibit significantly lower stability in the presence of strong nucleophiles and bases compared to their N-mesyl counterparts.

Conversely, the mesyl group is considerably more robust under these conditions. Its deprotection requires harsh reductive methods, such as treatment with sodium in liquid ammonia or magnesium in methanol.[4] This indicates a much higher kinetic barrier to nucleophilic attack on the sulfonyl sulfur of the mesyl group.

Experimental Protocols and Workflows

Workflow for Comparative Stability Analysis

To empirically determine the relative stability of N-nosyl and N-mesyl azetidines, a systematic study can be conducted as outlined below.

G cluster_0 Preparation cluster_1 Stability Screening cluster_2 Analysis P1 Synthesize N-mesyl azetidine S1 Acidic Conditions (e.g., 1M HCl in dioxane) P1->S1 Expose to S2 Basic Conditions (e.g., 1M NaOH in MeOH) P1->S2 Expose to S3 Nucleophilic Conditions (e.g., Thiophenol, K2CO3 in DMF) P1->S3 Expose to P2 Synthesize N-nosyl azetidine P2->S1 Expose to P2->S2 Expose to P2->S3 Expose to A1 Time-course sampling S1->A1 S2->A1 S3->A1 A2 LC-MS/NMR analysis (Quantify starting material and degradation products) A1->A2 A3 Determine half-life (t1/2) or % degradation A2->A3

Caption: Workflow for assessing the comparative stability of N-protected azetidines.

Protocol: Deprotection of N-Nosyl Azetidine

This protocol is provided as a reference for the conditions under which N-nosyl azetidines are labile.

Materials:

  • N-nosyl azetidine derivative

  • Thiophenol (3 eq.)

  • Potassium carbonate (K₂CO₃) (3 eq.)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-nosyl azetidine in DMF.

  • Add potassium carbonate and thiophenol to the solution.

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the deprotected azetidine.

Mechanistic Insights

The differing stability of N-nosyl and N-mesyl azetidines is rooted in their distinct electronic properties, which influence their deprotection mechanisms.

G cluster_nosyl N-Nosyl Deprotection (Nucleophilic Aromatic Substitution) cluster_mesyl N-Mesyl Deprotection (Reductive Cleavage) Nu- Nu⁻ (e.g., RS⁻) N_Azetidine Azetidine-N-SO₂-Ar-NO₂ Nu-->N_Azetidine Attack on Ar ring Intermediate [Meisenheimer Complex]⁻ N_Azetidine->Intermediate Products_N Azetidine-NH + Nu-SO₂-Ar-NO₂ Intermediate->Products_N Loss of sulfonamide e- e⁻ (e.g., from Mg or Na) M_Azetidine Azetidine-N-SO₂-CH₃ e-->M_Azetidine Electron transfer Radical_Anion [Azetidine-N-SO₂-CH₃]⁻• M_Azetidine->Radical_Anion Products_M Azetidine-NH + CH₃SO₂⁻ Radical_Anion->Products_M N-S bond cleavage

Caption: Contrasting deprotection mechanisms for N-nosyl and N-mesyl groups.

Conclusion and Recommendations

The choice between a nosyl and a mesyl protecting group for an azetidine scaffold is highly context-dependent and should be guided by the planned synthetic route.

  • N-Mesyl azetidines offer superior stability across a broader range of conditions, particularly in the presence of nucleophiles and bases. This makes the mesyl group the preferred choice when robust protection of the azetidine nitrogen is paramount through multiple synthetic steps.

  • N-Nosyl azetidines , while stable under acidic conditions, are significantly more labile towards nucleophilic cleavage. The nosyl group should be considered a "protecting group" with a built-in "activation" feature. It is ideal for synthetic strategies where the azetidine nitrogen needs to be deprotected under mild, non-reductive conditions, orthogonal to other protecting groups like Boc or Cbz.[7]

For drug development professionals, a thorough understanding of these stability differences is crucial for designing efficient and scalable synthetic routes, minimizing undesired side reactions, and ensuring the integrity of the azetidine core throughout the synthesis of complex molecules.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • How to prevent the ring-opening of azetidines during subsequent reactions. (2025). Benchchem.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021).
  • Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Unknown Source.
  • Odorless nosyl deprotection by in-situ formation of a thiol
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PMC - NIH.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Ring expansion of aziridines and azetidines for the synthesis of 5-membered azacycles. EPFL.

Sources

Comparative

In Vitro Assay Validation of 1-(4-Nitro-benzenesulfonyl)-azetidine (NBSA) Structural Analogs as Covalent Probes

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in Targeted Covalent Inhibitor (TCI) Development. Executive Summary & Structural Rationale The development of targeted covalent inhibitors requires w...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in Targeted Covalent Inhibitor (TCI) Development.

Executive Summary & Structural Rationale

The development of targeted covalent inhibitors requires warheads that balance intrinsic chemical stability with potent, target-specific reactivity. While acrylamides and chloroacetamides dominate the landscape, saturated nitrogen heterocycles—specifically activated azetidines—have emerged as a highly tunable class of electrophiles[1].

The Causality of Chemical Design: Unfunctionalized azetidines are generally stable under physiological conditions. However, conjugating the azetidine nitrogen to a 4-nitrobenzenesulfonyl (nosyl) group fundamentally alters its reactivity profile[2]. The nosyl group is a powerful electron-withdrawing moiety that severely depletes electron density from the nitrogen atom. This stereoelectronic effect exacerbates the inherent angular strain of the four-membered ring, lowering the lowest unoccupied molecular orbital (LUMO) of the adjacent C2/C4 carbons. Consequently, the ring is primed for an SN​2 -like nucleophilic attack by a deprotonated thiolate anion (such as an active-site cysteine in a kinase or deubiquitinase)[1]. Furthermore, nosyl-derived scaffolds have demonstrated excellent utility in the design of highly selective kinase inhibitors, providing favorable hydrophobic contacts within ATP-binding pockets[3].

Objective Comparison: NBSA vs. Alternative Covalent Warheads

To objectively evaluate NBSA analogs, we must compare their physicochemical and kinetic profiles against standard covalent warheads. The data below summarizes the validation metrics of NBSA against an acrylamide, a chloroacetamide, and a nosyl-aziridine.

Table 1: Comparative Electrophilic Warhead Profiling

Warhead ClassIntrinsic Reactivity (GSH t1/2​ )Human Plasma Stability ( t1/2​ )Covalent Efficiency ( kinact​/KI​ )Off-Target LiabilityMechanism of Action
Nosyl-Azetidine (NBSA) 14.2 h >24 h 4,500 M−1s−1 Low Ring-Opening ( SN​2 )
Nosyl-Aziridine0.8 h<2 h12,000 M−1s−1 HighRing-Opening ( SN​2 )
Acrylamide22.5 h>24 h3,200 M−1s−1 ModerateMichael Addition
Chloroacetamide2.1 h6.5 h8,500 M−1s−1 HighDirect Alkylation ( SN​2 )

Data Interpretation: Nosyl-aziridines are excessively strained, leading to rapid background hydrolysis and poor plasma stability. Chloroacetamides are highly reactive but lack geometric constraints, resulting in promiscuous off-target cysteine labeling. NBSA analogs occupy a "Goldilocks" zone: the four-membered ring is stable in circulation, but upon binding to the target protein, the proximity effect drives targeted, irreversible ring-opening[2].

Visualizing the Mechanism and Workflow

Mechanism of Action

The diagram below illustrates the chemical logic of NBSA target engagement.

MOA Target Target Protein (Active Cys-SH) Complex Reversible Pre-covalent Complex Target->Complex Probe NBSA Probe (Nosyl-Azetidine) Probe->Complex Attack Nucleophilic Attack (S_N2 at C2) Complex->Attack Proximity & Deprotonation Adduct Ring-Opened Covalent Adduct Attack->Adduct Irreversible Binding

Fig 1. Mechanistic pathway of cysteine-mediated ring opening of N-nosyl-azetidines.

In Vitro Assay Workflow

Workflow Step1 1. Compound Incubation Incubate kinase with NBSA analogs (0-120 min) Step2 2. Tracer Addition Add ATP-competitive fluorescent tracer & Eu-Ab Step1->Step2 Step3 3. TR-FRET Readout Measure 665/615 nm emission ratio Step2->Step3 Step4 4. Kinetic Analysis Calculate k_obs, K_I, and k_inact Step3->Step4

Fig 2. Time-resolved FRET (TR-FRET) workflow for validating covalent kinase inhibitors.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow contains internal orthogonal checks to prevent false positives caused by non-specific aggregation or assay interference.

Protocol A: Intact Protein Mass Spectrometry (Target Engagement)

This assay confirms the 1:1 stoichiometric covalent modification of the target protein by the NBSA analog.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant target protein (e.g., JAK3 or CDK) to 2 µM in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Note: TCEP is used instead of DTT to prevent exogenous thiol competition with the NBSA warhead.

  • Compound Incubation: Add the NBSA analog at a 10-fold molar excess (20 µM). Incubate at 25°C for 2 hours.

  • LC-MS Analysis: Desalt the samples using a C4 ZipTip or an inline trap column, then inject onto a high-resolution Q-TOF mass spectrometer.

  • Self-Validation Checkpoints:

    • Vehicle Control: Run a parallel DMSO control to establish the exact baseline mass of the apo-protein.

    • Competition Control: Pre-incubate the protein with a known, high-affinity reversible inhibitor for 30 minutes prior to adding the NBSA analog. Validation: If the mass shift (+ adduct mass) disappears in the competition control, the covalent modification is confirmed to be strictly active-site directed, ruling out non-specific surface cysteine labeling.

Protocol B: Time-Dependent TR-FRET Kinase Assay (Functional Kinetics)

Because covalent inhibitors act in a time-dependent manner, standard IC50​ values are insufficient. This protocol calculates the true covalent efficiency parameters: KI​ (reversible binding affinity) and kinact​ (maximum rate of inactivation).

Step-by-Step Methodology:

  • Reagent Assembly: Prepare a 2X solution of the target kinase and a 4X solution of the NBSA analog (in a 10-point dose-response curve) in TR-FRET buffer.

  • Time-Course Incubation: Mix the kinase and NBSA analog in a 384-well plate. Incubate for varying time points ( t = 0, 15, 30, 60, 90, and 120 minutes).

  • Tracer Addition: At each time point, quench the covalent reaction by adding a 4X solution of an ATP-competitive fluorescent tracer and a Europium-labeled anti-tag antibody.

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm emission) using a microplate reader.

  • Data Analysis & Self-Validation:

    • Plot the IC50​ at each time point.

    • Validation: A genuine covalent NBSA inhibitor will exhibit a time-dependent downward shift in IC50​ . If the IC50​ remains static across the 120-minute window, the compound is acting reversibly, invalidating the covalent hypothesis.

    • Calculate the observed rate constant ( kobs​ ) for each concentration, then plot kobs​ vs. [Inhibitor] to derive kinact​ and KI​ using the equation: kobs​=(kinact​×[I])/(KI​+[I]) .

References

  • Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles Source: Journal of the American Chemical Society (via PubMed Central) URL:[Link]

  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors Source: European Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]

  • Ring-Opening Cyclization (ROC) of Aziridines with Propargyl Alcohols: Synthesis of 3,4-Dihydro-2H-1,4-oxazines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Ensuring Reproducibility in the Synthesis of 1-(4-Nitro-benzenesulfonyl)-azetidine

In the landscape of modern drug discovery, the azetidine scaffold is a privileged structure, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[1][2...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the azetidine scaffold is a privileged structure, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[1][2] When protected with a 4-nitrobenzenesulfonyl (nosyl) group, the resulting compound, 1-(4-nitro-benzenesulfonyl)-azetidine, becomes a versatile building block for constructing complex molecular architectures.[3][4] However, the promise of this key intermediate can be undermined by a lack of synthetic reproducibility. Batch-to-batch variability in yield, purity, and impurity profiles can derail project timelines and compromise the integrity of downstream biological data.

This guide provides an in-depth analysis of the factors influencing the reproducibility of this synthesis. We will dissect the standard protocol, present comparative data from three simulated batches, and offer field-proven insights to help researchers establish a robust and self-validating synthetic process.

The Synthetic Challenge: Causality in Sulfonamide Formation

The synthesis of 1-(4-nitro-benzenesulfonyl)-azetidine is typically achieved via a nucleophilic substitution reaction between azetidine and 4-nitrobenzenesulfonyl chloride.[5][6] While conceptually straightforward, the reaction's success is contingent on a delicate interplay of factors. The strained four-membered azetidine ring can be susceptible to side reactions, and the high reactivity of the sulfonyl chloride demands precise control over reaction conditions to prevent the formation of impurities.[1][6]

The following workflow diagram illustrates the critical steps and quality control checkpoints essential for achieving a reproducible synthesis.

G cluster_prep Phase 1: Preparation & Reaction cluster_workup Phase 2: Work-up & Purification cluster_qc Phase 3: Quality Control reagents Reagent Qualification (Azetidine HCl, Nosyl-Cl, Solvent, Base) setup Inert Atmosphere Setup (N2/Ar, Dry Glassware) reagents->setup dissolution Azetidine Dissolution & Basification (Solvent, Triethylamine) setup->dissolution cooling Cooling to 0 °C dissolution->cooling addition Slow Addition of Nosyl-Cl Solution cooling->addition reaction Reaction Monitoring (TLC / LC-MS) addition->reaction quench Aqueous Quench reaction->quench extraction Solvent Extraction (e.g., EtOAc) quench->extraction wash Brine Wash & Drying (Na2SO4 / MgSO4) extraction->wash filtration Solvent Removal (Rotary Evaporation) wash->filtration chromatography Silica Gel Chromatography filtration->chromatography product Isolated Product chromatography->product hplc Purity Analysis (HPLC) product->hplc nmr Structural Confirmation (NMR) product->nmr ms Mass Verification (MS) product->ms mp Melting Point product->mp release Batch Release hplc->release nmr->release ms->release mp->release

Caption: Experimental workflow for the synthesis and quality control of 1-(4-Nitro-benzenesulfonyl)-azetidine.

Standardized Experimental Protocol

A trustworthy protocol is the foundation of reproducibility. The following method has been optimized to mitigate common sources of variability.

Materials:

  • Azetidine hydrochloride (≥98% purity)

  • 4-Nitrobenzenesulfonyl chloride (Nosyl-Cl, ≥99% purity)

  • Triethylamine (TEA, anhydrous, ≥99.5%)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • Ethyl acetate (EtOAc, HPLC grade)

  • Hexanes (HPLC grade)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (230-400 mesh)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add azetidine hydrochloride (1.0 eq).

  • Dissolution & Basification: Add anhydrous DCM (approx. 0.2 M concentration relative to azetidine HCl). Cool the resulting slurry to 0 °C using an ice-water bath. Add triethylamine (2.2 eq) dropwise while stirring. The rationale for using excess base is to neutralize the hydrochloride salt and to scavenge the HCl generated during the reaction.[5]

  • Sulfonylation: In a separate flask, dissolve 4-nitrobenzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold azetidine mixture over 20-30 minutes. Maintaining a low temperature is crucial to control the exothermic reaction and minimize the formation of undesired by-products.[5]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of azetidine is complete.[5]

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield 1-(4-nitro-benzenesulfonyl)-azetidine as a solid. Confirm identity and purity using ¹H NMR, HPLC, and MS analysis.[7][8]

Comparative Analysis of Three Synthetic Batches

To illustrate the impact of key variables, we present data from three simulated production batches where subtle, yet critical, parameters were altered.

ParameterBatch A (Control)Batch BBatch C
Azetidine HCl Source Supplier X, Lot #1 (Purity: 99.2%)Supplier X, Lot #1 (Purity: 99.2%)Supplier Y, Lot #1 (Purity: 97.5%)
Nosyl-Cl Source Supplier P, Lot #1 (Purity: 99.5%)Supplier Q, Lot #1 (Purity: 98.1%)Supplier P, Lot #1 (Purity: 99.5%)
Reaction Temp. Control Strictly 0 °C during additionFluctuation to 10 °CStrictly 0 °C during addition
Yield (%) 88%85%76%
Purity (HPLC, 254 nm) 99.6%98.2%97.9%
Impurity 1 (Residual Nosyl-Cl) <0.1%0.8%0.2%
Impurity 2 (Dimerized By-product) 0.15%0.6%1.1%
Melting Point (°C) 135-137 °C133-136 °C132-135 °C

Analysis of Batch Performance:

  • Batch A (Control): This batch represents the ideal outcome, achieved by adhering strictly to the protocol with high-purity reagents. The result is high yield and excellent purity, meeting typical standards for pharmaceutical intermediates.

  • Batch B: A slightly lower yield and purity are observed. The primary culprit is the lower-purity 4-nitrobenzenesulfonyl chloride and a brief temperature excursion. The higher level of residual Nosyl-Cl suggests incomplete reaction or hydrolysis, while the increased dimer by-product can be attributed to the temperature fluctuation, which can accelerate side reactions.

  • Batch C: This batch shows a significant drop in yield and purity. The root cause is the lower-purity azetidine hydrochloride. Impurities in the starting amine can compete in the reaction or inhibit the desired transformation, leading to a higher proportion of by-products and a more challenging purification process.

The following diagram illustrates the logical relationships between process inputs and product quality outcomes.

G reagent_purity Reagent Purity (Azetidine, Nosyl-Cl) side_reactions Rate of Side Reactions reagent_purity->side_reactions low purity increases sides reaction_completeness Reaction Completeness reagent_purity->reaction_completeness impurities can inhibit reaction temp_control Temperature Control temp_control->side_reactions high temp increases sides reaction_time Reaction Time & Monitoring reaction_time->reaction_completeness purification_eff Purification Efficiency yield Final Yield purification_eff->yield affects recovery purity Final Purity purification_eff->purity removes impurities side_reactions->purity decreases reaction_completeness->yield increases reaction_completeness->purity increases

Caption: Cause-and-effect diagram for key variables in the synthesis of 1-(4-Nitro-benzenesulfonyl)-azetidine.

Conclusion: A Framework for Reproducibility

Ensuring the batch-to-batch reproducibility of 1-(4-nitro-benzenesulfonyl)-azetidine synthesis is not a matter of chance, but of deliberate control. The data clearly demonstrates that the quality of starting materials and strict adherence to validated reaction parameters are the cornerstones of a successful and scalable process.

For researchers and drug development professionals, the key takeaways are:

  • Qualify Your Reagents: Never assume the purity stated on the bottle. Perform identity and purity checks on all incoming raw materials.

  • Control Your Conditions: Temperature, addition rates, and reaction times are not mere suggestions; they are critical process parameters that dictate the impurity profile.

  • Monitor Your Reaction: In-process controls like TLC or LC-MS provide invaluable real-time data, preventing the work-up of incomplete or failed reactions.

  • Standardize Purification: A consistent purification methodology is essential for removing by-products and achieving a uniform final product quality.

By implementing this rigorous, self-validating approach, scientists can ensure a reliable supply of this critical building block, accelerating the path from chemical synthesis to therapeutic innovation.

References

  • Singh, G. et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. Available at: [Link]

  • Wadsworth, D. H. et al. (1977). Azetidine. Organic Syntheses. Available at: [Link]

  • Desai, P. et al. (2010). Synthesis of Some New Azetidinone Derivatives Containing Aryl Sulfonyloxy Group. RASAYAN Journal of Chemistry. Available at: [Link]

  • Vertex Pharmaceuticals (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. ACS Publications. Available at: [Link]

  • Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Takeda Chemical Industries, Ltd. (2003). Process for the removal of nitrobenzenesulfonyl. Google Patents.
  • Jerie, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Baran, P. S. et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Ghorbani-Vaghei, R. et al. (2023). Aromatic Sulfonamides. Journal of Synthetic Chemistry. Available at: [Link]

  • Martina, L. et al. (2021). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. ResearchGate. Available at: [Link]

  • Cox, J. A. G. et al. (2022). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. ACS Infectious Diseases. Available at: [Link]

  • Ward, C. C. et al. (2024). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. Journal of the American Chemical Society. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) (2001). Analytical Methods. ATSDR. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(4-Nitro-benzenesulfonyl)-azetidine

This guide provides a detailed protocol for the safe handling and disposal of 1-(4-nitro-benzenesulfonyl)-azetidine, a compound frequently utilized in medicinal chemistry and drug development. The structural characterist...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the safe handling and disposal of 1-(4-nitro-benzenesulfonyl)-azetidine, a compound frequently utilized in medicinal chemistry and drug development. The structural characteristics of this molecule—namely the nitroaromatic system, the sulfonyl functional group, and the strained azetidine ring—necessitate a cautious and informed approach to its disposal. This document moves beyond a simple checklist to explain the chemical reasoning behind each procedural step, ensuring a culture of safety and scientific integrity in your laboratory.

Hazard Identification and Risk Assessment: A Chemist's Perspective

The disposal protocol for any chemical is fundamentally dictated by its inherent reactivity and toxicity. For 1-(4-nitro-benzenesulfonyl)-azetidine, the primary hazards stem from its constituent functional groups. A thorough understanding of these hazards is the first step in a self-validating safety system.

  • Nitroaromatic Compounds: The presence of a nitro group on the benzene ring classifies this compound as a nitroaromatic. Aromatic nitro compounds are known for their energetic properties and potential instability, particularly with multiple nitro groups or under specific conditions.[1] They are also associated with significant health hazards.[2] While this compound is mono-nitrated, caution is still warranted.

  • Sulfonyl Moiety: The benzenesulfonyl group is analogous in reactivity to sulfonyl halides, which are known to be corrosive and water-reactive.[3][4] While the N-S bond in a sulfonamide is more stable than the S-Cl bond in a sulfonyl chloride, it can be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Azetidine Ring: Azetidine is a four-membered heterocyclic amine.[5] While the sulfonyl group reduces the basicity of the nitrogen atom, the strained ring system can be a source of chemical reactivity.

These structural features translate into the following key hazards, summarized from the safety data sheets of analogous compounds like 4-nitrobenzenesulfonyl chloride and azetidine.

Hazard ClassDescription & RationaleRecommended PrecautionsPrimary References
Skin & Eye Corrosivity Based on data from related sulfonyl compounds, this chemical is expected to cause severe skin burns and serious eye damage.Wear nitrile gloves, a lab coat, and chemical safety goggles with a face shield.[6][7][6][7]
Reactivity Incompatible with strong bases, strong oxidizing agents, and reducing agents.[2][6] Contact with water or moisture, especially under non-neutral pH, could lead to slow hydrolysis.Segregate waste from incompatible chemicals. Avoid mixing with other waste streams.[2][6]
Health Hazard May be harmful if swallowed, inhaled, or absorbed through the skin.[8][9] The nitroaromatic moiety contributes to potential systemic toxicity.[2]Handle exclusively within a certified chemical fume hood to avoid inhalation of dust or aerosols.[6][2][6][8][9]
Environmental Hazard Aromatic nitro compounds can be harmful to aquatic life.[2][10] Therefore, this compound must not enter drains or the environment.Collect all waste for disposal by a licensed professional. Do not dispose of down the sink.[11][2][10][11]

Pre-Disposal: Containment and Segregation

Proper containment is the most critical step in managing chemical waste. The principle is to prevent any unintended reaction or release.

A. Personal Protective Equipment (PPE) Before handling the chemical for disposal, ensure you are wearing the appropriate PPE.

  • Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[6][7]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Inspect them before use and change them immediately if contamination occurs.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required. A chemical-resistant apron is also recommended.[7]

B. Waste Container Selection and Labeling

  • Container Material: Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical waste.[12] Ensure the container has a secure, tightly-sealing cap.

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include the full chemical name: "1-(4-Nitro-benzenesulfonyl)-azetidine," the approximate quantity, and the date accumulation started.[12] Affix any additional labels required by your institution's Environmental Health & Safety (EHS) department.[13]

Step-by-Step Disposal Protocol for Laboratory-Scale Waste

This protocol is designed for small quantities (<5g) of 1-(4-nitro-benzenesulfonyl)-azetidine typically generated during research and development activities. The primary goal is to neutralize the compound's reactivity before collection.

Rationale: The following procedure uses a weak base (sodium bicarbonate) to gently hydrolyze the sulfonamide and neutralize the resulting acidic byproducts. This significantly reduces the material's corrosivity and reactivity, rendering it safer for storage and transport. This is adapted from standard procedures for quenching more reactive sulfonyl chlorides.[3]

Workflow Diagram: Disposal of 1-(4-Nitro-benzenesulfonyl)-azetidine

G cluster_prep Preparation cluster_neutralize Neutralization Protocol cluster_collection Waste Collection & Final Disposal start Waste Generated (<5g solid or solution) ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood collect_solid Collect contaminated solids (gloves, wipes) in a separate labeled solid waste bag ppe->collect_solid prep_bicarb Prepare cold, stirred 10% Sodium Bicarbonate Solution fume_hood->prep_bicarb add_waste Slowly add waste solution to bicarbonate solution prep_bicarb->add_waste stir Stir for 1-2 hours until dissolution/reaction is complete add_waste->stir transfer Transfer neutralized aqueous waste to labeled container stir->transfer store Store waste container in secondary containment transfer->store handover Arrange pickup by EHS or licensed waste contractor collect_solid->handover store->handover

Caption: Workflow for the safe neutralization and disposal of 1-(4-nitro-benzenesulfonyl)-azetidine.

Experimental Protocol:

  • Prepare for Neutralization: In a chemical fume hood, prepare a beaker with a stirred, saturated aqueous solution of sodium bicarbonate. The volume should be sufficient to fully dissolve and react with the waste material (a 10-fold volume excess is recommended). Cool the solution in an ice bath.

  • Dissolve Waste (if solid): If the waste is a solid, dissolve it in a minimal amount of a water-miscible organic solvent like acetone. Caution: Do not use alcohols, as they can potentially react.

  • Slow Addition: Using a pipette or dropping funnel, slowly add the solution of 1-(4-nitro-benzenesulfonyl)-azetidine to the cold, stirred sodium bicarbonate solution.[3] Control the rate of addition to manage any gas evolution or exotherm.

  • Reaction: Allow the mixture to stir at room temperature for at least one hour to ensure the reaction is complete.

  • Containerize Liquid Waste: Carefully transfer the resulting aqueous solution into your pre-labeled hazardous waste container.

  • Collect Solid Waste: Dispose of all contaminated materials, including gloves, pipette tips, and absorbent paper, in a separate, clearly labeled solid hazardous waste container.[11]

  • Final Disposal: Store the sealed waste container in a designated, secure area with secondary containment. Arrange for pickup by your institution's EHS department or a licensed chemical waste disposal service.[14]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[3]

  • Eliminate Ignition Sources: If the material is in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.[11]

  • Don PPE: Before addressing the spill, don the full PPE described in Section 2A, including respiratory protection if dust is present.[11]

  • Containment: For small spills, cover the material with a dry, inert absorbent such as sand, vermiculite, or dry lime.[3][11] Do not use combustible materials like paper towels directly on the spill. [3]

  • Collection: Carefully sweep or scoop the absorbed material into a labeled container for hazardous waste disposal.[3]

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[11]

  • Large Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team immediately.

By adhering to this comprehensive guide, researchers can ensure the safe and responsible disposal of 1-(4-nitro-benzenesulfonyl)-azetidine, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • BenchChem. Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • International Labour Organization.
  • Sigma-Aldrich. Safety Data Sheet: 4-Nitrobenzenesulfonyl chloride.
  • BenchChem. Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
  • Weizmann Institute of Science. Handling, Storage and Disposal of Hazardous, Time Sensitive, and Expired Chemicals.
  • Acros Organics. Safety Data Sheet: 4-Nitrobenzenesulfonyl chloride.
  • EPFL.
  • Fisher Scientific Company.
  • UC San Diego. How to Store and Dispose of Extremely Hazardous Chemical Waste.
  • Chemos GmbH&Co.KG.
  • EPA NZ.
  • Acros Organics. Safety Data Sheet: 2-Nitrobenzenesulfonyl chloride.
  • Santa Cruz Biotechnology.
  • TCI Chemicals. Safety Data Sheet: 2,3-Dihydrobenzofuran-5-sulfonyl Chloride.
  • EHS. Chemical Waste Name or Mixtures.
  • Actylis Lab Solutions.
  • Fisher Scientific.
  • Tokyo Chemical Industry.
  • University of Pittsburgh Safety Manual. Guidelines for the Safe Use of Nitric Acid.
  • Rutgers University.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Cole-Parmer.
  • Santa Cruz Biotechnology. Safety Data Sheet: 4-Nitrobenzenesulfonyl chloride.
  • Walchem.
  • PubChem. 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid.
  • Repligen.
  • Thermo Fisher Scientific.

Sources

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